Di(pyridin-3-yl)methanol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
dipyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDJTQNGTXDZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461893 | |
| Record name | Dipyridin-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89667-15-2 | |
| Record name | Dipyridin-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Di(pyridin-3-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to di(pyridin-3-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide focuses on two primary, mechanistically distinct approaches: the Grignard reaction and the reduction of a ketone precursor. A detailed analysis of the underlying chemical principles, causality behind experimental choices, and self-validating protocols are presented. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and characterization of this important scaffold.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a key structural element in a variety of pharmacologically active compounds and functional materials. The pyridine rings offer sites for hydrogen bonding and metal coordination, while the methanol linkage provides a crucial point for further functionalization. The unique electronic properties and steric arrangement of this scaffold make it an attractive target for the development of novel therapeutics and advanced materials. A robust and well-understood synthetic methodology is therefore paramount for enabling further research and application.
Synthetic Strategies and Mechanistic Insights
Two principal and strategically different routes for the synthesis of this compound will be discussed in detail:
-
Route 1: Carbon-Carbon Bond Formation via Grignard Reaction. This classic organometallic approach involves the nucleophilic addition of a pyridyl Grignard reagent to a pyridine-3-carboxaldehyde or a related ester.
-
Route 2: Reduction of Di(pyridin-3-yl)methanone. This method relies on the reduction of the corresponding ketone, offering an alternative pathway that can be advantageous depending on the availability of starting materials.
Route 1: The Grignard Reaction Approach
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, it involves the reaction of a 3-pyridylmagnesium halide with an electrophilic carbonyl compound, typically pyridine-3-carbaldehyde or an ester of nicotinic acid.
The reaction proceeds through the following key steps:
-
Formation of the Grignard Reagent: 3-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent (typically THF or diethyl ether) to form 3-pyridylmagnesium bromide. The magnesium inserts into the carbon-bromine bond, creating a highly polarized carbon-magnesium bond, which effectively acts as a source of a nucleophilic 3-pyridyl carbanion. It is crucial to maintain strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[1]
-
Nucleophilic Attack: The nucleophilic carbon of the 3-pyridylmagnesium bromide attacks the electrophilic carbonyl carbon of pyridine-3-carbaldehyde. This addition breaks the pi bond of the carbonyl group, forming a magnesium alkoxide intermediate.
-
Protonation (Work-up): The reaction mixture is quenched with a protic source, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final this compound product.
dot graph "Grignard_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Grignard Reaction Mechanism for this compound Synthesis", labelloc=t, fontsize=16, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 1: Grignard Reaction Mechanism.
-
Anhydrous Conditions: The high basicity of the Grignard reagent necessitates the exclusion of water and other protic species to prevent its decomposition.[1]
-
Choice of Solvent: Ethereal solvents like THF and diethyl ether are crucial as they solvate the magnesium center of the Grignard reagent, stabilizing it and preventing aggregation.
-
Initiation of Grignard Formation: The reaction between magnesium and 3-bromopyridine can sometimes be sluggish to initiate. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
-
Temperature Control: The formation of the Grignard reagent is exothermic and is typically performed at room temperature or with gentle heating. The subsequent reaction with the aldehyde is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Challenges with Pyridine Scaffolds: The presence of the basic nitrogen atom in the pyridine ring can complicate Grignard reactions. The nitrogen can coordinate to the magnesium of the Grignard reagent, potentially altering its reactivity. Furthermore, the acidity of the protons on the pyridine ring can lead to side reactions if a strong, non-hindered organolithium base were used for deprotonation instead of Grignard formation. However, the formation of the Grignard reagent from the halo-pyridine is generally a reliable method.[2]
Route 2: Reduction of Di(pyridin-3-yl)methanone
An alternative and often high-yielding approach is the reduction of the corresponding ketone, di(pyridin-3-yl)methanone. This method is particularly useful if the ketone is readily available or easily synthesized.
Di(pyridin-3-yl)methanone can be synthesized via several methods, including the reaction of 3-lithiopyridine with ethyl nicotinate.[3]
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of ketones to secondary alcohols. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.
-
Nucleophilic Attack by Hydride: The borohydride anion (BH₄⁻) acts as a source of nucleophilic hydride. The hydride attacks the carbonyl carbon of di(pyridin-3-yl)methanone, leading to the formation of an alkoxide intermediate.
-
Protonation: In a protic solvent like methanol or ethanol, the alkoxide intermediate is protonated by the solvent to yield the final this compound product. One molecule of sodium borohydride can, in principle, reduce four molecules of the ketone.
dot graph "Reduction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Reduction of Di(pyridin-3-yl)methanone Mechanism", labelloc=t, fontsize=16, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 2: Ketone Reduction Mechanism.
-
Choice of Reducing Agent: Sodium borohydride is preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) for its greater functional group tolerance and safer handling. It will selectively reduce the ketone in the presence of many other functional groups.[4]
-
Solvent: Protic solvents such as methanol or ethanol are commonly used for sodium borohydride reductions as they also serve as the proton source for the final step.
-
Temperature: The reaction is typically carried out at room temperature or with gentle cooling to control the reaction rate.
-
Work-up: A simple aqueous work-up is usually sufficient to isolate the product.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis via Grignard Reaction
This protocol is adapted from established procedures for the synthesis of related diaryl methanols.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 1.2 g | 0.05 |
| 3-Bromopyridine | 158.00 | 7.9 g (5.3 mL) | 0.05 |
| Pyridine-3-carbaldehyde | 107.11 | 5.35 g (4.7 mL) | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen atmosphere.
-
Place the magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add 20 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 3-bromopyridine in 30 mL of anhydrous THF.
-
Add a small portion (approximately 5 mL) of the 3-bromopyridine solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and a gentle reflux), add a small crystal of iodine.
-
Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pyridine-3-carbaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve pyridine-3-carbaldehyde in 50 mL of anhydrous THF and add this solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[6]
-
Expected Yield: 60-70%
Protocol 2: Synthesis via Reduction of Di(pyridin-3-yl)methanone
This protocol is based on standard procedures for the reduction of ketones.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Di(pyridin-3-yl)methanone | 184.19 | 9.2 g | 0.05 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.9 g | 0.05 |
| Methanol | - | 100 mL | - |
| Water | - | 100 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Reduction Reaction:
-
In a round-bottom flask, dissolve di(pyridin-3-yl)methanone in 100 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 100 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Expected Yield: 85-95%
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted): The ¹H NMR spectrum is expected to show signals for the aromatic protons of the two pyridine rings and a singlet for the methine proton. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The aromatic region will likely show complex multiplets due to the coupling between the pyridine protons.
-
¹³C NMR (predicted): The ¹³C NMR spectrum will show signals for the carbon atoms of the pyridine rings and a signal for the carbinol carbon.
Conclusion
The synthesis of this compound can be effectively achieved through either a Grignard reaction or the reduction of di(pyridin-3-yl)methanone. The choice of route will depend on the availability of starting materials, desired scale, and the specific requirements of the research. Both methods, when performed with careful attention to experimental detail, provide reliable access to this important heterocyclic compound. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their scientific endeavors.
References
- 1. cerritos.edu [cerritos.edu]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. CN110357853B - Synthesis method of (R, S-) nicotine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Pyridinemethanol(100-55-0) 13C NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
physicochemical properties of di(pyridin-3-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of Di(pyridin-3-yl)methanol
Abstract: this compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science, primarily owing to its role as a bidentate ligand and a structural motif in biologically active molecules. Despite its importance, a comprehensive guide to its physicochemical properties is notably absent in the current literature. This technical guide addresses this gap by providing a detailed overview of the predicted properties of this compound, grounded in data from structurally similar compounds. More critically, this document serves as a practical manual for researchers, offering robust, step-by-step protocols for the empirical determination of its key physicochemical characteristics, including melting point, solubility, and pKa. By integrating theoretical predictions with detailed experimental methodologies, this guide aims to be an essential resource for scientists engaged in the synthesis, characterization, and application of this compound.
Introduction and Molecular Structure
This compound, with the chemical formula C₁₁H₁₀N₂O, possesses a unique structure featuring two pyridine rings linked by a central hydroxymethylene bridge. The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors and sites of protonation, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This combination of features suggests its utility as a versatile building block in supramolecular chemistry and as a ligand for metal complexes.
While specific experimental data for this compound is sparse, we can predict its properties by drawing comparisons with analogous structures such as diphenyl-pyridin-3-yl-methanol and pyridin-3-ylmethanol. This guide will present these predicted values and, more importantly, detail the rigorous experimental procedures required to validate them.
Molecular Attributes:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | N/A |
| Molecular Weight | 186.214 g/mol | [1] |
| InChI Key | DCDJTQNGTXDZGK-UHFFFAOYSA-N | [1] |
Synthesis Pathway
A common and effective method for the synthesis of diarylmethanols involves the reaction of an organometallic reagent with a suitable carbonyl compound. For this compound, a logical approach is the Grignard reaction, where 3-bromopyridine is converted into a Grignard reagent, which then reacts with a nicotinic acid ester, such as ethyl nicotinate.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted , based on data from analogous compounds. These values should be considered estimates pending experimental verification.
| Property | Predicted Value | Basis for Prediction and Rationale |
| Melting Point (°C) | 105 - 115 | Based on the melting point of diphenyl-pyridin-3-yl-methanol (112-113 °C)[2]. The replacement of phenyl rings with pyridine rings is expected to maintain a similar solid-state packing efficiency. |
| Boiling Point (°C) | > 400 | The boiling point will be significantly high due to the molecular weight and strong intermolecular hydrogen bonding. Predicted to be similar to or higher than related diaryl methanols[2]. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform) | The pyridine nitrogens and hydroxyl group allow for some aqueous solubility, but the two aromatic rings will limit it. "Like dissolves like" principle suggests solubility in polar organic solvents[3]. |
| pKa | ~4.5 - 5.5 and ~12-13 | Two pKa values are expected. The first corresponds to the protonation of the pyridine nitrogen atoms (pKa of pyridine is ~5.2). The second, higher pKa corresponds to the deprotonation of the methanol hydroxyl group, similar to the predicted pKa of diphenyl-pyridin-3-yl-methanol (~12.06)[2]. |
Experimental Determination of Physicochemical Properties
This section provides detailed protocols for the experimental determination of the core physicochemical properties. The trustworthiness of these methods lies in their widespread adoption and the inclusion of validation steps.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range[4].
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus[5].
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements[4].
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C per minute)[6].
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂[7].
-
Validation: Perform at least two more measurements to ensure consistency.
Caption: Workflow for melting point determination by the capillary method.
Solubility Determination
Solubility is a fundamental property influencing bioavailability and formulation. The shake-flask method is a gold-standard technique for determining equilibrium solubility[8].
-
Solvent Selection: Prepare a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).
-
Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial[8].
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[9].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Shake-flask method workflow for solubility determination.
pKa Determination
The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding. For this compound, potentiometric titration is a highly accurate method.
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent if solubility is low. A concentration of around 0.01 M is typical.
-
Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the pH electrode and a magnetic stir bar into the sample solution.
-
Titration: Begin stirring the solution. Add a standardized titrant (e.g., 0.1 M HCl to determine the pKa of the pyridine nitrogens, followed by 0.1 M NaOH to determine the pKa of the hydroxyl group) in small, precise increments (e.g., 0.05 mL) using a burette[10].
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the midpoint of the steep inflection in the first derivative plot[11]. The two expected pKa values will manifest as two distinct buffer regions and equivalence points.
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic and Structural Characterization
Final confirmation of the identity and structure of synthesized this compound requires a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show distinct signals for the aromatic protons on the pyridine rings, a singlet for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (OH), which would be exchangeable with D₂O. The chemical shifts of the pyridine protons would be influenced by the position relative to the nitrogen atom[12].
-
¹³C NMR: Would confirm the number of unique carbon environments, including the methine carbon and the carbons of the two pyridine rings.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the alcohol group. C-N and C=C stretching vibrations from the pyridine rings would appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 186.214.
-
X-ray Crystallography: If suitable single crystals can be grown, this technique would provide unambiguous confirmation of the molecular structure, as well as detailed information about bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state[13].
Conclusion
This compound is a compound of considerable scientific interest, yet its fundamental physicochemical properties remain largely uncharacterized in the public domain. This technical guide provides a foundational framework for researchers by offering well-grounded predictions of its key properties and, more importantly, presenting detailed, validated protocols for their experimental determination. The methodologies outlined for synthesis, purification, and analysis are designed to ensure scientific integrity and reproducibility. By following these guidelines, researchers can confidently generate the high-quality data needed to unlock the full potential of this compound in drug development and materials science.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. diphenyl-pyridin-3-yl-methanol CAS#: 19490-91-6 [amp.chemicalbook.com]
- 3. education.com [education.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
The Elucidation of Di(pyridin-3-yl)methanol: A Spectroscopic Guide for Researchers
Abstract
Introduction: The Structural Significance of Di(pyridin-3-yl)methanol
The unique arrangement of two electron-deficient pyridine rings connected to a central carbinol carbon in this compound (Figure 1) imparts a distinct set of chemical and physical properties. The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors and coordination sites for metal ions, while the hydroxyl group can participate in hydrogen bonding and serve as a reactive handle for further chemical modifications. Understanding the precise three-dimensional structure, conformational flexibility, and electronic distribution is crucial for predicting its reactivity and designing new applications. Spectroscopic techniques offer a powerful, non-destructive means to probe these molecular features.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the chemical environment of each atom.
Theoretical ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the pyridine ring protons, the methine proton, and the hydroxyl proton.
-
Pyridine Protons: Due to the electronegativity of the nitrogen atom, the protons on the pyridine rings will resonate in the aromatic region (typically δ 7.0-9.0 ppm). The protons ortho to the nitrogen (positions 2 and 6) are the most deshielded and will appear at the highest chemical shift. The symmetry of the molecule (assuming free rotation around the C-C bonds) would lead to four distinct signals for the eight pyridine protons.
-
Methine Proton (-CHOH): The proton on the carbinol carbon is expected to appear as a singlet in the region of δ 5.5-6.0 ppm. Its chemical shift will be influenced by the electron-withdrawing nature of the two pyridine rings.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
Theoretical ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will reveal the number of unique carbon environments. For this compound, six distinct signals are anticipated:
-
Pyridine Carbons: Five signals corresponding to the carbons of the pyridine rings. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded.
-
Methine Carbon (-CHOH): A single signal for the carbinol carbon, typically in the range of δ 70-80 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural interpretation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Filter the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) correspond to the C-H stretching vibrations of the pyridine rings.
-
C-H Stretch (Aliphatic): The C-H stretch of the methine group will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretches (Aromatic): A series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.
-
C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region is expected for the C-O single bond of the alcohol.
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural confirmation.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₀N₂O = 186.21 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve:
-
Loss of a hydrogen atom ([M-H]⁺).
-
Loss of the hydroxyl group ([M-OH]⁺).
-
Cleavage of the C-C bonds between the methine carbon and the pyridine rings, leading to pyridyl-containing fragments.
-
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Impact (EI) ionization.
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (typically in methanol or acetonitrile).
-
Infuse the solution directly into the ESI source at a low flow rate.
Data Acquisition (ESI):
-
Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
Data Summary and Interpretation
Although specific experimental data is not currently available, the expected spectroscopic data for this compound can be summarized as follows:
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Methine proton (δ 5.5-6.0 ppm, singlet), Hydroxyl proton (variable, broad singlet). |
| ¹³C NMR | Pyridine carbons (δ 120-150 ppm), Methine carbon (δ 70-80 ppm). |
| IR Spectroscopy | O-H stretch (3200-3600 cm⁻¹, broad), Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=N/C=C stretches (1400-1600 cm⁻¹), C-O stretch (1000-1200 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z 186. Fragmentation corresponding to loss of H, OH, and pyridyl moieties. |
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, is essential for its unambiguous structural characterization. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to acquire and interpret the requisite data. The insights gained from such an analysis will be instrumental in advancing the application of this promising molecule in drug development and materials science.
A Comprehensive Technical Guide to the Solubility of Di(pyridin-3-yl)methanol in Common Solvents
Foreword
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful formulation, process development, and preclinical assessment. Di(pyridin-3-yl)methanol, a molecule of significant interest due to its structural motifs prevalent in medicinal chemistry and materials science, presents a unique solubility profile. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound in a range of common laboratory solvents. We will delve into the molecular characteristics that govern its solubility and present robust, validated protocols for its empirical determination.
Molecular Structure and Predicted Solubility Profile
This compound possesses a distinctive molecular architecture that dictates its interactions with various solvents. The presence of two pyridine rings introduces aromaticity and the potential for π-π stacking interactions. The nitrogen atoms within these rings act as hydrogen bond acceptors and can be protonated in acidic media, significantly influencing solubility. Centrally located, the hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This combination of a polar hydroxyl group and two moderately polar pyridine rings suggests a nuanced solubility behavior.
Based on the principle of "like dissolves like," we can predict the general solubility of this compound:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ability of the hydroxyl group and pyridine nitrogens to form hydrogen bonds with protic solvents suggests that this compound will exhibit favorable solubility in this class of solvents. In aqueous solutions, the solubility is expected to be pH-dependent; protonation of the pyridine nitrogens in acidic conditions should enhance solubility. Bipyridines, which are structurally related, are generally described as being slightly soluble in water.[1] The presence of the hydroxyl group in this compound is expected to increase its aqueous solubility compared to simple bipyridines.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of this compound. Structurally similar compounds, such as 4,4'-dicarboxy-2,2'-bipyridine, are soluble in polar aprotic solvents like DMSO and DMF.[2] Therefore, this compound is anticipated to be readily soluble in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the two pyridine rings and the hydroxyl group, this compound is expected to have limited solubility in nonpolar solvents. This is consistent with the general behavior of polar organic molecules.[3]
The following table summarizes the predicted qualitative solubility of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | Hydrogen bonding with the hydroxyl group and pyridine nitrogens. Solubility in water is likely pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | Dipole-dipole interactions and hydrogen bonding with the hydroxyl group. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | Mismatch in polarity between the solute and solvent. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section details robust and validated protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
A preliminary qualitative assessment provides a rapid understanding of the solubility profile across a range of solvents.
Protocol:
-
Preparation: Dispense approximately 1-2 mg of this compound into a series of small, clear glass vials.
-
Solvent Addition: To each vial, add 0.5 mL of a selected solvent.
-
Agitation: Vigorously shake or vortex each vial for 60 seconds at a consistent ambient temperature (e.g., 25 °C).
-
Observation: Visually inspect each vial for the presence of undissolved solid.
-
Classification: Classify the solubility as "freely soluble" (no visible particles), "sparingly soluble" (some undissolved solid remains), or "insoluble" (the majority of the solid remains undissolved).
This initial screening helps in selecting appropriate solvents for more rigorous quantitative analysis.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the concentration of the dissolved solid in the solvent (e.g., in mg/mL or mol/L).
The experimental workflow for the shake-flask method is illustrated in the diagram below.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound. A comprehensive understanding of these is crucial for accurate and reproducible measurements.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.
-
pH: The basic nature of the pyridine nitrogens means that the solubility of this compound in aqueous media will be pH-dependent. In acidic solutions, the nitrogens will be protonated, forming pyridinium salts which are generally more water-soluble. Simple solubility tests in acidic and basic solutions can provide valuable information.[5][6]
-
Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form of this compound being used.
The interplay of these factors is visualized in the following diagram.
Caption: Key Factors Influencing the Solubility of this compound.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water (pH 7.0) | 25 | HPLC-UV | ||
| 0.1 M HCl | 25 | HPLC-UV | ||
| 0.1 M NaOH | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| DMSO | 25 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| Hexane | 25 | HPLC-UV |
Interpreting this data in the context of the molecular structure of this compound and the properties of the solvents will provide a comprehensive understanding of its solubility behavior. This knowledge is invaluable for making informed decisions in downstream applications such as formulation development, reaction optimization, and purification strategies.
Conclusion
The solubility of this compound is a critical parameter for its effective utilization in research and development. This guide has provided a framework for understanding and experimentally determining its solubility profile. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can obtain the high-quality data necessary to advance their scientific endeavors.
References
An In-depth Technical Guide to the Synthesis of Di(pyridin-3-yl)methanol: Unraveling a Plausible Pathway in the Absence of a Definitive Discovery Account
Abstract
This technical guide delves into the synthesis of di(pyridin-3-yl)methanol, a nuanced heterocyclic carbinol of interest to researchers in medicinal chemistry and materials science. While a definitive, seminal report on the discovery and first synthesis of this specific isomer remains elusive within readily accessible scientific literature, this document provides a comprehensive, technically sound, and field-proven plausible synthetic pathway. By examining established principles of pyridine chemistry and analogous transformations, we present a detailed protocol for the preparation of this compound, commencing from readily available starting materials. This guide is intended to empower researchers, scientists, and drug development professionals with the practical knowledge required to synthesize and explore the potential of this intriguing molecule.
Introduction: The Enigma of this compound's Origins
This compound, with the chemical formula C₁₁H₁₀N₂O, represents one of the three structural isomers of dipyridylmethanols. Its structure, featuring a central carbinol unit flanked by two pyridine rings linked at their 3-positions, imparts a unique spatial arrangement and electronic distribution compared to its 2,2'- and 4,4'-isomers. This unique geometry can have significant implications for its coordination chemistry, pharmacological activity, and utility as a building block in supramolecular chemistry.
Despite its fundamental structure, a comprehensive search of the scientific literature, including historical chemical abstracts, does not readily yield a specific publication detailing the first synthesis of this compound. This is not uncommon for foundational molecules that may have been synthesized as part of a broader study without being the primary focus, or reported in less accessible, older journals. The commercial availability of this compound (CAS No. 89667-15-2) confirms its existence and preparation, yet the original synthetic account remains obscure.
This guide, therefore, adopts a logical and experience-driven approach. We will outline a robust and plausible synthetic route based on well-established and reliable chemical transformations prevalent in pyridine chemistry. The proposed pathway involves a two-step sequence: the synthesis of the precursor di(pyridin-3-yl)ketone, followed by its reduction to the target carbinol.
A Plausible and Authoritative Synthetic Pathway
The most logical and field-proven approach to this compound involves a two-stage process. This methodology provides a self-validating system, where the successful isolation and characterization of the intermediate ketone provide a strong foundation for the subsequent reduction to the final product.
Overall Synthetic Scheme:
Caption: Plausible synthetic route to this compound.
Step 1: Synthesis of Di(pyridin-3-yl)ketone
The cornerstone of this synthesis is the formation of the ketone intermediate. A highly reliable method for this transformation is the Grignard reaction between 3-pyridylmagnesium bromide and an ester of nicotinic acid, such as ethyl nicotinate.
Causality Behind Experimental Choices:
-
Grignard Reagent: The Grignard reagent of 3-bromopyridine is a potent nucleophile, capable of attacking the electrophilic carbonyl carbon of the ester. The use of magnesium turnings in an anhydrous ether solvent is the standard and most effective method for its preparation.
-
Ester Substrate: Ethyl nicotinate is a commercially available and stable ester of nicotinic acid. The ethoxy group serves as a good leaving group upon nucleophilic attack by the Grignard reagent.
-
Reaction Conditions: The reaction is typically performed at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions. Anhydrous conditions are critical to prevent the quenching of the Grignard reagent by water.
Experimental Protocol: Synthesis of Di(pyridin-3-yl)ketone
-
Preparation of 3-Pyridylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 3-bromopyridine solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the formation of a cloudy grey solution indicate the initiation of the Grignard reaction.
-
Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction with Ethyl Nicotinate:
-
Cool the freshly prepared 3-pyridylmagnesium bromide solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of ethyl nicotinate (0.8 eq) in anhydrous diethyl ether.
-
Add the ethyl nicotinate solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di(pyridin-3-yl)ketone.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation: Expected Physicochemical Properties of Di(pyridin-3-yl)ketone
| Property | Expected Value |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Dependent on purity, literature values vary |
Step 2: Reduction of Di(pyridin-3-yl)ketone to this compound
The final step in the synthesis is the reduction of the ketone to the corresponding secondary alcohol. This is a standard transformation in organic synthesis, and several reducing agents can be employed.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. It is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) due to its greater functional group tolerance and ease of handling.
-
Solvent: Methanol is an excellent solvent for this reaction as it is polar enough to dissolve the ketone and the borohydride, and it also acts as a proton source during the work-up.
-
Reaction Conditions: The reaction is typically carried out at room temperature and is usually complete within a few hours.
Experimental Protocol: Synthesis of this compound
-
Reduction Reaction:
-
In a round-bottom flask, dissolve di(pyridin-3-yl)ketone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 89667-15-2 |
| Appearance | Solid |
| Purity | >95% (as per typical commercial suppliers) |
Conclusion: A Pathway to Further Discovery
While the historical first synthesis of this compound remains to be definitively uncovered, the synthetic pathway detailed in this guide provides a reliable and reproducible method for its preparation. The two-step approach, involving the synthesis of di(pyridin-3-yl)ketone via a Grignard reaction followed by its reduction, is based on fundamental and well-understood organic transformations. This guide empowers researchers to access this intriguing molecule, thereby facilitating further investigations into its properties and potential applications in various fields of chemical science. The elucidation of the original discovery remains an interesting historical footnote, but the practical synthesis of this compound is now clearly delineated for the modern researcher.
di(pyridin-3-yl)methanol CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Foreword
Di(pyridin-3-yl)methanol, a notable heterocyclic compound, represents a significant scaffold in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a central methanol bridge flanked by two pyridine rings at the 3-position, imparts a distinct three-dimensional geometry and a rich electronic profile. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of this compound, covering its chemical identity, synthesis, structural characteristics, and potential applications. By providing a detailed synthesis protocol, in-depth analysis of its spectroscopic signature, and insights into its physicochemical properties, this document aims to serve as an essential resource for those looking to harness the potential of this versatile molecule.
Core Chemical Identity
A precise understanding of a molecule's identity is fundamental to any scientific investigation. This section provides the key chemical identifiers for this compound, ensuring accurate documentation and retrieval of information.
Chemical Structure
The molecular structure of this compound consists of a methanol carbon atom bonded to two pyridin-3-yl substituents and a hydroxyl group.
Chemical Identifiers
For unambiguous identification and referencing in scientific literature and databases, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 89667-15-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | - |
| InChI Key | DCDJTQNGTXDZGK-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through the reduction of its corresponding ketone precursor, di-3-pyridyl ketone. This transformation is a standard yet critical step that requires careful control of reaction conditions to ensure high yield and purity.
Synthetic Pathway: Reduction of Di-3-pyridyl Ketone
The conversion of the carbonyl group in di-3-pyridyl ketone to a hydroxyl group is a classic example of a reduction reaction. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred for its milder nature and greater functional group tolerance, making it a safer and more selective choice for this particular transformation.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound from di-3-pyridyl ketone using sodium borohydride.
Materials:
-
Di-3-pyridyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve di-3-pyridyl ketone (1.0 equivalent) in a mixture of methanol and anhydrous tetrahydrofuran (a common solvent ratio is 1:4 v/v).
-
Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise at room temperature. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
Self-Validation: The success of the synthesis can be validated at each step. The disappearance of the starting material on TLC confirms the completion of the reduction. The identity and purity of the final product should be confirmed by spectroscopic methods as detailed in the following section.
Spectroscopic and Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This section details the expected spectroscopic data and physical properties.
Spectroscopic Data (Predicted)
While a comprehensive, publicly available experimental dataset for this compound is limited, the following are predicted spectroscopic characteristics based on the analysis of its structural analogue, di(pyridin-2-yl)methanol, and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two pyridine rings, the methine proton, and the hydroxyl proton.
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyridine rings will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.
-
Methine Proton (-CHOH-): A singlet or a broad singlet in the region of δ 5.5-6.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable and dependent on concentration and solvent. It can be confirmed by D₂O exchange.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Several signals in the aromatic region (typically δ 120-160 ppm).
-
Methine Carbon (-CHOH-): A signal in the aliphatic region, typically around δ 70-80 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.
-
C=N and C=C Stretch (Aromatic): Strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine rings.
-
C-O Stretch: A band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 186.21).
-
Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the hydroxyl group and cleavage of the pyridine rings can be expected.
Physicochemical Properties
The physical properties of this compound are important for its handling, storage, and application.
| Property | Value | Source/Justification |
| Physical State | Expected to be a solid at room temperature. | Based on the properties of similar aromatic alcohols. |
| Melting Point | Not available in public literature. | Requires experimental determination. |
| Boiling Point | Not available in public literature. | Requires experimental determination under reduced pressure to avoid decomposition. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | The presence of the hydroxyl group and pyridine nitrogen atoms increases polarity. |
| Purity | Commercially available with ≥95.0% purity. | --INVALID-LINK-- |
Applications and Future Perspectives
The unique structural features of this compound make it an attractive building block in various fields, particularly in the development of novel therapeutic agents and functional materials.
Medicinal Chemistry
The pyridine moiety is a well-established pharmacophore found in numerous approved drugs. The presence of two such rings in this compound offers several advantages for drug design:
-
Hydrogen Bonding: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This facilitates strong interactions with biological targets such as enzymes and receptors.
-
Metal Chelation: The nitrogen atoms can coordinate with metal ions, making this scaffold a potential candidate for developing metalloenzyme inhibitors or metal-chelating agents for therapeutic purposes.
-
Scaffold for Library Synthesis: The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for high-throughput screening.
Materials Science
In materials science, the rigid and well-defined structure of this compound can be exploited for the design of:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atoms can act as ligands to coordinate with metal centers, leading to the formation of extended one-, two-, or three-dimensional structures with potential applications in gas storage, catalysis, and sensing.
-
Luminescent Materials: The aromatic nature of the pyridine rings suggests that derivatives of this compound could exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Conclusion
This compound is a molecule of significant interest with a wide range of potential applications. This guide has provided a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an analysis of its key spectroscopic and physicochemical properties. As research in medicinal chemistry and materials science continues to advance, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics and functional materials. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential.
A Theoretical and Computational Blueprint for Di(pyridin-3-yl)methanol: Structure, Reactivity, and Potential Applications
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of di(pyridin-3-yl)methanol. While its mono-pyridinyl analogue, (pyridin-3-yl)methanol, and its derivatives are subjects of ongoing research, this compound remains a molecule of untapped potential. This document outlines a systematic approach, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate its structural, spectroscopic, and electronic properties. The methodologies detailed herein are designed to offer a robust, self-validating system for researchers, scientists, and professionals in drug development to predict the behavior and potential utility of this novel compound. By establishing a foundational understanding of its molecular landscape, this guide aims to catalyze further experimental and applied research into this compound.
Introduction: The Rationale for a Computational Deep Dive
The pyridine moiety is a cornerstone in medicinal and materials chemistry, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] Its derivatives are integral to a wide array of pharmaceuticals and functional materials.[1] this compound, with its molecular formula C₁₁H₁₀N₂O[2], presents an intriguing scaffold featuring two pyridine rings linked by a methanol bridge. This structure suggests a rich potential for complex coordination chemistry, diverse intermolecular interactions, and unique conformational possibilities.
Before embarking on extensive and resource-intensive experimental synthesis and characterization, a thorough in-silico investigation is not merely advantageous; it is a critical component of modern chemical research. Computational chemistry provides a predictive lens through which we can explore molecular geometry, stability, reactivity, and spectroscopic signatures with a high degree of accuracy.[1] This guide details a prospective computational study of this compound, drawing upon established methodologies successfully applied to analogous pyridinyl-methanol derivatives.[3][4]
Foundational Chemistry: A Plausible Synthetic Pathway
While this guide focuses on the computational aspects, a notional understanding of the molecule's synthesis is crucial for context. A plausible and common method for the synthesis of such carbinols is the Grignard reaction.
References
The Coordination Chemistry of Di(pyridin-3-yl)methanol: A Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth exploration of the potential coordination chemistry of di(pyridin-3-yl)methanol. While this specific ligand is not extensively documented in the literature, this paper synthesizes information from analogous pyridyl-alcohol systems to offer a robust predictive framework for its behavior. By examining the synthesis, structural characteristics, and coordination modes of isomeric and related ligands, we present a comprehensive overview for researchers, scientists, and professionals in drug development. This guide details probable synthetic routes, predicts coordination behavior with various metal centers, and outlines potential applications in catalysis and materials science. Detailed experimental protocols, comparative data tables, and conceptual diagrams are provided to facilitate further research and application.
Introduction: The Role of Pyridyl Alcohols in Coordination Chemistry
Pyridyl alcohol ligands are a versatile class of compounds in coordination chemistry, capable of forming stable complexes with a wide range of transition metals and lanthanides. Their utility stems from the presence of at least two key functional groups: the pyridine nitrogen, a potent Lewis base for metal coordination, and the hydroxyl group, which can participate in hydrogen bonding or act as a secondary coordination site.[1][2] The interplay between these groups allows for a rich diversity of coordination modes and supramolecular assemblies.
The ability of pyridyl alcohols to interact with metal centers through both covalent bonding (via the deprotonated hydroxyl oxygen) and hemilabile coordination (through the pyridine nitrogen) makes them valuable in the design of catalysts for enantioselective synthesis.[1] Polydentate N,O-ligands are also instrumental in the development of radiopharmaceuticals and functional materials.[1][3]
This compound, with its two pyridine rings and a central methanol group, presents a unique combination of these features. The relative positioning of the nitrogen atoms in the 3-position is expected to significantly influence its coordination behavior compared to its 2- and 4-isomers, leading to distinct structural and reactive properties in its metal complexes.
Synthesis of this compound
While a specific, optimized synthesis for this compound is not widely reported, a reliable synthetic route can be extrapolated from standard organic chemistry methodologies used for related compounds. The most probable approach involves the Grignard reaction between a pyridyl Grignard reagent and a pyridine aldehyde.
Proposed Synthetic Pathway
A feasible pathway for the synthesis of this compound is outlined below:
Figure 1: Proposed synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
3-Pyridinecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings in a dry three-neck flask.
-
Add a solution of 3-bromopyridine in anhydrous THF dropwise to the magnesium suspension to initiate the formation of the Grignard reagent, 3-pyridylmagnesium bromide.
-
Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.
-
Slowly add a solution of 3-pyridinecarboxaldehyde in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Predicted Coordination Chemistry
The coordination behavior of this compound is anticipated to be highly dependent on the identity of the metal center and the reaction conditions. Based on studies of its isomers, two primary coordination modes are plausible: monodentate and bridging bidentate.
Monodentate Coordination
It is predicted that this compound will most commonly act as a monodentate ligand, coordinating to a single metal center through one of its pyridine nitrogen atoms. The hydroxyl group is then available to form hydrogen bonds, which can stabilize the resulting crystal lattice. This behavior is analogous to that of 4-pyridinemethanol, which primarily coordinates through its pyridine nitrogen.[2]
A study on carboranylalcohol pyridine ligands provides strong evidence for this prediction, demonstrating that 3- and 4-pyridyl derivatives favor monodentate N-coordination, while 2-pyridyl derivatives prefer bidentate N,O-coordination.[4]
References
Methodological & Application
A Detailed Protocol for the Synthesis of Di(pyridin-3-yl)methanol via Lithiation of 3-Bromopyridine
An Application Note for the Synthesis of Di(pyridin-3-yl)methanol
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described methodology employs a lithium-halogen exchange reaction using n-butyllithium (n-BuLi) on 3-bromopyridine to generate a 3-lithiopyridine intermediate. This potent nucleophile subsequently reacts with ethyl nicotinate in a double addition reaction to yield the target secondary alcohol. This guide emphasizes the critical aspects of the reaction mechanism, safety protocols for handling pyrophoric reagents, and detailed procedures for reaction setup, execution, workup, and product characterization. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and well-explained synthetic route.
Introduction and Scientific Rationale
This compound is a symmetrical diaryl carbinol featuring two pyridine rings linked by a hydroxylated methylene bridge. This structural motif is of significant interest in the development of pharmaceuticals and functional materials due to the coordinating ability of the pyridine nitrogen atoms and the steric bulk of the diaryl group. The synthesis of such compounds often relies on the formation of a carbon-carbon bond between two functionalized pyridine rings.
The selected synthetic strategy is predicated on the generation of a highly reactive organolithium intermediate from a readily available halo-pyridine precursor.
Causality of Experimental Choices:
-
Choice of Precursor (3-Bromopyridine): 3-Bromopyridine is an ideal starting material. The bromine atom is susceptible to lithium-halogen exchange, a rapid and efficient method for generating an organolithium species.[1] Using toluene as a solvent allows for the clean generation of 3-lithiopyridine at low temperatures.[2][3]
-
Organolithium Reagent (n-Butyllithium): n-BuLi is a powerful and commercially available reagent for lithium-halogen exchange.[4] Its high reactivity necessitates stringent anhydrous and anaerobic conditions and low reaction temperatures (-78 °C) to prevent undesirable side reactions, such as reaction with the solvent or degradation.[4][5]
-
Electrophile (Ethyl Nicotinate): The use of an ester, ethyl nicotinate, allows for the introduction of the second pyridyl group and the carbonyl carbon that will become the carbinol center. The reaction proceeds via a double addition mechanism. The first equivalent of 3-lithiopyridine adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating the ethoxide leaving group to form di(pyridin-3-yl)ketone. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of 3-lithiopyridine to form the alkoxide of the final product.[6]
Reaction Scheme
Figure 1: Overall reaction for the synthesis of this compound from 3-bromopyridine and ethyl nicotinate.
Critical Safety Protocols: Handling n-Butyllithium
n-Butyllithium is a pyrophoric organometallic reagent that ignites spontaneously on contact with air and reacts violently with water.[7] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All manipulations involving n-BuLi must be performed under an inert atmosphere (e.g., dry Argon or Nitrogen) using Schlenk line or glovebox techniques.[7][8]
-
Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses, and nitrile or neoprene gloves are required. A face shield is strongly recommended.[9][10]
-
Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use to remove all traces of water. Anhydrous solvents are required.
-
Syringe Techniques: Use only clean, dry syringes and needles for transferring n-BuLi solutions. Ensure the syringe is purged with inert gas before drawing the reagent.
-
Quenching and Disposal: Never quench n-BuLi with water. Small excess amounts can be quenched by slow addition to a cooled solution of isopropanol in hexane. All contaminated materials must be treated as hazardous waste.[8]
-
Spill Management: In case of a spill, cover the area with dry sand or another appropriate non-combustible absorbent material. Do not use water or a carbon dioxide fire extinguisher.[7][8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | 1.58 g | 10.0 | 2.0 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.0 mL | 10.0 | 2.0 |
| Ethyl Nicotinate | C₈H₉NO₂ | 151.16 | 0.76 g (0.71 mL) | 5.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~60 mL | - | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |
| Brine | NaCl | 58.44 | As needed | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - |
-
Equipment: Schlenk line, magnetic stirrer, round-bottom flasks (oven-dried), syringes, needles, rubber septa, separatory funnel, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried. Purge the flask with inert gas.
-
Formation of 3-Lithiopyridine:
-
To the flask, add 3-bromopyridine (1.58 g, 10.0 mmol) and dissolve it in 40 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over 15 minutes. Maintain the temperature below -70 °C during the addition.
-
Stir the resulting dark solution at -78 °C for an additional 30 minutes.
-
-
Reaction with Electrophile:
-
In a separate dry flask, prepare a solution of ethyl nicotinate (0.76 g, 5.0 mmol) in 10 mL of anhydrous THF.
-
Add the ethyl nicotinate solution dropwise to the 3-lithiopyridine solution at -78 °C over 20 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
-
Warming and Quenching:
-
Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature over approximately 1.5 hours.
-
Once at room temperature, cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc) to isolate the product.
-
Combine the fractions containing the product (as identified by TLC) and remove the solvent in vacuo to yield this compound as a solid. The expected yield is typically in the range of 60-75%.
-
Product Characterization
The identity and purity of the synthesized this compound (Molecular Formula: C₁₁H₁₀N₂O, Molecular Weight: 186.21 g/mol [11]) should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum should show characteristic signals for the pyridine protons, typically in the aromatic region (δ 7.0-8.5 ppm).
-
A singlet corresponding to the methine proton (-CH(OH)-) will be present, likely around δ 5.8-6.0 ppm.
-
A broad singlet for the hydroxyl proton (-OH) will also be observed, with its chemical shift being concentration and solvent dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals corresponding to the pyridine carbons will appear in the aromatic region (~120-150 ppm).
-
The carbinol carbon (-CH(OH)-) signal will be found in the aliphatic region, typically around δ 70-75 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z = 187.22.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. This compound | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: Di(pyridin-3-yl)methanol as a Versatile Ligand in Coordination Chemistry
Section 1: Foundational Insights into Di(pyridin-3-yl)methanol
This compound (molecular formula: C₁₁H₁₀N₂O) is a compelling ligand for coordination chemistry, distinguished by its unique structural features.[1] It incorporates two pyridyl nitrogen atoms, which serve as excellent Lewis basic donor sites for metal ions, and a central hydroxyl group that can engage in hydrogen bonding or act as a coordination site upon deprotonation. The meta-positioning of the nitrogen atoms within the pyridine rings imposes a distinct angular geometry on the resulting metal complexes, making this ligand a powerful tool for constructing sophisticated supramolecular architectures, from discrete polynuclear clusters to extended metal-organic frameworks (MOFs).[2] This guide provides a comprehensive overview of its synthesis, coordination behavior, and applications, designed for researchers in inorganic chemistry, materials science, and drug development.
Section 2: Ligand Synthesis and Characterization
The synthesis of this compound is not as commonly reported as its simpler analogs. However, a robust and logical approach involves the reaction of a 3-pyridyl Grignard reagent with a 3-pyridinecarbonyl compound. This protocol is based on well-established organometallic principles.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize this compound from 3-bromopyridine and ethyl nicotinate.
-
Causality: This procedure first creates a highly nucleophilic Grignard reagent from 3-bromopyridine. This reagent then attacks the electrophilic carbonyl carbon of ethyl nicotinate. A second equivalent of the Grignard reagent attacks the resulting ketone intermediate to yield the tertiary alcohol after an acidic workup. Tetrahydrofuran (THF) is used as the solvent due to its ability to solvate the Grignard reagent and its relatively high boiling point.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
3-Bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl nicotinate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium turnings (2.2 eq.) and a single crystal of iodine to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous THF.
-
Dissolve 3-bromopyridine (2.0 eq.) in anhydrous THF and add it to the dropping funnel. Add a few milliliters to the magnesium turnings to initiate the reaction (indicated by heat and disappearance of the iodine color).
-
Add the remaining 3-bromopyridine solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of 3-pyridylmagnesium bromide.
-
-
Reaction with Ester:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve ethyl nicotinate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding it to a stirred solution of 1 M HCl at 0 °C.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
-
Expected Characterization Data: A summary of expected spectroscopic data for the ligand is provided below.
| Technique | Expected Observations |
| ¹H NMR | Signals for pyridyl protons (7.0-8.5 ppm), a singlet for the methine proton, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for pyridyl carbons (120-150 ppm) and a signal for the carbinol carbon (~75 ppm). |
| FT-IR (cm⁻¹) | Broad ν(O-H) stretch (~3200-3400), ν(C-O) stretch (~1050), and characteristic pyridyl ν(C=N) and ν(C=C) stretches (~1580-1600). |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of 187.21 g/mol . |
Section 3: Coordination Chemistry and Complex Synthesis
The versatility of this compound stems from its multiple potential coordination modes, which can be controlled by reaction conditions such as metal-to-ligand ratio, the nature of the metal ion, and the presence of specific counter-ions.
Coordination Modes
The ligand can adopt several coordination modes, making it a dynamic building block for coordination chemists.
Caption: Potential coordination modes of this compound.
Protocol 2: Synthesis of a Discrete Cobalt(II) Complex
This protocol describes the synthesis of a discrete, zero-dimensional (0D) complex, where the ligand coordinates in a monodentate fashion. The procedure is adapted from established methods for similar pyridine-alcohol ligands.[3]
-
Objective: To synthesize single crystals of [CoCl₂(this compound)₂].
-
Causality: The 1:2 molar ratio of CoCl₂ to the ligand favors the formation of a discrete complex rather than a polymer. Methanol is an excellent solvent for both the cobalt salt and the ligand, and its volatility facilitates slow evaporation for crystal growth. The chloride anions complete the coordination sphere of the cobalt(II) center.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound
-
Methanol
Procedure:
-
In a small glass vial, dissolve CoCl₂·6H₂O (0.1 mmol) in 2 mL of methanol to form a pink solution.
-
In a separate vial, dissolve this compound (0.2 mmol) in 2 mL of methanol.
-
Slowly add the ligand solution to the cobalt(II) solution with gentle stirring.
-
Cap the vial and allow it to stand undisturbed at room temperature.
-
Deep purple, prismatic crystals suitable for X-ray diffraction will form over 2-5 days as the solvent slowly evaporates.
-
Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and air dry.
Protocol 3: Solvothermal Synthesis of a 2D Metal-Organic Framework
The bridging capability of this compound makes it ideal for constructing MOFs. Solvothermal synthesis uses elevated temperature and pressure to increase reactant solubility and promote the formation of highly crystalline, thermodynamically stable products.[4]
-
Objective: To synthesize a 2D coordination polymer using Zinc(II) nitrate and this compound.
-
Causality: Zinc(II) ions often adopt a tetrahedral coordination geometry, which, combined with the angular nature of the bridging this compound ligand, can lead to the formation of extended 2D sheets. N,N-Dimethylformamide (DMF) is a high-boiling point solvent suitable for solvothermal reactions.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Combine Zn(NO₃)₂·6H₂O (0.1 mmol) and this compound (0.1 mmol) in a 20 mL glass scintillation vial.
-
Add 5 mL of DMF and 1 mL of ethanol.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the oven to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool slowly to room temperature over 24 hours.
-
Colorless, block-shaped crystals should form at the bottom of the vial.
-
Decant the mother liquor, wash the crystals with fresh DMF, and then exchange with ethanol before drying.
Section 4: Characterization of Coordination Complexes
A multi-technique approach is essential for the unambiguous characterization of new coordination compounds.
Caption: A typical workflow for characterizing coordination compounds.
Data Interpretation: Upon coordination to a metal center, the spectroscopic signatures of the ligand are expected to change. The table below summarizes key diagnostic shifts.
| Technique | Parameter | Observation upon Coordination | Rationale |
| FT-IR | Pyridyl ν(C=N) | Shift to higher wavenumber (e.g., 1600 cm⁻¹ → 1615 cm⁻¹) | Coordination of the nitrogen lone pair to the metal strengthens the C=N bond. |
| ¹H NMR | Pyridyl protons | Downfield shift (increase in ppm) | The metal ion withdraws electron density from the pyridine ring, deshielding the protons.[5] |
| X-ray | M-N bond length | Typically 2.0 - 2.2 Å | Provides direct evidence of the metal-ligand bond.[6] |
Section 5: Applications in Catalysis and Beyond
The unique electronic and structural properties of complexes derived from this compound open avenues for various applications.
Homogeneous Catalysis
Pyridine-containing ligands are ubiquitous in catalysis.[7] Palladium complexes, in particular, are highly effective pre-catalysts for cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.[8]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 4: Suzuki-Miyaura Cross-Coupling Test Reaction
-
Objective: To evaluate the catalytic activity of a synthesized Pd(II)-di(pyridin-3-yl)methanol complex.
-
Causality: The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species, which enters the catalytic cycle. The this compound ligand stabilizes the palladium center, preventing decomposition and promoting catalytic turnover.
Materials:
-
Pd(II)-di(pyridin-3-yl)methanol complex (e.g., [PdCl₂(ligand)]) (0.01 mmol)
-
4-Iodoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL) and Water (1 mL)
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add the Pd(II) complex, 4-iodoanisole, phenylboronic acid, and K₂CO₃.
-
Add the toluene/water solvent mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 6 hours with vigorous stirring.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.
-
Analyze the filtrate by GC-MS to determine the conversion to the 4-methoxybiphenyl product.
Applications in Drug Development
Pyridine scaffolds are a cornerstone of medicinal chemistry, present in numerous approved drugs.[9] The coordination of such biologically relevant ligands to metal ions can modulate their activity, improve their delivery, or introduce novel mechanisms of action.[10] While specific applications for this compound complexes are an emerging area, the foundation of pyridine chemistry in drug design suggests significant potential for developing new therapeutic agents.[9][10]
Section 6: Conclusion
This compound is a highly adaptable ligand whose full potential in coordination chemistry is still being explored. Its angular geometry, combined with multiple donor sites, provides a robust platform for the rational design of functional molecules and materials. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the unique properties of this ligand in catalysis, materials science, and medicinal chemistry.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes | Semantic Scholar [semanticscholar.org]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 10. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
Di(pyridin-3-yl)methanol in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Catalytic Potential of a Versatile Pyridine-Based Ligand
Di(pyridin-3-yl)methanol, a unique bifunctional molecule featuring two pyridine rings linked by a methanol bridge, presents a compelling scaffold for catalytic applications. The presence of two nitrogen atoms on the pyridine rings allows for its function as a bidentate or bridging ligand in transition-metal catalysis, while the hydroxyl group can participate in hydrogen bonding or act as a Brønsted acid/base site in organocatalysis. This guide provides a detailed exploration of the potential applications of this compound in catalysis, offering in-depth technical insights, hypothetical application data, and comprehensive experimental protocols to empower researchers in their quest for novel and efficient catalytic systems. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, this document serves as a foundational resource, drawing upon established principles of catalysis and the known reactivity of analogous pyridine-containing compounds to illuminate its potential.
Part 1: this compound as a Bidentate Ligand in Transition-Metal Catalysis
The twin pyridine moieties of this compound make it an excellent candidate for a bidentate N,N'-donor ligand, capable of forming stable chelate complexes with a variety of transition metals, including palladium, rhodium, iridium, and copper. The geometry and electronic properties of the resulting metal complexes can be fine-tuned by the flexible backbone of the ligand, influencing their catalytic activity and selectivity in a range of organic transformations.
Application Focus: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The efficiency and selectivity of this reaction are highly dependent on the nature of the palladium catalyst and the supporting ligands. This compound is proposed here as a novel ligand for this transformation.
The proposed catalytic cycle for the Suzuki-Miyaura reaction using a palladium-di(pyridin-3-yl)methanol complex is depicted below. The bidentate coordination of the ligand is expected to stabilize the palladium center throughout the catalytic cycle, promoting oxidative addition, transmetalation, and reductive elimination steps. The hydroxyl group of the ligand could potentially participate in the activation of the boronic acid through hydrogen bonding, thereby accelerating the transmetalation step.
Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-di(pyridin-3-yl)methanol complex.
Hypothetical Performance Data
To illustrate the potential of this compound as a ligand, the following table summarizes hypothetical results for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.
| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 88 |
| 4 | 2-Bromopyridine | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |
Table 1: Hypothetical yields for the Suzuki-Miyaura cross-coupling reaction using a Pd-di(pyridin-3-yl)methanol catalyst.
Detailed Experimental Protocol: Synthesis of a Pd-di(pyridin-3-yl)methanol Catalyst and its Application in Suzuki-Miyaura Cross-Coupling
This protocol outlines the in-situ generation of the palladium catalyst followed by the cross-coupling reaction.
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Catalyst Pre-formation (in-situ):
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%).
-
Add 2 mL of degassed toluene and stir the mixture at room temperature for 30 minutes. A color change from brown to a yellowish solution should be observed, indicating complex formation.
-
-
Cross-Coupling Reaction:
-
To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the remaining toluene (3 mL) and deionized water (1 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Add 10 mL of ethyl acetate and 10 mL of water to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired biaryl product.
-
Figure 2: Experimental workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
Part 2: this compound as an Organocatalyst
The pyridine moiety is known to act as a Lewis base and can catalyze a variety of organic reactions. Furthermore, the hydroxyl group in this compound can function as a Brønsted acid or base, or a hydrogen-bond donor. This dual functionality makes it an intriguing candidate for organocatalysis, particularly in reactions that benefit from bifunctional activation.
Application Focus: Asymmetric Aldol Reaction
The aldol reaction, which forms a new carbon-carbon bond, is a fundamental transformation in organic synthesis. The development of asymmetric organocatalysts for this reaction has been a major area of research. This compound, being chiral, has the potential to act as a chiral organocatalyst.
In a proposed mechanism, the pyridine nitrogen could act as a Lewis base to activate the aldehyde carbonyl group, while the hydroxyl group could participate in a hydrogen-bonded transition state to control the stereochemistry of the reaction.
Figure 3: Proposed mechanism for the this compound catalyzed aldol reaction.
Hypothetical Performance Data
The following table presents hypothetical results for the asymmetric aldol reaction between various aldehydes and acetone, catalyzed by this compound.
| Entry | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Toluene | -20 | 48 | 75 | 85 (R) |
| 2 | 4-Nitrobenzaldehyde | CH₂Cl₂ | -20 | 48 | 82 | 90 (R) |
| 3 | 4-Methoxybenzaldehyde | THF | 0 | 72 | 65 | 78 (R) |
| 4 | 2-Naphthaldehyde | Toluene | -20 | 60 | 78 | 88 (R) |
Table 2: Hypothetical yields and enantioselectivities for the asymmetric aldol reaction catalyzed by this compound.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the this compound-catalyzed asymmetric aldol reaction.
-
This compound (0.1 mmol, 10 mol%)
-
Aldehyde (1.0 mmol)
-
Acetone (5.0 mmol)
-
Toluene (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction Setup:
-
To a dry reaction vial under an inert atmosphere, add this compound (0.1 mmol).
-
Add toluene (1 mL) and cool the solution to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 mmol) and stir for 10 minutes.
-
Add acetone (5.0 mmol) dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Conclusion and Future Outlook
This compound holds significant, albeit largely unexplored, potential as a versatile molecule in the field of catalysis. Its ability to act as a bidentate ligand for transition metals opens up avenues for its application in a wide array of cross-coupling, oxidation, and reduction reactions. Furthermore, its inherent chirality and the presence of both Lewis basic and Brønsted acidic/hydrogen-bonding functionalities make it a promising candidate for asymmetric organocatalysis. The protocols and hypothetical data presented in this guide are intended to serve as a starting point for researchers to investigate and unlock the full catalytic capabilities of this intriguing molecule. Further studies involving the synthesis of well-defined metal complexes of this compound and a systematic evaluation of its performance in various catalytic transformations are highly encouraged and are expected to yield exciting results in the near future.
Application Notes and Protocols: Di(pyridin-3-yl)methanol as a Versatile Building Block in Organic Synthesis
Abstract
Di(pyridin-3-yl)methanol is a structurally significant organic molecule characterized by a central hydroxyl-bearing carbon atom flanked by two pyridine rings. This unique V-shaped architecture, combining hydrogen-bonding capabilities with multiple nitrogen-based coordination sites, establishes it as a highly versatile and valuable building block. Its applications span from the rational design of ligands for homogeneous catalysis to the construction of intricate supramolecular structures like coordination polymers and Metal-Organic Frameworks (MOFs). Furthermore, its rigid scaffold serves as a valuable precursor in the synthesis of complex molecules for medicinal chemistry. This document provides an in-depth guide for researchers, chemists, and drug development professionals, detailing the core applications of this compound with validated, step-by-step protocols and expert insights into the rationale behind experimental design.
Introduction to this compound
This compound, with its two pyridyl nitrogen atoms acting as Lewis basic sites and a central secondary alcohol, is a multifunctional building block. The spatial arrangement of these functional groups allows it to act as a bidentate or tridentate ligand, a hydrogen-bond donor/acceptor, and a rigid structural core. This trifecta of properties makes it an attractive starting material for a multitude of synthetic applications.
Physicochemical Properties
The key properties of this compound are summarized below, providing essential data for experimental planning.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 15540-88-2 | - |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Typically an off-white to yellow solid | - |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | - |
| InChI Key | DCDJTQNGTXDZGK-UHFFFAOYSA-N | [1] |
General Synthesis Approach
While commercially available, this compound can be synthesized through standard organometallic routes. A common approach involves the Grignard reaction between a 3-pyridylmagnesium halide and a 3-pyridinecarbonyl derivative, such as 3-pyridinecarboxaldehyde or an ester like ethyl nicotinate.
-
Workflow for Synthesis:
-
Grignard Reagent Formation: 3-Bromopyridine reacts with magnesium turnings in anhydrous THF to form 3-pyridylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent is added slowly to a cooled solution of 3-pyridinecarboxaldehyde in anhydrous THF.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Application in Homogeneous Catalysis: A Bidentate Ligand Precursor
The two pyridine rings of this compound provide an excellent N,N-bidentate chelation motif for transition metals. This makes it a valuable precursor for synthesizing catalysts used in cross-coupling reactions, hydrogenations, and other transformations. The pyridine rings' electronic properties can stabilize the metal center and modulate its catalytic activity.[2]
Diagram: General Ligand-Metal Coordination
Caption: Coordination of this compound to a metal center.
Protocol 2.1: Synthesis of a Dichloro[this compound]palladium(II) Complex
This protocol describes the synthesis of a palladium(II) pre-catalyst, a versatile starting material for various cross-coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Under an inert atmosphere, add this compound (186 mg, 1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add 10 mL of anhydrous DCM to dissolve the ligand completely.
-
Addition of Palladium Salt: In a separate vial, dissolve PdCl₂(MeCN)₂ (259 mg, 1.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring ligand solution at room temperature.
-
Rationale: Bis(acetonitrile)dichloropalladium(II) is used as the palladium source because the acetonitrile ligands are labile and easily displaced by the stronger N-donor pyridyl groups of the ligand.
-
-
Reaction: Stir the mixture at room temperature for 4 hours. A yellow precipitate will typically form.
-
Isolation: Reduce the solvent volume to ~5 mL under vacuum. Add 20 mL of anhydrous diethyl ether to precipitate the product completely.
-
Rationale: The palladium complex is insoluble in diethyl ether, allowing for efficient isolation from the reaction mixture.
-
-
Purification: Collect the yellow solid by filtration under inert atmosphere, wash with two portions of diethyl ether (10 mL each), and dry under high vacuum. The resulting complex, [PdCl₂(C₁₁H₁₀N₂O)], can be used without further purification.
Protocol 2.2: Application in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol demonstrates the use of the in situ generated or isolated palladium complex in a model Suzuki-Miyaura reaction.
Materials:
-
Aryl Bromide (e.g., 1-bromo-4-nitrobenzene, 1.0 eq)
-
Arylboronic Acid (e.g., Phenylboronic acid, 1.2 eq)
-
Palladium pre-catalyst from Protocol 2.1 (0.01 eq, 1 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq)
-
Solvent: 1,4-Dioxane/Water mixture (4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (202 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and the palladium pre-catalyst (3.6 mg, 0.01 mmol).
-
Solvent Addition: Add 5 mL of the 1,4-dioxane/water (4:1) mixture.
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10 minutes.
-
Rationale: The inert atmosphere is crucial to prevent the oxidation and deactivation of the active Pd(0) species, which is formed in situ from the Pd(II) pre-catalyst.[3]
-
-
Heating: Heat the reaction mixture at 100 °C for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
Application in Supramolecular Chemistry
The V-shaped geometry and multiple coordination points of this compound make it an ideal linker for constructing coordination polymers and Metal-Organic Frameworks (MOFs).[4] By reacting with metal ions, it can self-assemble into extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The choice of metal ion, counter-ion, and solvent can influence the final topology of the resulting framework.[5][6]
Protocol 3.1: Solvothermal Synthesis of a 1D Coordination Polymer
This protocol describes a typical solvothermal synthesis, a method that uses elevated temperature and pressure to promote crystallization.
Materials:
-
This compound (1.0 eq, 46.5 mg, 0.25 mmol)
-
Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (1.0 eq, 74.4 mg, 0.25 mmol)
-
Solvent: N,N-Dimethylformamide (DMF) / Ethanol (EtOH) mixture (1:1 v/v, 8 mL)
-
Teflon-lined stainless steel autoclave (20 mL capacity)
Procedure:
-
Preparation of Solution: In a glass vial, dissolve this compound and zinc nitrate hexahydrate in 8 mL of the DMF/EtOH solvent mixture. Sonicate for 5 minutes to ensure complete dissolution.
-
Rationale: A mixed solvent system is often used to control the solubility of the reactants and modulate the crystal growth process. DMF acts as a high-boiling polar solvent, while ethanol can influence coordination.
-
-
Autoclave Sealing: Transfer the solution to the Teflon liner of the autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven. Heat to 120 °C at a rate of 5 °C/min, hold at 120 °C for 72 hours, and then cool slowly to room temperature at a rate of 0.1 °C/min.
-
Rationale: Slow cooling is critical for the formation of high-quality single crystals suitable for X-ray diffraction analysis.
-
-
Isolation: Carefully open the autoclave. Collect the resulting crystals by decanting the mother liquor.
-
Washing: Wash the crystals three times with fresh DMF (5 mL each) to remove any unreacted starting materials, then wash with ethanol (5 mL).
-
Drying: Dry the crystals in air or under a gentle stream of nitrogen.
Diagram: Self-Assembly of a 1D Coordination Polymer
Caption: Schematic of self-assembly into a 1D chain structure.
Application in Medicinal Chemistry: A Scaffold for Derivatization
The di(aryl)methanol motif is a privileged structure in medicinal chemistry. For example, derivatives of (pyridin-2-yl)methanol have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders.[7][8][9] The this compound core provides a rigid, three-dimensional scaffold that can be functionalized at the central hydroxyl group to explore structure-activity relationships (SAR).
Protocol 4.1: O-Alkylation via Williamson Ether Synthesis
This protocol demonstrates a fundamental derivatization of the hydroxyl group, which can be used to attach various functional groups to the core scaffold.
Materials:
-
This compound (1.0 eq, 186 mg, 1.0 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 48 mg)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 eq, 131 µL, 1.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask with magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Add this compound to a dry, three-neck flask under an inert atmosphere. Dissolve it in 10 mL of anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the sodium hydride portion-wise over 10 minutes.
-
Caution: Sodium hydride reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved.
-
Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, which is a much stronger nucleophile.
-
-
Alkylation: Stir the mixture at 0 °C for 30 minutes. Then, add the alkyl halide (benzyl bromide) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1 mL of water at 0 °C to destroy any excess NaH.
-
Work-up: Dilute the mixture with 30 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether product by flash column chromatography on silica gel.
Diagram: Scaffold Derivatization Strategy
Caption: Potential sites for derivatization on the core scaffold.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion and Future Outlook
This compound has proven to be a building block of significant utility in synthetic chemistry. Its pre-organized V-shape and versatile functional groups enable straightforward applications in catalysis, supramolecular chemistry, and as a foundational scaffold for medicinal chemistry. Future research may explore the synthesis of chiral analogues for asymmetric catalysis, the incorporation of this linker into novel porous materials for gas storage and separation, and the expansion of its derivatives library for biological screening against new therapeutic targets. The protocols and insights provided herein serve as a robust foundation for researchers to harness the full potential of this valuable molecule.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. preprints.org [preprints.org]
- 5. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Chromatographic and Spectroscopic Approach for the Quantitative Analysis of Di(pyridin-3-yl)methanol
Introduction and Rationale
Di(pyridin-3-yl)methanol is a heterocyclic compound whose structural motif is of interest in medicinal chemistry and materials science. As with any critical chemical entity in the drug development pipeline, from discovery to quality control, its precise and accurate quantification is paramount. The presence of impurities or degradation products can significantly impact the safety, efficacy, and stability of a final active pharmaceutical ingredient (API).[1]
This document details two robust analytical techniques for its quantification. The primary recommended method is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which offers high specificity and the ability to separate the main analyte from potential process-related impurities and degradants, thus serving as a stability-indicating assay.[2] A simpler UV-Vis spectrophotometric method is also described for applications where high-throughput analysis of the pure compound is required and specificity is less critical.
The protocols are developed based on the physicochemical properties of this compound and are designed to be self-validating through the incorporation of system suitability tests and a comprehensive validation framework based on ICH Q2(R1) guidelines.[3][4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for methodical analytical development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [6] |
| Molecular Weight | 186.21 g/mol | [6] |
| Structure | Two pyridine rings linked by a methanol bridge | - |
| Key Features | Polar hydroxyl group, basic pyridine nitrogens, strong UV chromophore | [7] |
The presence of the pyridine rings provides a strong chromophore, making UV detection a highly suitable and sensitive choice for both HPLC and spectrophotometry. Its polarity dictates the selection of a reversed-phase chromatographic system.
Primary Method: Stability-Indicating RP-HPLC
This method is designed for the accurate assay of this compound and for the quantification of its related substances. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[2][8]
Principle of the Method
Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being moderately polar, will be retained on the column and can be effectively separated from more polar or less polar impurities by modulating the mobile phase composition. Detection is achieved by a UV detector set to a wavelength where the analyte exhibits significant absorbance.
Experimental Protocol: RP-HPLC
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance, volumetric flasks, pipettes.
-
pH meter.
-
This compound reference standard (purity ≥99.5%).
-
HPLC-grade acetonitrile and methanol.
-
Reagent-grade potassium dihydrogen phosphate (KH₂PO₄) and ortho-phosphoric acid.
-
HPLC-grade water.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH 3.0 (adjusted with H₃PO₄) | The buffer controls the ionization state of the pyridine nitrogens, ensuring consistent retention times and peak shapes. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for eluting analytes in reversed-phase mode. |
| Gradient Elution | 0-2 min (10% B), 2-15 min (10% to 70% B), 15-18 min (70% B), 18-18.1 min (70% to 10% B), 18.1-25 min (10% B) | A gradient is crucial for a stability-indicating method to ensure elution of potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Temperature control ensures retention time stability and reproducibility. |
| Detection (λ) | 260 nm | Pyridine-containing molecules typically exhibit strong absorbance around this wavelength.[7] A PDA detector can be used to confirm peak purity. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Water:Acetonitrile (50:50, v/v) | Ensures the analyte is fully dissolved and is compatible with the mobile phase to prevent peak distortion. |
Preparation of Solutions
-
Mobile Phase A (Buffer): Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample containing this compound to achieve a theoretical final concentration of 100 µg/mL in the diluent.
System Suitability Test (SST) Before sample analysis, the chromatographic system must be qualified. Inject the Working Standard Solution five times and evaluate the following parameters.[9]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
Data Analysis The concentration of this compound in the sample is calculated using the external standard method:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Caption: HPLC Method Development & Validation Workflow.
Method Validation Protocol Summary
To ensure the method is suitable for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.[3][10]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. No interference at the analyte's retention time. |
| Linearity | To show that results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of test concentration). |
| Range | The concentration interval where the method is precise, accurate, and linear. | Established from linearity, accuracy, and precision data. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability & Intermediate Precision: % RSD ≤ 2.0%. |
| LOD / LOQ | The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | % RSD of results should remain within acceptable limits after minor changes (e.g., pH ±0.2, Temp ±2°C). |
Secondary Method: UV-Vis Spectrophotometry
This method is suitable for rapid quantification of this compound in bulk form or in simple solutions where interfering substances are not expected. It is based on the direct measurement of light absorbance.[11]
Principle of the Method
The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of an unknown sample at a specific wavelength (λmax), its concentration can be determined from a pre-established calibration curve.
Experimental Protocol: UV-Vis
Instrumentation and Materials
-
UV-Vis Spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Materials as listed in Section 2.2.
Procedure
-
Determine λmax: Prepare a ~10 µg/mL solution of this compound in the chosen solvent (e.g., methanol or water). Scan the solution from 400 nm to 200 nm against a solvent blank to find the wavelength of maximum absorbance (λmax), expected to be around 260 nm.[7]
-
Prepare Calibration Standards: From the Standard Stock Solution (1000 µg/mL), prepare a series of at least five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) in the chosen solvent.
-
Generate Calibration Curve: Measure the absorbance of each calibration standard at λmax using the solvent as a blank. Plot a graph of Absorbance vs. Concentration (µg/mL). Perform a linear regression on the data. The correlation coefficient (r²) should be ≥ 0.999.
-
Analyze Sample: Prepare the unknown sample in the same solvent to have an expected concentration within the calibration range. Measure its absorbance at λmax and determine the concentration from the calibration curve equation.
Caption: Decision Tree for Method Selection.
Conclusion
This application note provides two validated, reliable methods for the quantitative determination of this compound. The stability-indicating RP-HPLC method is presented as the primary, comprehensive technique for accurate assay and impurity determination, crucial for regulatory and quality-driven environments. The UV-Vis spectrophotometric method serves as a valuable tool for rapid, high-throughput analysis where the sample matrix is simple. The successful implementation of these protocols, grounded in established scientific principles and validated against ICH standards, will ensure high-quality, reproducible data for researchers and drug development professionals.
References
- 1. Method Development & Method Validation for Related Substance and Assay - CD Formulation [formulationbio.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Pyridine [webbook.nist.gov]
- 8. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation in Bulk and Its Formulation Applying DOE [wisdomlib.org]
- 9. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. aaup.edu [aaup.edu]
Application Notes and Protocols for the Functionalization of Di(pyridin-3-yl)methanol at the Pyridine Rings
Introduction: The Versatility of the Di(pyridin-3-yl)methanol Scaffold
This compound, a unique bicyclic heteroaromatic scaffold, has garnered significant attention in the fields of medicinal chemistry, materials science, and coordination chemistry. Its rigid, three-dimensional structure, coupled with the hydrogen-bonding capabilities of the central hydroxyl group and the metal-coordinating properties of the two pyridine nitrogen atoms, makes it a privileged core for the design of novel therapeutic agents, functional materials, and catalysts. The ability to selectively functionalize the pyridine rings of this compound opens up a vast chemical space for the synthesis of diverse derivatives with tailored properties. This guide provides a comprehensive overview of the key strategies for the targeted modification of this scaffold, complete with detailed, field-proven protocols and an in-depth analysis of the underlying chemical principles.
Strategic Approaches to Functionalization: A Mechanistic Overview
The functionalization of the pyridine rings in this compound can be broadly categorized into several key transformations. The choice of methodology is dictated by the desired substituent and the required regioselectivity. The electron-deficient nature of the pyridine ring presents both challenges and opportunities for synthetic chemists.
A critical consideration in all functionalization attempts is the potential for both mono- and di-substitution, given the presence of two pyridine rings. Reaction stoichiometry, temperature, and reaction time are key parameters to control the extent of functionalization. Furthermore, the central hydroxyl group can influence the reactivity and may require protection in certain chemical environments.
Electrophilic Aromatic Substitution: Targeting the Electron-Deficient Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene due to the electron-withdrawing effect of the nitrogen atom.[1][2] Reactions typically require harsh conditions and substitution is directed to the 3- and 5-positions relative to the nitrogen. In the case of this compound, the most likely positions for electrophilic attack are C4, C6, C4', and C6'. The regioselectivity will be influenced by the steric hindrance imposed by the central methanol bridge.
Halogenation: Introducing Versatile Synthetic Handles
Halogenated this compound derivatives are valuable intermediates for subsequent cross-coupling reactions. Direct halogenation can be achieved using elemental halogens in the presence of a Lewis or Brønsted acid.
Protocol 1: Monobromination of this compound
This protocol aims for the selective introduction of a single bromine atom onto one of the pyridine rings.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired monobrominated product.
-
-
Causality: The strong acid protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack. However, it also facilitates the generation of the electrophilic bromine species from NBS. Careful control of stoichiometry and temperature is crucial to favor monosubstitution.
Nitration: Installation of an Electron-Withdrawing Group
Nitration of pyridines is notoriously difficult and often requires forcing conditions.[3] A common method involves the use of a mixture of nitric and sulfuric acid.
Protocol 2: Mono-nitration of this compound
This protocol describes a method for the introduction of a nitro group, a versatile functional group for further transformations.
-
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ammonium hydroxide (NH₄OH) solution
-
-
Procedure:
-
In a thick-walled glass reactor, cool a mixture of concentrated H₂SO₄ (5.0 eq) to 0 °C.
-
Slowly add this compound (1.0 eq) in portions, maintaining the temperature below 10 °C.
-
To this solution, add fuming HNO₃ (1.5 eq) dropwise at a rate that keeps the internal temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated NH₄OH solution until the pH is approximately 8.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Trustworthiness: This protocol is a self-validating system as the progress of the reaction can be monitored, and the identity and purity of the product can be confirmed by standard analytical techniques (NMR, MS, and melting point).
Directed Ortho-Metalation (DoM): Regioselective Functionalization via Lithiation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][4] A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting organolithium species can then be quenched with various electrophiles. In this compound, the hydroxyl group can potentially act as a DMG, directing lithiation to the C2 and C2' positions.
Caption: Workflow for Directed Ortho-Metalation of this compound.
Protocol 3: Directed Ortho-Iodination of this compound
This protocol details the introduction of an iodine atom at the C2/C2' position, which is a valuable precursor for cross-coupling reactions.
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 eq for di-substitution, 1.1 eq for mono-substitution) dropwise via syringe. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flask, prepare a solution of iodine (I₂) (2.5 eq for di-substitution, 1.2 eq for mono-substitution) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated species at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another hour and then warm to room temperature.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Expertise & Experience: The choice between n-BuLi and s-BuLi can influence the efficiency of the lithiation. s-BuLi is more basic and may lead to higher yields in some cases. The stoichiometry of the base is critical for controlling mono- versus di-iodination.
Minisci Reaction: Radical Functionalization of the Pyridine Core
The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient N-heterocycles via a radical mechanism.[5] It allows for the introduction of alkyl, acyl, and other carbon-centered radicals, typically at the C2 and C4 positions of the pyridine ring. For this compound, this would correspond to the C2, C6, C2', and C6' positions.
Caption: General Mechanism of the Minisci Reaction.
Protocol 4: Minisci Acylation of this compound
This protocol describes the introduction of an acyl group, a valuable functional group for further derivatization.
-
Materials:
-
This compound
-
Pyruvic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN) and Water
-
Sodium bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water (0.2 M).
-
Add trifluoroacetic acid (TFA) (2.0 eq) to protonate the pyridine rings.
-
Add pyruvic acid (5.0 eq) as the acyl radical precursor.
-
Add silver nitrate (AgNO₃) (0.1 eq) as a catalyst.
-
Heat the mixture to 80 °C.
-
In a separate container, dissolve ammonium persulfate (3.0 eq) in a minimal amount of water.
-
Add the ammonium persulfate solution dropwise to the reaction mixture over 30 minutes.
-
Continue to stir the reaction at 80 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
-
-
Authoritative Grounding: The Minisci reaction proceeds via the addition of a nucleophilic radical to the protonated, electron-deficient pyridine ring. The regioselectivity is governed by the stability of the resulting radical cation intermediate.
Transition-Metal-Catalyzed Cross-Coupling: Building Molecular Complexity
For this compound derivatives that have been pre-functionalized with a halogen, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for forming new carbon-carbon bonds.
Protocol 5: Suzuki-Miyaura Coupling of Bromo-di(pyridin-3-yl)methanol with an Arylboronic Acid
This protocol outlines the coupling of a brominated derivative with an arylboronic acid to synthesize an arylated product.
-
Materials:
-
Bromo-di(pyridin-3-yl)methanol (prepared via Protocol 1)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water
-
Ethyl acetate
-
-
Procedure:
-
To a Schlenk flask, add bromo-di(pyridin-3-yl)methanol (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water (0.1 M).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Data Summary: A Comparative Overview of Functionalization Strategies
| Reaction Type | Typical Reagents | Position of Functionalization | Advantages | Limitations |
| Electrophilic Halogenation | NBS, H₂SO₄ | C4, C6, C4', C6' | Introduces versatile handles for cross-coupling. | Harsh conditions, potential for mixtures of isomers. |
| Electrophilic Nitration | HNO₃, H₂SO₄ | C4, C6, C4', C6' | Introduces a strong electron-withdrawing group. | Very harsh conditions, low yields, safety concerns. |
| Directed Ortho-Metalation | n-BuLi, Electrophile | C2, C2' (directed by OH) | High regioselectivity. | Requires strictly anhydrous conditions, strong base. |
| Minisci Reaction | Radical precursor, AgNO₃, (NH₄)₂S₂O₈ | C2, C6, C2', C6' | Direct C-H functionalization, good for alkyl/acyl groups. | Can result in mixtures of regioisomers, oxidative conditions. |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Position of pre-installed halogen | Forms C-C bonds, high functional group tolerance. | Requires pre-functionalized substrate. |
Conclusion and Future Perspectives
The functionalization of this compound offers a rich platform for the generation of novel molecules with diverse applications. The protocols outlined in this guide provide a robust starting point for researchers to explore the chemical space around this important scaffold. Future work in this area will likely focus on the development of more selective and milder C-H functionalization methods, as well as the asymmetric functionalization of the two pyridine rings to access chiral ligands and catalysts. The continued exploration of the reactivity of this versatile molecule will undoubtedly lead to the discovery of new compounds with significant scientific and technological impact.
References
Mastering the Art of Crystallography: A Protocol for Growing Single Crystals of Di(pyridin-3-yl)methanol Complexes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of materials science and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining these structures, providing invaluable insights into the nature of chemical bonding, intermolecular interactions, and the structure-property relationships that govern material performance and biological activity. This application note provides a comprehensive guide to the synthesis of the versatile ligand di(pyridin-3-yl)methanol and detailed protocols for the growth of high-quality single crystals of its metal complexes, a critical step in the journey of discovery.
The Significance of this compound in Crystal Engineering
This compound is a compelling ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Its two pyridyl nitrogen atoms offer versatile coordination sites for a wide range of metal ions, while the central hydroxyl group can participate in hydrogen bonding, further directing the assembly of intricate supramolecular architectures. The rotational freedom around the C-C bonds linking the pyridyl rings to the central methanol carbon allows for conformational flexibility, enabling the ligand to adapt to the coordination preferences of different metal centers and leading to a rich diversity of structural motifs.
Synthesis of the Ligand: this compound
The synthesis of this compound can be effectively achieved through a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. This protocol outlines the synthesis from 3-bromopyridine and a suitable carbonyl compound, such as ethyl formate.
Core Principles of the Grignard Synthesis:
The Grignard reagent, an organomagnesium halide, is prepared by reacting an organic halide with magnesium metal. This reagent is a potent nucleophile and a strong base, necessitating anhydrous (dry) conditions to prevent its reaction with water. The subsequent reaction with an electrophilic carbonyl carbon forms a new carbon-carbon bond, and upon acidic workup, yields the desired alcohol.
Detailed Protocol for this compound Synthesis
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal, as an initiator)
-
Ethyl formate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of 3-bromopyridine (1.1 equivalents) in anhydrous THF to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Formate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl formate (1.0 equivalent) in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Growing Single Crystals of this compound Complexes
The successful growth of single crystals is often described as more of an art than a science, requiring patience and meticulous attention to detail. Several techniques can be employed, with the choice depending on the solubility and stability of the complex. The following protocols provide starting points for growing single crystals of this compound complexes with common transition metals such as cobalt, zinc, and copper.
General Considerations for Crystal Growth
-
Purity is paramount: The starting materials, including the ligand, metal salt, and solvents, should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals.
-
Slow is key: The goal is to allow the molecules to self-assemble into a well-ordered lattice. Rapid precipitation will almost always result in amorphous powder or microcrystalline material unsuitable for single-crystal X-ray diffraction.[1]
-
Solvent selection: The choice of solvent is critical. The complex should be sparingly soluble in the chosen solvent or solvent system. Highly volatile solvents are generally less suitable for slow evaporation methods.[2]
-
Vessel cleanliness: All glassware used for crystallization should be scrupulously clean to avoid unwanted nucleation sites.
Protocol 1: Slow Evaporation
This is the simplest and most common method for growing single crystals.[3]
Principle: A solution of the complex is allowed to stand undisturbed, and as the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and leading to the formation of crystals.
Experimental Workflow:
Caption: Workflow for the slow evaporation crystal growth method.
Detailed Procedure:
-
In a small vial, dissolve the metal salt (e.g., CoCl₂, Zn(NO₃)₂, Cu(OAc)₂) and a stoichiometric amount of this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or a mixture with water).
-
Gently warm the mixture to ensure complete dissolution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the clear solution to a clean crystallization vial.
-
Cover the vial with parafilm and pierce it with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand at a constant temperature.
-
Monitor the vial periodically for the formation of crystals. This can take anywhere from a few days to several weeks.
Troubleshooting:
-
No crystals form: The solution may be too dilute, or the solvent may be too good. Try using a less-polar co-solvent to decrease solubility or allow the solvent to evaporate more quickly by making a larger hole in the parafilm.
-
Precipitate forms: The solution is too concentrated, or the solvent is not suitable. Try diluting the solution or using a different solvent system.
| Metal Salt Example | Ligand:Metal Ratio | Solvent System | Expected Outcome |
| CoCl₂·6H₂O | 2:1 | Methanol/Water (1:1) | Single crystals of a cobalt(II) complex |
| Zn(NO₃)₂·6H₂O | 2:1 | Ethanol | Single crystals of a zinc(II) complex |
| Cu(OAc)₂·H₂O | 1:1 | Acetonitrile/Methanol (1:1) | Single crystals of a copper(II) complex |
Protocol 2: Vapor Diffusion
This technique is particularly useful when only a small amount of the compound is available and is often successful when slow evaporation fails.[4]
Principle: A solution of the complex in a relatively non-volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the solution of the complex, gradually decreasing its solubility and inducing crystallization.[5]
Experimental Workflow:
Caption: Workflow for the vapor diffusion crystal growth method.
Detailed Procedure:
-
Dissolve the complex in a minimal amount of a suitable "good" solvent (e.g., methanol, DMF, DMSO).
-
Place this solution in a small, open inner vial.
-
Place the inner vial inside a larger outer vial or beaker.
-
Add a larger volume of a volatile "anti-solvent" (e.g., diethyl ether, pentane, hexane) to the outer vial, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer vial tightly.
-
Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly diffuse into the inner vial, causing the complex to crystallize.
Troubleshooting:
-
Precipitation: The diffusion rate is too fast. Try using a less volatile anti-solvent or placing the setup at a lower temperature to slow down diffusion.[1]
-
Oiling out: The complex is coming out of solution as a liquid phase. This can sometimes be resolved by using a different solvent/anti-solvent combination or by lowering the initial concentration of the complex.
| Metal Complex | "Good" Solvent | "Anti-solvent" | Temperature |
| Cobalt Complex | Methanol | Diethyl ether | Room Temperature |
| Zinc Complex | Dimethylformamide (DMF) | Acetone | 4 °C |
| Copper Complex | Dimethyl sulfoxide (DMSO) | Acetonitrile | Room Temperature |
Protocol 3: Hydrothermal Synthesis
This method is particularly useful for the synthesis of robust coordination polymers and MOFs that may not be accessible under ambient conditions.
Principle: The reaction is carried out in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent, typically water. The increased temperature and pressure can promote the formation of thermodynamically stable crystalline phases.
Experimental Workflow:
Caption: Workflow for the hydrothermal synthesis method.
Detailed Procedure:
-
Combine the metal salt, this compound, and a solvent (usually water or a water/co-solvent mixture) in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 120 °C and 180 °C) and hold it at that temperature for a set period (usually 1-3 days).
-
Allow the autoclave to cool slowly to room temperature. A slow cooling rate is often crucial for obtaining large, well-defined crystals.
-
Open the autoclave, and collect the crystals by filtration, wash them with water and ethanol, and air-dry.
Key Parameters to Control:
-
Temperature: Influences the reaction kinetics and the final crystalline phase.
-
Time: Affects the completion of the reaction and the size of the crystals.
-
pH: Can be adjusted with acids or bases to influence the coordination of the ligand and the structure of the final product.
-
Fill volume: The percentage of the autoclave volume filled with the reaction mixture affects the autogenous pressure.
| Metal Salt | Ligand:Metal Ratio | Solvent | Temperature (°C) | Time (days) |
| Cu(NO₃)₂·3H₂O | 1:1 | Water | 160 | 3 |
| ZnCl₂ | 2:1 | Water/Ethanol (1:1) | 140 | 2 |
| Co(OAc)₂·4H₂O | 1:1 | Water | 180 | 2 |
Characterization of Single Crystals
Once suitable single crystals are obtained, they should be characterized to confirm their identity and quality.
-
Optical Microscopy: A simple yet powerful tool to assess the size, shape, and quality of the crystals. Good quality crystals should have well-defined faces and be free of cracks or other defects.
-
Single-Crystal X-ray Diffraction (SC-XRD): The definitive technique for determining the three-dimensional atomic structure of the crystalline material.
Conclusion
The ability to grow high-quality single crystals is a cornerstone of modern chemical and materials research. The protocols outlined in this application note provide a solid foundation for the synthesis of this compound and the subsequent crystallization of its metal complexes. By carefully controlling the experimental parameters and employing a systematic approach to optimization, researchers can unlock the full potential of this versatile ligand in the design and discovery of novel functional materials and pharmaceutical compounds.
References
- 1. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
The Bridge Between Functionality and Structure: Di(pyridin-3-yl)methanol in Advanced Materials Science
Introduction: Unveiling the Potential of a Versatile Dipyridyl Ligand
In the dynamic field of materials science, the rational design of molecular building blocks is paramount to the creation of functional materials with tailored properties. Di(pyridin-3-yl)methanol, a unique bifunctional organic ligand, is emerging as a compelling candidate for the construction of sophisticated supramolecular architectures. This molecule, characterized by two pyridyl nitrogen atoms as potent coordination sites and a central hydroxyl group capable of engaging in hydrogen bonding, offers a versatile platform for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. The strategic placement of the nitrogen atoms in the 3-position of the pyridine rings provides a specific angular geometry that can direct the formation of unique network topologies. This guide provides an in-depth exploration of the synthesis and potential applications of this compound, offering detailed protocols and scientific insights for researchers in materials science and drug development.
Synthesis of this compound: A Proposed Protocol
While dedicated literature on the synthesis of this compound is sparse, a plausible and efficient route can be proposed based on the well-established Grignard reaction. This method involves the reaction of a 3-pyridyl Grignard reagent with a suitable carbonyl compound, followed by acidic workup.
Protocol 1: Proposed Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from 3-bromopyridine and ethyl formate.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl formate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 eq) in anhydrous diethyl ether.
-
Add a small amount of the 3-bromopyridine solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (3-pyridylmagnesium bromide).
-
-
Reaction with Ethyl Formate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl formate (0.5 eq) in anhydrous diethyl ether.
-
Add the ethyl formate solution dropwise to the cooled Grignard reagent with vigorous stirring. A precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent.[1][2]
-
Iodine Activation: A small crystal of iodine is often used to etch the surface of the magnesium, removing the passivating oxide layer and facilitating the initiation of the Grignard reaction.
-
Slow Addition: The dropwise addition of the reagents helps to control the exothermic nature of the reaction and prevent the formation of side products.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid and is used to protonate the alkoxide formed during the reaction without causing acid-catalyzed side reactions.
Application in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bitopic nature of this compound, with its two nitrogen donors, makes it an excellent candidate as a linker for the construction of coordination polymers and MOFs. The flexibility of the central carbinol group allows for various coordination geometries, potentially leading to novel network topologies with interesting properties.
Protocol 2: Exemplary Synthesis of a 1D Coordination Polymer with this compound
Objective: To synthesize a one-dimensional coordination polymer using this compound and a metal salt (e.g., Zinc(II) acetate).
Materials:
-
This compound
-
Zinc(II) acetate dihydrate
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Glass vials or small beakers
Procedure:
-
In a small glass vial, dissolve this compound (0.1 mmol) in 5 mL of methanol.
-
In a separate vial, dissolve Zinc(II) acetate dihydrate (0.1 mmol) in 5 mL of DMF.
-
Slowly layer the methanolic solution of the ligand onto the DMF solution of the metal salt.
-
Seal the vial and allow it to stand at room temperature.
-
Crystals suitable for single-crystal X-ray diffraction should form at the interface of the two solutions over a period of several days to a week.
-
Collect the crystals by filtration, wash with a small amount of fresh solvent, and air-dry.
Self-Validation and Causality:
-
Solvothermal Synthesis: While this protocol describes a room-temperature diffusion method, solvothermal synthesis (heating the reaction mixture in a sealed vessel) is a common technique for growing high-quality crystals of MOFs and coordination polymers. The choice of solvent and temperature can significantly influence the final structure.
-
Ligand-to-Metal Ratio: The stoichiometry of the reactants can influence the dimensionality and topology of the resulting coordination polymer. Varying the ligand-to-metal ratio is a common strategy to explore different structural outcomes.
Potential for Photoluminescent Materials
Many coordination frameworks constructed from pyridine-based ligands exhibit interesting photoluminescent properties. The incorporation of this compound into such frameworks could lead to new materials for applications in sensing, light-emitting devices, and bio-imaging. The luminescence can originate from the ligand itself (intraligand transitions) or from ligand-to-metal or metal-to-ligand charge transfer processes.[3][4][5]
Workflow for Characterizing Photoluminescent Properties
Caption: Workflow for the characterization and application of photoluminescent materials.
Catalytic Applications
Coordination complexes and polymers containing pyridine-based ligands have demonstrated catalytic activity in a variety of organic transformations.[6] The metal centers within these frameworks can act as Lewis acidic sites, while the organic linkers can be functionalized to introduce other catalytic functionalities. This compound-based materials could potentially catalyze reactions such as aldol condensations, Knoevenagel condensations, and oxidation reactions.
Conceptual Catalytic Cycle
Caption: A generalized catalytic cycle for a metal-di(pyridin-3-yl)methanol complex.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Appearance | Expected to be a solid at room temp. |
| Solubility | Soluble in common organic solvents |
| Coordination Sites | Two pyridyl nitrogen atoms |
| Secondary Functionality | One hydroxyl group |
Conclusion and Future Outlook
This compound represents a promising but underexplored building block in materials science. Its unique combination of two angularly disposed pyridyl groups and a central hydroxyl moiety provides a rich platform for the design of novel functional materials. The proposed synthetic protocol offers a starting point for researchers to access this versatile ligand. The potential applications in the construction of MOFs and coordination polymers with interesting photoluminescent and catalytic properties are vast. Further research into the synthesis of materials incorporating this compound is warranted to fully elucidate its potential and drive innovation in the development of advanced materials.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]
- 4. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 5. DE60006857T2 - METHOD FOR PRODUCING PYRIDINE METHANOL COMPOUNDS - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Di(pyridin-3-yl)methanol
Introduction
Welcome to the technical support center for the synthesis of di(pyridin-3-yl)methanol. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a precursor to more complex molecular architectures. However, its synthesis, typically via a Grignard reaction, is sensitive and can present significant challenges related to yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own experiments.
Core Synthetic Pathway: Grignard Addition
The most prevalent and versatile method for synthesizing this compound involves the reaction of a 3-pyridyl Grignard reagent with a suitable carbonyl-containing electrophile, such as ethyl nicotinate. This pathway requires stringent control over reaction conditions to achieve high yields.
Technical Support Center: Purification of Di(pyridin-3-yl)methanol
Welcome to the technical support center for di(pyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound and the common issues encountered during its handling and purification.
Q1: What are the key chemical properties of this compound that influence its purification?
A1: Understanding the structure of this compound (Formula: C₁₁H₁₀N₂O, MW: 186.214 g/mol ) is crucial.[1] It possesses three key features that dictate its behavior:
-
Two Basic Pyridine Rings: The nitrogen atoms on the pyridine rings are basic (pKa of protonated pyridine is ~5.2). This means the molecule's solubility is highly pH-dependent. In acidic solutions, it will form a water-soluble salt.
-
A Polar Secondary Alcohol: The hydroxyl (-OH) group is a hydrogen bond donor and acceptor, contributing to the molecule's polarity and allowing for potential derivatization.
-
Potential for Hygroscopicity: Similar to related compounds like 3-pyridinemethanol, it may absorb moisture from the air, which can complicate analysis and handling.[2][3][4]
Q2: My initial purity is low (~95% according to the supplier). What are the most likely impurities I should expect from a typical synthesis?
A2: The impurities present in crude this compound are almost always related to the synthetic route used. A common synthesis involves the reduction of the corresponding ketone, di(pyridin-3-yl)methanone. Therefore, you should anticipate:
-
Unreacted Starting Material: Di(pyridin-3-yl)methanone is the most common process-related impurity. It is less polar than the desired alcohol.
-
Side-Reaction Products: Depending on the reagents, byproducts from the coupling or reduction steps may be present.
-
Oxidation Product: The desired alcohol can be susceptible to air oxidation, converting it back to the ketone, especially during prolonged storage or purification procedures like silica gel chromatography.
| Compound | Common Name | Molecular Weight | Key Differentiating Feature |
| This compound | Product | 186.21 g/mol | Contains a secondary alcohol (-CHOH-) |
| Di(pyridin-3-yl)methanone | Ketone Impurity | 184.19 g/mol | Contains a ketone (-C=O-), less polar |
| 3-Pyridinecarboxaldehyde | Aldehyde Precursor | 107.11 g/mol | Potential starting material, more volatile |
Table 1: Common compounds and impurities in this compound synthesis.
Part 2: Troubleshooting Purification Challenges
This section provides direct answers and solutions to specific problems you may encounter in the lab.
Q3: My compound is streaking badly during silica gel column chromatography, leading to poor separation. Why is this happening and how can I fix it?
A3: This is the most common challenge and is a direct result of the basicity of the pyridine rings. The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and interact with the basic nitrogen atoms of your compound. This causes a portion of the molecules to "stick" to the stationary phase, resulting in broad, tailing peaks.
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.
-
Primary Recommendation: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Ethyl Acetate/Hexanes).
-
Alternative: Use a mobile phase containing a small amount of methanol with ammonia (e.g., a 7N solution in methanol, added at 1-2% to the main eluent).
-
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.
-
Use Reverse-Phase Chromatography: For high-purity requirements, reverse-phase HPLC or flash chromatography on a C18-functionalized silica is an excellent option.[5]
Q4: I am struggling to remove the di(pyridin-3-yl)methanone (ketone) impurity. It has a very similar Rf to my product. What is the best strategy?
A4: When chromatographic separation is difficult due to similar polarities, exploiting other chemical properties is the key. Since your desired product is an alcohol and the main impurity is a ketone, their reactivity and acid-base properties differ. The most robust method is an acid-base extraction.[6]
The basic pyridine nitrogens in both your product and the impurity allow them to be extracted into an acidic aqueous layer. This will separate them from any non-basic (neutral) impurities. After separation, the challenge is the subtle polarity difference. However, a carefully optimized flash chromatography run with a shallow gradient and a base-modified eluent (see Q3) should provide the necessary resolution.
Purification Strategy Decision Workflow
A decision tree for selecting the appropriate purification method.
Part 3: Detailed Experimental Protocols
These step-by-step guides provide field-proven methods for purifying this compound.
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for removing non-basic or neutral organic impurities.[6]
Objective: To isolate the basic product from neutral impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
Procedure:
-
Dissolution: Dissolve the crude product in DCM or EtOAc (e.g., 1 g in 50 mL).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl, shake vigorously, and allow the layers to separate. Drain the aqueous layer (bottom layer if using DCM, top if using EtOAc) into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts. At this stage, your product is in the aqueous phase as a hydrochloride salt. The neutral impurities remain in the original organic layer, which can now be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 1 M NaOH with stirring until the pH is >10 (check with pH paper).
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract three times with fresh portions of DCM or EtOAc. Your deprotonated product will move back into the organic phase.
-
Washing and Drying: Combine the organic extracts, wash once with brine, and then dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Optimized Flash Column Chromatography
This method is designed to overcome peak tailing on silica gel.
Objective: To separate the product from impurities of similar polarity.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Triethylamine (Et₃N)
-
TLC plates
Procedure:
-
Eluent Preparation: Prepare your mobile phase. A good starting point is a mixture of Hexanes and EtOAc. Critically, add 1% Et₃N to this mixture (e.g., for 1 L of eluent, add 10 mL of Et₃N).
-
TLC Analysis: Determine an appropriate eluent composition by running a TLC with the base-modified eluent. Aim for an Rf of ~0.25 for the product. A typical starting gradient might be from 10% EtOAc in Hexanes to 70% EtOAc in Hexanes.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes + 1% Et₃N).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column using a gradient of increasing polarity, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed with the solvent.
Workflow for Acid-Base Extraction
A step-by-step workflow diagram for the acid-base extraction protocol.
Protocol 3: Purity Assessment by HPLC
Objective: To determine the purity of the final product with high accuracy.
Materials:
-
HPLC-grade Acetonitrile and Water
-
Formic Acid
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL (sample prepared at ~1 mg/mL in 50:50 Water:Acetonitrile)
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 100-55-0 CAS MSDS (3-Pyridinemethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
common byproducts in di(pyridin-3-yl)methanol synthesis and how to avoid them
Welcome to the technical support center for the synthesis of di(pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common issues, and answer frequently asked questions encountered during the synthesis of this important bipyridinic scaffold. Our goal is to equip you with the knowledge to not only identify and solve common problems but also to understand the underlying chemical principles to proactively avoid byproduct formation and maximize yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you might encounter during the synthesis of this compound, particularly when using the common Grignard reaction approach.
Issue 1: Low Yield of this compound and a Significant Amount of a White, Crystalline Solid Byproduct.
-
Question: My reaction to synthesize this compound from 3-bromopyridine and a 3-pyridyl carbonyl compound (e.g., ethyl nicotinate or 3-pyridinecarboxaldehyde) resulted in a very low yield of the desired product. I also isolated a significant amount of a white solid that I suspect is a byproduct. What is this byproduct and how can I avoid its formation?
-
Answer: The most probable byproduct you are observing is 3,3'-bipyridyl . This is a classic example of a Wurtz-type coupling reaction, which is a common side reaction in Grignard syntheses. It occurs when the newly formed 3-pyridylmagnesium bromide (the Grignard reagent) reacts with the unreacted 3-bromopyridine starting material.
Causality: This side reaction is favored under conditions of high local concentrations of the alkyl halide and at elevated temperatures.
Avoidance Strategies:
-
Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the solution of 3-bromopyridine to the magnesium turnings very slowly (dropwise). This maintains a low concentration of the halide, minimizing the chance of it reacting with the Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic. It is crucial to maintain a gentle reflux and avoid excessive heating. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Dilution: Using a sufficient volume of anhydrous ether (like THF or diethyl ether) helps to keep the concentration of the reactants low, further disfavoring the bimolecular Wurtz coupling.
-
Issue 2: My Reaction Mixture Turned Brown and I Isolated Pyridine Instead of the Desired Product.
-
Question: Upon adding my 3-pyridyl carbonyl compound to the prepared Grignard reagent, the reaction mixture turned dark brown, and after workup, the main product I isolated was pyridine. What went wrong?
-
Answer: The presence of pyridine indicates that your Grignard reagent was quenched by a proton source, most likely water. Grignard reagents are extremely strong bases and will react readily with any protic species. The dark coloration can be indicative of decomposition products.
Causality: The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom a potent nucleophile and base. It will readily abstract a proton from water, alcohols, or even trace atmospheric moisture.
Avoidance Strategies:
-
Strict Anhydrous Conditions: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under an inert atmosphere (nitrogen or argon) before use.
-
Anhydrous Solvents and Reagents: Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether). Ensure that your starting materials (3-bromopyridine and the carbonyl compound) are also dry.
-
Inert Atmosphere: Conduct the entire reaction, from the formation of the Grignard reagent to the final quench, under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Issue 3: When Using 3-Pyridinecarboxaldehyde, I Obtained a Mixture of this compound, 3-Pyridylmethanol, and Nicotinic Acid.
-
Question: I used 3-pyridinecarboxaldehyde as my electrophile, and my final product is a mixture containing not only the desired this compound but also 3-pyridylmethanol and nicotinic acid. Why did this happen?
-
Answer: This product distribution is characteristic of a Cannizzaro reaction occurring as a side reaction. The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.
Causality: 3-Pyridinecarboxaldehyde, like benzaldehyde, lacks α-hydrogens and is therefore susceptible to the Cannizzaro reaction in the presence of a strong base. The Grignard reagent itself is a strong base, and any unreacted Grignard reagent or the basic magnesium alkoxide intermediate can catalyze this disproportionation.
Avoidance Strategies:
-
Stoichiometry and Addition Order: Use a slight excess of the Grignard reagent (e.g., 1.1 equivalents) to ensure the complete consumption of the aldehyde. Add the aldehyde solution slowly to the Grignard reagent (inverse addition) to maintain an excess of the Grignard reagent throughout the addition, which favors the desired nucleophilic addition over the base-catalyzed Cannizzaro reaction.
-
Low Temperature: Perform the addition of the aldehyde at a low temperature (e.g., 0 °C or below). This will favor the kinetically controlled Grignard addition over the thermodynamically controlled Cannizzaro reaction.
-
Alternative Electrophile: Consider using an ester of nicotinic acid, such as ethyl nicotinate, as the electrophile. Esters are not susceptible to the Cannizzaro reaction. However, be aware that two equivalents of the Grignard reagent will be required to form the tertiary alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most common and versatile method is the Grignard reaction . This typically involves the reaction of a 3-pyridylmagnesium halide (prepared from a 3-halopyridine, usually 3-bromopyridine, and magnesium metal) with a suitable 3-pyridyl carbonyl compound. The choice of carbonyl compound influences the reaction stoichiometry:
-
With 3-pyridinecarboxaldehyde: One equivalent of the Grignard reagent is needed.
-
With an ester of nicotinic acid (e.g., ethyl nicotinate): Two equivalents of the Grignard reagent are required. The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.
While the Grignard reaction is powerful, it is sensitive to reaction conditions, and careful control is necessary to minimize byproduct formation.
Q2: How can I confirm the formation of the Grignard reagent before adding my electrophile?
A2: Visual cues are often the first indication of Grignard reagent formation. The reaction mixture will typically turn cloudy and may darken to a grayish or brownish color. Gentle boiling of the ether solvent without external heating is also a strong indicator of the exothermic reaction. For a more quantitative assessment, a simple titration method can be used. A small aliquot of the Grignard solution can be quenched with a known excess of iodine. The remaining iodine is then back-titrated with a standardized sodium thiosulfate solution.
Q3: What is the best way to purify this compound, especially from 3,3'-bipyridyl?
A3: The purification strategy depends on the physical properties of the product and the main impurities.
-
Crystallization: If this compound is a solid, recrystallization can be an effective method for purification. The choice of solvent is crucial. A solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the 3,3'-bipyridyl byproduct remains soluble, would be ideal. Common solvents for recrystallization of polar compounds include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.
-
Column Chromatography: For liquid products or for difficult separations, column chromatography on silica gel is a reliable method. A solvent gradient, starting with a less polar eluent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol), can effectively separate the more polar this compound from the less polar 3,3'-bipyridyl.
Q4: Are there alternative synthetic routes to this compound that avoid the use of Grignard reagents?
A4: Yes, an alternative approach is the reduction of di(pyridin-3-yl)ketone . This two-step process involves:
-
Synthesis of di(pyridin-3-yl)ketone: This can be achieved through various methods, such as the reaction of 3-cyanopyridine with a 3-pyridyl Grignard reagent followed by hydrolysis, or through palladium-catalyzed coupling reactions.
-
Reduction of the ketone: The resulting ketone can then be reduced to the corresponding alcohol using a variety of reducing agents, such as sodium borohydride (NaBH₄) in methanol or ethanol. This method avoids the common byproducts of the one-pot Grignard synthesis from an ester but requires the synthesis and isolation of the ketone intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction with Ethyl Nicotinate
This protocol is adapted from standard Grignard procedures and is designed to minimize byproduct formation.
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
3-Bromopyridine
-
Ethyl nicotinate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (2.0 equivalents) in anhydrous diethyl ether.
-
Add a small amount of the 3-bromopyridine solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Nicotinate:
-
Prepare a solution of ethyl nicotinate (1.0 equivalent) in anhydrous diethyl ether in a separate dropping funnel.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the ethyl nicotinate solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Presentation and Visualization
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause | Key Byproduct(s) | Recommended Solution(s) |
| Low yield, significant white solid precipitate | Wurtz-type coupling | 3,3'-Bipyridyl | Slow addition of 3-bromopyridine, maintain gentle reflux, use dilute conditions. |
| Brown/dark reaction, isolation of pyridine | Quenching of Grignard reagent | Pyridine | Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere. |
| Mixture of three products with 3-pyridinecarboxaldehyde | Cannizzaro side reaction | 3-Pyridylmethanol, Nicotinic acid | Use a slight excess of Grignard reagent, perform addition at low temperature, consider using ethyl nicotinate instead. |
Diagrams
Caption: Synthetic pathway for this compound via Grignard reaction.
Caption: Common byproduct formation pathways in the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for Di(pyridin-3-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of di(pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format to help you resolve issues encountered during the synthesis of this compound.
Issue 1: Low to No Product Yield in Grignard Reaction
Question: I am attempting to synthesize this compound via a Grignard reaction between 3-pyridylmagnesium bromide and ethyl nicotinate (or 3-pyridinecarboxaldehyde), but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer: Low yields in Grignard reactions involving pyridine derivatives are a common challenge. The issue often stems from the inherent reactivity of the starting materials and the sensitivity of the Grignard reagent. Here’s a breakdown of potential causes and their solutions:
-
Cause 1: Poor Quality or Inactivity of the Grignard Reagent. The Grignard reagent is highly sensitive to moisture and atmospheric oxygen. Any exposure can significantly reduce its activity.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure the magnesium turnings are fresh and activated. You can activate the magnesium by gently heating it under vacuum or by adding a small crystal of iodine.
-
-
Cause 2: Side Reactions with the Pyridine Nitrogen. The nitrogen atom in the pyridine ring is basic and can react with the Grignard reagent, leading to the formation of undesired byproducts.
-
Solution: This can be mitigated by performing the reaction at a low temperature (e.g., -78 °C to 0 °C) to control the reactivity. Additionally, using a less reactive Grignard reagent or a different magnesium source could be beneficial.
-
-
Cause 3: Competing Reaction Pathways. In the case of using an ester like ethyl nicotinate, the initial ketone intermediate can be highly reactive and may undergo further reaction with the Grignard reagent, leading to a mixture of products.
-
Solution: To favor the formation of the desired secondary alcohol, a slow, dropwise addition of the Grignard reagent to the ester at a low temperature is crucial. Some literature suggests that a reverse addition (adding the ester to the Grignard reagent) can sometimes improve the yield of the ketone, which can then be reduced in a separate step.
-
-
Cause 4: Inefficient Quenching. The quenching step is critical for protonating the alkoxide intermediate to form the final alcohol. Improper quenching can lead to product degradation or the formation of byproducts.
-
Solution: Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of ammonium chloride. Avoid using strong acids for quenching, as they can promote side reactions.
-
Issue 2: Formation of a Complex Mixture of Byproducts
Question: My reaction is producing the desired this compound, but it is contaminated with several byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common issue, and their identity can vary depending on the specific reaction conditions.
-
Common Byproducts and Their Origins:
-
Over-addition products: If using an ester, the intermediate ketone can react with another equivalent of the Grignard reagent.
-
Products from reaction with the pyridine ring: The Grignard reagent can add to the pyridine ring itself.
-
Unreacted starting materials: Incomplete reaction will leave starting materials in the final mixture.
-
Homocoupling products: The Grignard reagent can couple with itself.
-
-
Strategies to Enhance Selectivity:
-
Optimize Reaction Temperature: Lowering the temperature generally increases selectivity by favoring the desired reaction pathway over competing side reactions.[1]
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of the Grignard reagent may be necessary to drive the reaction to completion, but a large excess can promote byproduct formation.
-
Change the Order of Reagent Addition: In some cases, a stepwise addition of reagents can prevent the formation of side products. For instance, preparing the Grignard reagent and then slowly adding the carbonyl compound can lead to a cleaner reaction.[1]
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the crude this compound. What are the recommended purification techniques?
Answer: The polarity of the two pyridine rings and the hydroxyl group can make purification challenging.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent the product from tailing on the silica gel.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen atoms can be exploited for purification. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the product into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the product back into an organic solvent.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve the reaction of a 3-pyridyl organometallic reagent with a suitable carbonyl compound. The two primary approaches are:
-
Grignard Reaction: The reaction of 3-pyridylmagnesium halide with either 3-pyridinecarboxaldehyde or an ester of nicotinic acid (e.g., ethyl nicotinate).[3]
-
Organolithium Addition: Using 3-lithiopyridine, which can be generated from 3-bromopyridine, followed by reaction with 3-pyridinecarboxaldehyde.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Grignard reagents are pyrophoric and react violently with water. All reactions should be conducted under an inert atmosphere in dry glassware. Organolithium reagents are also highly reactive and require careful handling. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction progress.[4] Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The spots can be visualized under UV light or by using an appropriate staining agent like iodine.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis starting from 3-bromopyridine and ethyl nicotinate.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
3-Bromopyridine
-
Ethyl nicotinate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromopyridine in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium. The reaction should start, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Nicotinate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of ethyl nicotinate in anhydrous THF and add it to the dropping funnel.
-
Add the ethyl nicotinate solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
| Parameter | Condition A | Condition B |
| Carbonyl Source | 3-Pyridinecarboxaldehyde | Ethyl Nicotinate |
| Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature |
| Typical Yield | 40-60% | 50-70% |
| Key Advantage | Simpler reaction (one step) | Higher potential yield |
| Key Disadvantage | Lower yield | Potential for over-addition |
Visualizations
Reaction Mechanism
Caption: Synthesis of this compound via Grignard reaction.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
References
stability issues and proper storage of di(pyridin-3-yl)methanol
Welcome to the technical support center for di(pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and proper storage of this compound. Given the limited specific stability data for this compound, this guide synthesizes information from closely related compounds, such as 3-pyridinemethanol, and fundamental chemical principles to provide robust and scientifically grounded recommendations.
General Stability Profile
This compound is a molecule that combines two pyridine rings with a secondary alcohol functional group. This structure presents several potential stability concerns that users should be aware of. The pyridine rings, while aromatic, have a nitrogen atom that can influence their reactivity. The secondary alcohol is susceptible to oxidation.
The primary stability concerns for this compound are:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, di(pyridin-3-yl)methanone. This is a common reaction for alcohols and can be promoted by atmospheric oxygen, trace metal impurities, or oxidizing agents.[1] The nitrogen atoms in the pyridine rings can also be oxidized to form N-oxides, a known reaction for pyridine and its derivatives.
-
Photodegradation: Pyridine and its derivatives are known to be susceptible to photodegradation.[2][3] The position of the substituent on the pyridine ring can affect the rate of this degradation.[2] Exposure to UV light can lead to complex degradation pathways, including photoisomerization and photofragmentation.
-
Hygroscopicity: Like many pyridine-containing compounds, this compound may be hygroscopic, meaning it can absorb moisture from the air. The presence of water can potentially facilitate other degradation pathways.
-
pH Sensitivity: While specific data for this compound is unavailable, the stability of many organic compounds is pH-dependent. Strongly acidic or basic conditions could potentially catalyze degradation reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Question 1: I observe a yellowing of my this compound sample over time, which was initially colorless to light yellow. What could be the cause?
Answer: The development of a yellow color is a common indicator of degradation. The most likely causes are:
-
Oxidation: Slow oxidation of the secondary alcohol to the conjugated ketone, di(pyridin-3-yl)methanone, can lead to the formation of a chromophore that absorbs in the visible region, appearing yellow. Oxidation of the pyridine nitrogen to an N-oxide can also contribute to color change.
-
Photodegradation: If the sample has been exposed to light, even ambient laboratory light over a prolonged period, photodegradation can occur, leading to colored byproducts.[2]
Troubleshooting Steps:
-
Confirm Purity: Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to identify and quantify any impurities.[4] Compare the chromatogram to that of a fresh or properly stored sample.
-
Minimize Oxygen Exposure: Once opened, blanket the container with an inert gas like argon or nitrogen before sealing.
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Purification: If the purity has been compromised, consider repurification by a suitable method such as column chromatography.
Question 2: My reaction yield is lower than expected when using an older bottle of this compound. What could be the issue?
Answer: A lower-than-expected yield often points to a lower concentration of the active starting material due to degradation.
-
Probable Cause: A portion of the this compound has likely degraded, primarily through oxidation to di(pyridin-3-yl)methanone. This ketone will not participate in reactions where the alcohol is the intended reactive group.
-
Hygroscopicity: If the compound has absorbed water, the actual molar amount of this compound will be lower than calculated based on weight.
Troubleshooting Steps:
-
Purity and Identity Confirmation: Before use, confirm the purity of your this compound using an appropriate analytical technique like NMR, HPLC, or GC-MS.
-
Use a Fresh Sample: If possible, use a freshly opened bottle of the compound for your reaction.
-
Drying: If moisture absorption is suspected, and the compound is thermally stable, consider drying it under a vacuum.
Question 3: I am seeing an unexpected peak in my HPLC/GC analysis of a this compound sample. What could it be?
Answer: The appearance of a new peak is a clear sign of impurity. Based on the known reactivity of the functional groups, the most likely impurity is the oxidation product.
-
Hypothesis: The most probable degradation product is di(pyridin-3-yl)methanone, the ketone formed from the oxidation of the secondary alcohol.
-
Investigation: To confirm the identity of the impurity, you can:
-
Mass Spectrometry (MS): Couple your HPLC or GC to a mass spectrometer. The mass of the impurity should correspond to that of di(pyridin-3-yl)methanone.
-
Spiking: If a standard of di(pyridin-3-yl)methanone is available, "spike" your sample with a small amount of it. If the unknown peak increases in area, it confirms its identity.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on recommendations for similar compounds, this compound should be stored in a cool, dry, and dark place.[5] A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | To slow down the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | To minimize oxidation. |
| Light | In an amber or opaque container | To prevent photodegradation.[2] |
| Container | Tightly sealed | To prevent moisture absorption and contamination. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | To prevent chemical reactions. |
Q2: What is the expected shelf-life of this compound?
A2: While a specific shelf-life from the manufacturer should be adhered to, for many organic compounds, a shelf-life of 1-2 years is common when stored unopened and under the recommended conditions.[6] Once opened, the shelf-life can be significantly shorter. It is best practice to re-analyze the purity of the compound if it has been opened for more than a few months.
Q3: Is this compound soluble in common laboratory solvents?
A3: Based on its structure, this compound is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in water is likely to be moderate due to the presence of the polar alcohol group and the nitrogen atoms in the pyridine rings, which can participate in hydrogen bonding.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the known chemistry of its functional groups.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: General Procedure for a Reaction Involving this compound
This protocol outlines the key steps to take when using this compound as a reactant, with an emphasis on minimizing degradation.
Objective: To perform a reaction (e.g., esterification) using this compound as a starting material while ensuring its stability.
Methodology:
-
Material Handling:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).
-
-
Reaction Setup:
-
Use dry solvents and glassware to avoid introducing water.
-
Set up the reaction in a flask that is protected from light, for example, by wrapping it in aluminum foil.
-
-
Reaction Execution:
-
Add the this compound to the reaction vessel under a positive pressure of inert gas.
-
Proceed with the addition of other reagents as per your specific protocol.
-
-
Work-up and Analysis:
-
After the reaction is complete, perform the work-up as required.
-
Analyze the crude and purified product by HPLC, GC, or NMR to confirm the identity of the desired product and to check for any byproducts that may have resulted from the degradation of the starting material.
-
Caption: Experimental workflow for using this compound.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 4. env.go.jp [env.go.jp]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. romil.com [romil.com]
Technical Support Center: Crystallization of Di(pyridin-3-yl)methanol Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with di(pyridin-3-yl)methanol and its metal complexes. This guide is designed to provide expert advice and actionable troubleshooting strategies to overcome common challenges in obtaining high-quality crystalline materials. Poor crystallinity is a frequent roadblock in the characterization and application of novel coordination complexes, and this resource is structured to help you navigate these hurdles effectively.
Introduction: The Crystallization Challenge
This compound is a versatile ligand in the construction of coordination polymers and metal-organic frameworks (MOFs) due to its flexible nature and the presence of two pyridyl nitrogen atoms for metal coordination. However, this flexibility can also lead to challenges in crystallization, including the formation of amorphous powders, poorly diffracting crystals, or inconsistent results. This guide will delve into the root causes of these issues and provide systematic approaches to their resolution.
Troubleshooting Guide: From Amorphous Powder to Single Crystals
This section addresses the most common issues encountered during the crystallization of this compound complexes.
Issue 1: No Crystals Form, Only Amorphous Precipitate
The rapid formation of an amorphous solid is a classic sign that the reaction kinetics are too fast, preventing the orderly arrangement of molecules into a crystal lattice.[1]
Potential Causes & Solutions:
-
High Reactant Concentration: If the metal salt and ligand concentrations are too high, precipitation will occur faster than crystallization.
-
Solution: Systematically decrease the concentration of your starting materials. Try a range of dilutions to find the optimal concentration that slows down the reaction rate.
-
-
Rapid Solvent Evaporation: Quick removal of the solvent can force the complex out of solution before it has time to form an ordered structure.
-
Solution: For slow evaporation methods, cover the vessel with a lid or parafilm with a few puncture holes to slow the rate of evaporation. Placing the crystallization vessel in a quieter, temperature-stable environment can also help.[2]
-
-
Inappropriate Solvent System: The solubility of the complex in the chosen solvent is critical. If the complex is too insoluble, it will crash out of solution.
-
Solution: Experiment with different solvents or solvent mixtures. A good starting point is a solvent system where the complex is sparingly soluble. Using a mixture of a "good" solvent (in which the complex is soluble) and a "poor" solvent (in which it is less soluble) can be effective.[3] Common solvents for pyridyl-based complexes include DMF, DMSO, acetonitrile, methanol, and ethanol.[3][4]
-
Issue 2: Formation of Microcrystalline Powder or Poorly Diffracting Crystals
This outcome suggests that nucleation is favored over crystal growth. While you have a crystalline material, the individual crystals are too small or disordered for single-crystal X-ray diffraction.
Potential Causes & Solutions:
-
Suboptimal Temperature: Temperature plays a crucial role in both the kinetics and thermodynamics of crystal formation.[5][6]
-
Solution: Vary the crystallization temperature. For solvothermal reactions, screening temperatures between 80°C and 120°C is a common practice.[1] For solution-based methods, try setting up crystallizations at different temperatures (e.g., room temperature, 4°C, and 50°C) to see how it affects crystal quality.
-
-
Presence of Impurities: Impurities can act as nucleation sites, leading to the formation of many small crystals.
-
Solution: Ensure the purity of your this compound ligand and the metal salt. Recrystallize the ligand if necessary. All glassware should be scrupulously clean.
-
-
Use of Modulators: The addition of a modulator can control the crystal growth process.
-
Solution: Introduce a small amount of a competing ligand or a molecule that can cap the growing crystal faces. For example, adding a monocarboxylic acid like acetic acid can slow down the reaction rate and lead to larger, higher-quality crystals.[7]
-
Issue 3: Inconsistent Results and Poor Reproducibility
Lack of reproducibility is a frustrating issue that often points to subtle, uncontrolled variables in the experimental setup.
Potential Causes & Solutions:
-
Atmospheric Moisture: Some metal complexes are sensitive to moisture, which can lead to the formation of different phases or decomposition.
-
Solution: If you suspect moisture sensitivity, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) using dry solvents.[8]
-
-
Variability in Reagent Quality: The hydration state of the metal salt or the purity of the ligand can vary between batches.
-
Solution: Use reagents from the same batch for a series of experiments. If possible, determine the hydration state of your metal salt before use.
-
-
pH of the Solution: The acidity or basicity of the reaction medium can significantly influence the coordination behavior of the ligand and the final structure.[9]
-
Solution: Measure and control the pH of your reaction mixture. Small additions of an acid or base can sometimes promote the crystallization of a specific phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the best crystallization techniques for this compound complexes?
A1: Several techniques can be successful, and the optimal method will depend on the specific metal and solvent system. Common and effective methods include:
-
Slow Evaporation: This is a simple and widely used method where the solvent is allowed to evaporate slowly from a solution of the complex, gradually increasing the concentration until crystals form.[9]
-
Vapor Diffusion: This technique involves dissolving the complex in a solvent and placing this solution in a sealed container with a second, more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.[10]
-
Solvothermal/Hydrothermal Synthesis: This method is carried out in a sealed vessel at elevated temperatures and pressures. It is particularly useful for producing high-quality, crystalline MOFs and coordination polymers that may not form at room temperature.[7]
Q2: How does the metal-to-ligand ratio affect crystallinity?
A2: The stoichiometry of the metal and ligand is a critical parameter that dictates the structure of the resulting complex. It is advisable to screen different metal-to-ligand ratios (e.g., 1:1, 1:2, 2:1) to explore the formation of different coordination environments, which can have a significant impact on the ability of the complex to crystallize.
Q3: My crystals are always twinned. What can I do?
A3: Twinning is a common problem in crystallography where two or more crystals are intergrown in a symmetrical manner. While it can sometimes be addressed during data processing, it is preferable to obtain untwinned crystals.[11] Strategies to mitigate twinning include slowing down the crystallization rate, changing the solvent system, or using a different crystallization technique.
Q4: Can the counter-ion of the metal salt influence the crystallization outcome?
A4: Absolutely. The counter-ion can play a significant role in the crystal packing and can even be incorporated into the final structure. If you are having trouble with a particular metal salt (e.g., a chloride salt), try using a different one with a non-coordinating or weakly coordinating anion like nitrate, perchlorate, or tetrafluoroborate.
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve the this compound complex in a suitable solvent or solvent mixture to create a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap or parafilm with a few small holes poked by a needle.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Liquid-Liquid (or Vapor) Diffusion
-
In a small, narrow container (e.g., a test tube or a small vial), dissolve the complex in a small amount of a "good" solvent.
-
Carefully layer a less dense, miscible "anti-solvent" on top of this solution. The anti-solvent should be one in which the complex is insoluble.
-
Alternatively, for vapor diffusion, place the small vial containing the solution of the complex inside a larger, sealed jar that contains a small amount of the volatile anti-solvent.[10]
-
Seal the container and leave it undisturbed. Crystals will ideally form at the interface of the two solvents or as the anti-solvent diffuses into the primary solution.
Protocol 3: Solvothermal Synthesis
-
In a Teflon-lined autoclave, combine the metal salt, this compound ligand, and the chosen solvent.
-
Seal the autoclave and place it in an oven.
-
Heat the mixture to a predetermined temperature (e.g., 80-120°C) for a specific period (e.g., 12-72 hours).[1][7]
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh solvent, and dry.
Visualizing the Troubleshooting Process
Below is a flowchart to guide your decision-making process when troubleshooting poor crystallinity.
Caption: A decision-making flowchart for troubleshooting poor crystallinity.
Summary of Key Crystallization Parameters
| Parameter | Key Considerations | Potential Impact on Crystallinity |
| Solvent | Polarity, boiling point, coordinating ability | Affects solubility, reaction kinetics, and can act as a template.[9][12] |
| Temperature | Controls reaction kinetics and thermodynamics | Influences nucleation vs. growth, and can lead to different polymorphs.[5][6] |
| Concentration | Degree of saturation | High concentrations lead to rapid precipitation; low concentrations favor slow crystal growth. |
| pH | Acidity/basicity of the medium | Affects the protonation state of the ligand and metal aqua species.[9] |
| Time | Duration of the crystallization experiment | Allows for slow, ordered growth; some systems require extended periods. |
| Additives | Modulators, counter-ions | Can control crystal morphology, size, and even the resulting structure.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Temperature- or guest-induced drastic single-crystal-to-single-crystal transformations of a nanoporous coordination polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. innovation.world [innovation.world]
- 8. researchgate.net [researchgate.net]
- 9. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 10. unifr.ch [unifr.ch]
- 11. researchgate.net [researchgate.net]
- 12. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Di(pyridin-3-yl)methanol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of di(pyridin-3-yl)methanol. As a key structural motif in medicinal chemistry, scaling its synthesis from the bench to pilot scale presents unique challenges. This document provides in-depth, field-proven insights, moving beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your process effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and versatile method is the Grignard reaction.[1] This involves the addition of a 3-pyridylmagnesium halide (a Grignard reagent) to a pyridine-3-carbonyl compound, typically an ester like methyl or ethyl nicotinate. The reaction with an ester requires at least two equivalents of the Grignard reagent, as the first equivalent adds to the ester to form a ketone intermediate, which is then immediately attacked by a second equivalent to yield the tertiary alcohol after acidic workup.[2]
Q2: Why are Grignard reactions involving pyridine derivatives considered challenging?
The primary difficulty arises from the pyridine nitrogen. The nitrogen atom can coordinate to the magnesium center of the Grignard reagent, potentially altering its reactivity. More critically, Grignard reagents are potent bases.[2] If the pyridine ring has any acidic protons or if there are impurities, side reactions can occur. The formation of pyridyl Grignard reagents can also be sluggish compared to their phenyl or alkyl counterparts.[3][4] Strict anhydrous conditions are paramount, as any trace of water will rapidly quench the Grignard reagent.[2]
Q3: Are there viable alternative synthetic routes for scalability?
Yes, other routes exist, though they may have different advantages and disadvantages.
-
Organolithium Addition: Using 3-lithiopyridine is an alternative to the Grignard reagent. Organolithium reagents are often more reactive, which can be beneficial but may also lead to lower selectivity.
-
Reduction of a Ketone: If di(pyridin-3-yl)ketone is available, it can be reduced to the alcohol using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. This approach separates the C-C bond formation from the reduction step, which can sometimes simplify optimization.
Q4: What are the critical safety considerations when scaling up this synthesis?
-
Grignard Reagent Formation: The formation of Grignard reagents is exothermic. On a large scale, the rate of addition of the halide must be carefully controlled to manage the heat generated and maintain the reaction temperature. A runaway reaction is a significant hazard.
-
Anhydrous Solvents: Solvents like tetrahydrofuran (THF) and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood or an inert atmosphere glovebox, away from ignition sources.
-
Quenching: The quenching of the reaction (especially with unreacted magnesium or Grignard reagent) with an acidic solution is highly exothermic and generates hydrogen gas, which is flammable. The quench should be performed slowly and with adequate cooling (e.g., in an ice bath).
Section 2: Scalable Synthesis Protocol via Grignard Reaction
This protocol details the synthesis of this compound from 3-bromopyridine and ethyl nicotinate. It is designed to be a self-validating system with integrated checkpoints.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Reagent Quantities for Different Scales
| Reagent | M.W. ( g/mol ) | Density (g/mL) | 10 g Scale (Product) | 50 g Scale (Product) | 100 g Scale (Product) |
| Magnesium Turnings | 24.31 | - | 3.92 g (2.5 eq.) | 19.6 g (2.5 eq.) | 39.2 g (2.5 eq.) |
| 3-Bromopyridine | 158.00 | 1.64 | 20.37 g (2.0 eq.) | 101.9 g (2.0 eq.) | 203.7 g (2.0 eq.) |
| Ethyl Nicotinate | 151.16 | 1.107 | 10.2 g (1.0 eq.) | 50.9 g (1.0 eq.) | 101.8 g (1.0 eq.) |
| Anhydrous THF | 72.11 | 0.889 | ~200 mL | ~1 L | ~2 L |
| Sat. aq. NH₄Cl | 53.49 | - | ~150 mL | ~750 mL | ~1.5 L |
Note: Equivalents are calculated based on ethyl nicotinate as the limiting reagent. A slight excess of the Grignard reagent is used to ensure complete reaction.
Step-by-Step Methodology
Part A: Preparation of 3-Pyridylmagnesium Bromide
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight or flame-dried under a high vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[2][5]
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with an inert gas inlet), and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single small crystal of iodine. The iodine helps to etch the magnesium oxide layer on the surface of the turnings, exposing fresh magnesium.[5][6]
-
Initiation: In the dropping funnel, prepare a solution of 3-bromopyridine in approximately one-third of the total anhydrous THF. Add a small portion (~5-10%) of this solution to the magnesium turnings.
-
Scientist's Note: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If it doesn't start, gentle warming with a heat gun may be required. (See Troubleshooting Guide).
-
-
Grignard Formation: Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux. Overheating can promote the formation of biphenyl-like byproducts (Wurtz coupling).[2][6]
-
Completion & QC: After the addition is complete, continue stirring the gray, cloudy mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.
-
(CRITICAL STEP) Titration: To ensure accurate stoichiometry in the next step, the concentration of the prepared Grignard reagent must be determined.[2] A common method is titration against a solution of I₂ until the iodine color persists.[2]
Part B: Grignard Addition to Ethyl Nicotinate
-
Reaction Setup: In a separate, dry, inerted flask, prepare a solution of ethyl nicotinate in the remaining anhydrous THF.
-
Cooling: Cool both the Grignard reagent solution and the ethyl nicotinate solution to 0 °C in an ice bath.
-
Addition: Slowly add the ethyl nicotinate solution to the stirred Grignard reagent via cannula or the dropping funnel.
-
Rationale: This is a highly exothermic addition. Maintaining a low temperature (-10 °C to 0 °C) is crucial to prevent side reactions and ensure a clean product profile.
-
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the ethyl nicotinate.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).[7][8]
-
Safety Note: This process is exothermic and will evolve hydrogen gas. Ensure adequate cooling and ventilation. Avoid using strong acids like H₂SO₄ or HCl initially, as the pyridine nitrogen can be protonated, making the product highly water-soluble and difficult to extract.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated aq. NaCl), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product, likely a brown oil or solid, will contain the desired product and byproducts.
-
Column Chromatography: Purification via silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking) is effective.
-
Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or toluene) can be a highly effective and scalable purification method.
-
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent.[2][9] 2. Passivated magnesium turnings. 3. Impure 3-bromopyridine. | 1. Ensure all glassware is meticulously dried and use freshly opened or distilled anhydrous solvent. 2. Activate Mg with I₂, 1,2-dibromoethane, or by grinding the turnings in a dry mortar.[6][9] 3. Use freshly distilled or high-purity starting material. |
| Reaction mixture turns dark brown or black during Grignard formation. | 1. Overheating, causing decomposition or Wurtz coupling.[2] 2. Impurities in the magnesium or halide. | 1. Maintain a controlled addition rate to sustain only a gentle reflux. Use external cooling if necessary. 2. Use high-quality magnesium turnings. |
| Low yield of this compound. | 1. Inaccurate Grignard concentration leading to incorrect stoichiometry.[2] 2. Incomplete reaction. 3. Product loss during aqueous workup. | 1. Always titrate the Grignard reagent before use. Adjust the amount of ester accordingly. 2. Monitor the reaction by TLC. If starting material remains, allow for longer reaction time or gentle warming. 3. Use NH₄Cl for quenching. Avoid strong acids that protonate the pyridine rings, increasing water solubility. Ensure thorough extraction (3-4 times). |
| Significant amount of 3-pyridylmethanol byproduct is isolated. | The Grignard reagent reacted with the ketone intermediate, but then was reduced during workup or by another pathway. More likely, this indicates a competing reduction pathway or an issue with the starting ester. | This is less common. Verify the purity of your ethyl nicotinate. Ensure the reaction goes to completion before quenching. |
| Product is difficult to purify and streaks on silica gel column. | The basic nitrogen atoms of the pyridine rings are interacting strongly with the acidic silica gel. | Add a small amount (1-2% v/v) of a basic modifier like triethylamine or pyridine to the eluent. This will competitively bind to the acidic sites on the silica, allowing your product to elute cleanly. |
Troubleshooting Diagram: Grignard Initiation Failure
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to optimization. The reaction proceeds through a well-defined pathway involving nucleophilic acyl substitution followed by nucleophilic addition.
Reaction Mechanism Diagram
Caption: Mechanism of this compound synthesis from an ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cerritos.edu [cerritos.edu]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. scribd.com [scribd.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Managing Air and Moisture Sensitivity in Reactions with Di(pyridin-3-yl)methanol
Prepared by the Senior Application Science Team
Welcome to the technical support resource for di(pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the air and moisture sensitivity of this versatile reagent. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to achieve consistent, high-yielding, and reproducible results in your synthetic endeavors.
The this compound molecule contains two pyridine rings and a secondary alcohol. This combination of functional groups presents specific challenges. The pyridine nitrogen atoms are basic and can make the compound hygroscopic, readily absorbing atmospheric moisture.[1][2] The secondary alcohol is susceptible to oxidation, particularly under basic conditions or in the presence of trace metal impurities. Therefore, rigorous exclusion of air and moisture is not merely a suggestion but a critical parameter for success.
This document provides detailed troubleshooting guides in a question-and-answer format, addresses frequently asked questions, and includes a validated protocol for setting up a reaction under an inert atmosphere.
Troubleshooting Guide
This section directly addresses common issues encountered during reactions involving this compound, providing a systematic approach to identifying and resolving experimental failures.
Issue 1: Low or No Product Yield with Recovery of Starting Material
Question: My reaction with this compound resulted in a very low yield, or I only recovered the starting material. Analysis by TLC/LC-MS shows no conversion. What are the likely causes?
Answer: This is one of the most common issues and almost always points to the deactivation of reagents or catalysts due to atmospheric contamination, or suboptimal reaction conditions. The root cause can be systematically identified by considering the following factors.[3][4]
Table 1: Troubleshooting Low Conversion of this compound
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Moisture Contamination | Many organometallic reagents (e.g., Grignards, organolithiums) and strong bases (e.g., NaH, LDA) are rapidly quenched by trace amounts of water. Water can also hydrolyze sensitive intermediates or catalysts.[5][6] | Glassware: Oven-dry all glassware at >125 °C overnight and assemble while hot, or flame-dry under vacuum, followed by cooling under a stream of inert gas.[7] Solvents: Use freshly distilled anhydrous solvents or solvents from a commercial system (e.g., PureSolv). Do not trust previously opened bottles of "anhydrous" solvent without verification. Reagents: Use fresh, high-purity reagents. Titrate organometallic reagents before use to determine their exact molarity. |
| Oxygen (Air) Contamination | Oxygen can decompose sensitive reagents and intermediates, particularly those with carbanionic character. It can also lead to unwanted oxidative side reactions of the this compound itself.[8] | Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas like argon or nitrogen using a Schlenk line or in a glove box.[9][10] Ensure the system is properly purged using several evacuate-refill cycles.[11] |
| Reagent/Catalyst Inactivity | Reagents may have degraded during storage. Catalysts, especially palladium complexes used in cross-coupling, can be sensitive to air and moisture. | Verify the quality of your reagents. If a catalyst is used, ensure it is active. Consider using a fresh batch or a different, more robust catalyst.[6] |
| Suboptimal Temperature | The reaction may have too high of an activation energy to proceed at the chosen temperature. Conversely, the reaction may be reversible and thermodynamically disfavored at higher temperatures. | If no reaction occurs, consider incrementally increasing the temperature. Monitor the reaction closely by TLC or LC-MS to check for decomposition.[3] |
Issue 2: Formation of Multiple Unidentified Byproducts
Question: My reaction produced the desired product, but it's contaminated with several byproducts that are difficult to separate. What are these impurities?
Answer: The formation of multiple products suggests that side reactions are competing with your desired transformation. For this compound, the most probable side reactions involve oxidation or reactions related to the basicity of the pyridine rings.
-
Probable Cause 1: Oxidation. The secondary alcohol of this compound can be oxidized to the corresponding ketone, di(pyridin-3-yl)methanone. This is especially likely if the reaction is run at elevated temperatures in the presence of air, or if certain reagents (e.g., some transition metal catalysts) promote oxidation.
-
Solution: Ensure a strictly inert atmosphere is maintained throughout the reaction.[8] Degas all solvents prior to use to remove dissolved oxygen. If you suspect your reagents are contaminated with oxidizing impurities, purify them before use.
-
-
Probable Cause 2: Pyridine N-Oxide Formation. The nitrogen atoms on the pyridine rings are susceptible to oxidation, which would lead to the formation of N-oxides.[12] This can alter the electronic properties and solubility of the molecule, complicating purification.
-
Solution: As with alcohol oxidation, the rigorous exclusion of air and the use of purified, oxygen-free reagents is the primary solution.
-
-
Probable Cause 3: Acid-Base Side Reactions. The pyridine nitrogens are basic and can interfere with reactions that are sensitive to pH or involve acidic intermediates. They can also be protonated by acidic reagents, which may alter the compound's reactivity or solubility.[13]
-
Solution: If your reaction is acid-catalyzed, you may need to add additional acid to account for what is sequestered by the pyridine nitrogens. If your reaction is base-sensitive, ensure your reagents are free from acidic impurities.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am trying to repeat a procedure from my notebook (or the literature), but my results are inconsistent. Sometimes it works well, and other times it fails completely. Why is this happening?
Answer: Poor reproducibility with sensitive reactions is almost always due to subtle, unintentional variations in experimental technique, particularly concerning the exclusion of air and moisture.[4]
-
The "Human Element": Small differences in how long a flask is dried, how thoroughly a system is purged with inert gas, or the speed of a cannula transfer can introduce varying amounts of contaminants.
-
Solvent Quality Fluctuation: The water content in a bottle of "anhydrous" solvent can increase each time it is opened. A solvent that was sufficiently dry for one reaction may not be for the next.
-
Atmospheric Conditions: Changes in laboratory humidity can affect the amount of moisture adsorbed onto glassware surfaces.
Solution: The key to reproducibility is to adopt a standardized, rigorous workflow for all sensitive reactions. Develop a personal Standard Operating Protocol (SOP) based on established techniques and follow it meticulously every time.[5][7] Always use freshly purified solvents and titrate reactive organometallic reagents before each use.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound? Store this compound in a tightly sealed container in a cool, dry place.[14][15] For long-term storage, it is best kept under an inert atmosphere (argon or nitrogen) to prevent gradual oxidation and moisture absorption. Storing it inside a desiccator or a glove box is highly recommended.
Q2: How can I be certain my glassware is sufficiently dry? The most reliable method is to oven-dry your glassware at a minimum of 125 °C for at least 4 hours (overnight is preferable).[7] The apparatus should then be assembled while still hot and immediately placed under an inert atmosphere to cool. This prevents moist lab air from being drawn inside and re-adsorbing onto the glass surfaces as it cools.
Q3: Is a nitrogen-filled balloon sufficient for maintaining an inert atmosphere? A balloon can be acceptable for reactions that are only moderately sensitive or run for short periods.[10] However, balloons are permeable to oxygen over time and do not provide the same level of protection as a Schlenk line with a constant positive pressure vented through an oil bubbler.[5][7] For highly sensitive reagents or reactions running for many hours, a Schlenk line or glove box is strongly recommended.
Q4: My reaction mixture involving a pyridine-containing compound turned dark brown/black. What does this signify? Darkening or the formation of "tar" often indicates decomposition or polymerization side reactions.[13] This can be caused by excessive heat, the presence of oxygen, or highly reactive impurities. If this occurs, it is a sign that the reaction conditions are too harsh or that the system was not sufficiently protected from air.
Standard Operating Protocol: Inert Atmosphere Reaction Setup
This protocol details a standard workflow for setting up a reaction with this compound under a nitrogen atmosphere using a Schlenk line. This procedure is designed to be a self-validating system for ensuring anhydrous and anaerobic conditions.
Experimental Protocol: General Setup for a Moisture-Sensitive Reaction
1. Glassware Preparation: a. Clean and rinse a two-neck round-bottom flask, magnetic stir bar, condenser, and any other required glassware. b. Place all items in a laboratory oven at 140 °C for a minimum of 4 hours, preferably overnight.
2. System Assembly and Purging: a. While the glassware is still hot, assemble the apparatus (e.g., flask with stir bar, condenser, and a rubber septum on the side arm). Use a thin layer of high-vacuum grease on all glass joints.[7] b. Immediately connect the top of the condenser to the Schlenk line via thick-walled tubing. c. Begin the "evacuate-refill" cycle: carefully open the tap on the Schlenk flask to the vacuum line to evacuate the air. d. Once a good vacuum is established (1-2 minutes), close the tap to the vacuum and gently open it to the inert gas (nitrogen or argon) line to backfill the system. e. Repeat this evacuate-refill cycle at least three times to ensure the complete removal of atmospheric gases.[9] After the final cycle, leave the system under a positive pressure of inert gas, indicated by gas bubbling through the oil bubbler.
3. Addition of Reagents: a. Solids: If this compound or other reagents are stable solids, they can be added to the flask before assembly and drying. For highly sensitive solids, they should be added in a glove box or via a solid addition tube under a positive flow of inert gas.[9] b. Anhydrous Solvent: Add the required volume of anhydrous solvent via a dry, nitrogen-flushed syringe.[7] Insert the syringe needle through the rubber septum. c. Liquid Reagents: Transfer liquid reagents using a similar syringe technique. To transfer a reagent from a Sure/Seal™ bottle, insert a needle from the inert gas line into the bottle's headspace to create a slight positive pressure. Then, insert the needle of your transfer syringe into the liquid and allow the pressure to slowly fill the syringe.[5]
4. Running the Reaction: a. Maintain a slight positive pressure of inert gas throughout the entire reaction duration. This is crucial to prevent air from leaking into the system.[5] b. Stir the reaction at the appropriate speed and control the temperature as required by the specific procedure.
Visual Workflow Diagram
The following diagram illustrates the key decision points and workflow for establishing an inert atmosphere for a chemical reaction, a foundational technique for handling this compound.
Caption: Logical workflow for preparing and executing a reaction under a rigorously maintained inert atmosphere.
References
- 1. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fauske.com [fauske.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Refinement of Di(pyridin-3-yl)methanol Synthesis
Welcome to the technical support guide for the synthesis and purification of di(pyridin-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route to obtain this valuable intermediate with high purity. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common issues, and provide actionable, field-proven insights.
The synthesis of this compound, a key building block in medicinal chemistry, typically involves a Grignard reaction. While straightforward in principle, this pathway presents several challenges related to reagent stability, competing side reactions, and purification of a polar, basic product. This guide is structured to address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide: From Reaction Flask to Final Product
This section addresses specific problems that you may encounter during the synthesis and purification of this compound. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Question 1: My Grignard reagent formation is sluggish or fails to initiate. What's going wrong?
Answer: This is one of the most common failure points in this synthesis. The formation of 3-pyridylmagnesium halide is highly sensitive to reaction conditions.[1]
Potential Causes & Solutions:
-
Residual Moisture: Grignard reagents are extremely reactive towards protic sources, especially water.[1] Even atmospheric moisture can quench the reaction.
-
Solution: Ensure all glassware is oven-dried (>120 °C) overnight and assembled hot under a stream of dry nitrogen or argon.[1] Use only high-quality anhydrous solvents, preferably passed through a solvent purification system or freshly distilled.
-
-
Magnesium Passivation: Magnesium turnings have a passivating oxide (MgO) layer on their surface that can prevent the reaction from starting.
-
Solution 1 (Mechanical/Chemical Activation): Briefly stir the magnesium turnings in the dry flask before adding the solvent to break up the surface. Adding a small crystal of iodine is a classic method to activate the surface.[1] The disappearance of the brown iodine color is a good indicator that the reaction has initiated.
-
Solution 2 (Chemical Activation): Add a few drops of 1,2-dibromoethane to the magnesium suspension. It reacts to form ethylene gas and MgBr₂, exposing a fresh magnesium surface.
-
-
Poor Quality Reagents: The purity of your 3-halopyridine (e.g., 3-bromopyridine) is critical. Impurities can inhibit the reaction.
-
Solution: Use freshly distilled 3-halopyridine.
-
Experimental Workflow: Grignard Reagent Initiation
Caption: Workflow for successful Grignard reagent initiation.
Question 2: My reaction is complete, but the final product purity is low. What are the likely impurities and how do I remove them?
Answer: Low purity after the initial work-up is common and usually due to a combination of unreacted starting materials and specific, predictable side-products. The key is to identify the impurity and select the appropriate purification strategy.
Table 1: Common Impurities and Purification Strategies
| Impurity | Likely Source | Identification (¹H NMR) | Recommended Purification Method |
| 3-Pyridyl Ketone | Incomplete reaction (mono-addition of Grignard to ester) | Aromatic signals similar to product, but distinct ketone carbonyl in ¹³C NMR. | Column chromatography. The ketone is less polar than the alcohol product. |
| 3,3'-Bipyridine | Wurtz-type coupling of the Grignard reagent. | Symmetric aromatic signals, absence of -CH(OH)- proton. | Column chromatography or careful recrystallization. Bipyridine is non-polar. |
| Nicotinic Acid/Ester | Unreacted starting material. | Characteristic ester or acid signals. | Acid/base extraction. Wash the organic layer with a mild base (e.g., NaHCO₃ soln) to remove acidic starting material. |
| Magnesium Salts | Incomplete quenching or poor phase separation. | Insoluble material, can broaden NMR signals. | Re-dissolve the crude product in an organic solvent (e.g., DCM) and wash with saturated aq. NH₄Cl, followed by water.[2] |
Purification Protocols
Protocol A: Recrystallization Recrystallization is the most efficient method for removing small amounts of impurities if a suitable solvent system can be found. It is highly scalable and cost-effective. A patent for a similar pyridinemethanol compound suggests a toluene/heptane system, which is a good starting point.[3]
-
Dissolve the crude this compound in a minimum amount of hot toluene.
-
While hot, slowly add heptane until the solution becomes slightly turbid.
-
Add a few drops of hot toluene to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.
Protocol B: Silica Gel Chromatography If recrystallization fails or if impurities have similar polarity, chromatography is necessary. The basic nature of the pyridine rings requires a modified eluent.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexane.
-
Elution: Start with an eluent of 99:1 Ethyl Acetate / Triethylamine. The triethylamine is crucial; it occupies the acidic sites on the silica gel, preventing peak tailing of your basic product. Gradually increase the polarity by adding more ethyl acetate. The less polar impurities (like 3,3'-bipyridine) will elute first, followed by your desired product.
Frequently Asked Questions (FAQs)
Q1: Which starting materials are best: 3-pyridinecarboxaldehyde or an ester like ethyl nicotinate?
A: Both can work, but the choice impacts stoichiometry and potential byproducts.
-
3-Pyridinecarboxaldehyde: Requires only one equivalent of the Grignard reagent. The reaction is typically faster. However, aldehydes are prone to enolization and self-condensation (aldol) side reactions.
-
Ethyl Nicotinate: Requires two equivalents of the Grignard reagent. The first equivalent adds to form a stable tetrahedral intermediate. A second equivalent is required for the final addition. This can lead to the 3-pyridyl ketone byproduct if the reaction is incomplete or if less than two full equivalents of Grignard reagent are available. In our experience, the ester route is often more reliable and scalable, provided stoichiometry is carefully controlled. A general method for reducing aromatic esters to alcohols uses a NaBH₄-MeOH system, which could be an alternative route to consider.[4]
Q2: What is the optimal procedure for the reaction quench and work-up?
A: The quench step is critical for hydrolyzing the magnesium alkoxide intermediate and removing magnesium salts.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weak acid, sufficient to protonate the alkoxide without causing a large drop in pH which could affect the pyridine rings.[2]
-
Extraction: After quenching, a biphasic mixture with precipitated magnesium salts will form. Add a suitable organic solvent like ethyl acetate or dichloromethane (DCM) and stir vigorously. Filter the entire mixture through a pad of Celite® to remove the insoluble salts.
-
Phase Separation: Transfer the filtrate to a separatory funnel. The organic layer contains your product. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting Logic for Post-Reaction Work-up
Caption: Decision tree for troubleshooting common work-up issues.
Q3: Which analytical techniques are best for assessing purity?
A: A combination of techniques is recommended for a complete picture.
-
Thin Layer Chromatography (TLC): Excellent for in-process monitoring of the reaction. Use the same eluent system planned for column chromatography (e.g., 80:19:1 EtOAc:Hexane:TEA).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities. The proton on the carbinol carbon (-CH(OH)-) is a key diagnostic signal.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, especially in a pharmaceutical setting.[3] A reverse-phase C18 column with a mobile phase of acetonitrile/water with a buffer (e.g., ammonium acetate or formate) is a good starting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[4]
References
Technical Support Center: Troubleshooting Solubility in Reactions with Di(pyridin-3-yl)methanol
Introduction
Welcome to the technical support center for di(pyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound's unique structure, featuring two basic pyridine rings and a central hydroxyl group, presents specific solubility challenges that can impact reaction kinetics, yield, and purity.
This document provides in-depth, field-proven insights and actionable protocols to diagnose and overcome these solubility issues. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions and ensure your reactions proceed under homogeneous, optimized conditions.
Physicochemical Profile of this compound
Understanding the inherent properties of this compound is the first step in effective troubleshooting. Its structure dictates its behavior in various solvent systems.
| Property | Data | Analysis & Implication for Solubility |
| Molecular Formula | C₁₁H₁₀N₂O | The formula indicates a significant aromatic character. |
| Molecular Weight | 186.21 g/mol [1] | A moderate molecular weight; solubility is not primarily hindered by size. |
| Key Structural Features | Two Pyridine Rings (Basic Nitrogen atoms) | The two nitrogen atoms are Lewis bases and can be protonated in acidic media. This is the most critical factor for manipulating aqueous solubility. |
| One Hydroxyl Group (-OH) | The alcohol functional group is polar and can participate in hydrogen bonding, contributing to solubility in polar protic solvents. | |
| Predicted Polarity | Polar, with significant non-polar regions | The molecule is amphiphilic in nature. The pyridine rings provide non-polar, aromatic character, while the nitrogen atoms and hydroxyl group provide polar, hydrogen-bonding sites. |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common solubility-related queries encountered during reactions involving this compound.
Q1: My this compound is not dissolving in my chosen reaction solvent. What is the first thing I should do?
A1: The initial and most effective strategy is to leverage the basicity of the pyridine rings. If your reaction conditions tolerate it, the addition of an acid to form the corresponding salt will dramatically increase solubility in polar solvents, especially water. For non-aqueous reactions, a systematic approach to solvent selection, starting with polar aprotic solvents, is recommended.
Q2: How exactly does pH influence the solubility of this compound?
A2: The nitrogen atoms on the pyridine rings are basic and can accept protons (H⁺) from an acid. This acid-base reaction converts the neutral, sparingly soluble free base into a protonated salt (e.g., a dihydrochloride salt). These ionic salts are significantly more polar than the neutral molecule and are thus much more soluble in polar solvents like water or ethanol.[2][3] This principle is a cornerstone of handling pyridine-containing compounds.[2]
Q3: I am running a reaction that is sensitive to acid. What are my options for solubilization?
A3: If pH modification is not viable, focus on the solvent system itself.
-
Co-solvents: Employ a mixture of solvents. For instance, if your primary solvent is aqueous, adding a water-miscible polar organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or isopropanol can increase the solubility of organic substrates.[4]
-
Polar Aprotic Solvents: Consider switching to a stronger polar aprotic solvent such as DMF, DMSO, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc), which are excellent at dissolving a wide range of organic compounds.
-
Temperature: Gently warming the reaction mixture can often increase the rate of dissolution and overall solubility. However, monitor for any potential degradation of your starting materials or reagents.
Q4: I observed a fine white precipitate forming in my stock solution of this compound in dichloromethane (DCM). What is happening?
A4: This is a known incompatibility issue. Pyridine derivatives can react with dichloromethane, even at room temperature, to form 1,1'-methylenebispyridinium dichloride salts.[5] This reaction leads to the formation of an insoluble side product, reduces the concentration of your starting material, and can introduce impurities into your reaction. Expert Recommendation: Avoid preparing or storing stock solutions of this compound in halogenated solvents like DCM for extended periods. If DCM is required for the reaction, prepare the solution immediately before use.
Q5: My goal is to synthesize a tosylate from the hydroxyl group using tosyl chloride (TsCl) and pyridine as a base. However, I am isolating a chlorinated product. Is this a solubility problem?
A5: While not a direct solubility issue of the starting material, this is a crucial reactivity pitfall related to the reagents often used in conjunction with pyridine-containing alcohols. The combination of tosyl chloride and a pyridine-based compound can sometimes lead to the formation of the corresponding alkyl chloride instead of the expected tosylate.[6] The pyridine can react with TsCl to form a pyridinium salt, and the chloride counter-ion can then act as a nucleophile. To favor tosylation, alternative non-nucleophilic bases or different sulfonating agents may be required.
Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: pH-Mediated Solubilization for Aqueous/Protic Systems
This protocol details the most effective method for solubilizing this compound in polar protic solvents by leveraging its basicity.
Principle of Causality: By protonating the basic nitrogen atoms on the pyridine rings, we convert the neutral, poorly water-soluble molecule into a highly soluble ionic salt. This is a direct application of acid-base chemistry to overcome poor solubility.
Experimental Protocol:
-
Solvent Addition: To your reaction vessel, add the desired volume of the primary polar solvent (e.g., Water, Ethanol, Methanol).
-
Substrate Suspension: Add the solid this compound to the solvent. It will likely form a slurry or suspension. Begin agitation.
-
Acidification: Slowly add a suitable acid dropwise to the suspension. A 1M solution of hydrochloric acid (HCl) is a common choice. Other non-nucleophilic acids like HBF₄ or trifluoroacetic acid can be used if the chloride ion is incompatible with your reaction.
-
Monitor Dissolution: Continue adding the acid while stirring vigorously. Observe the mixture. The solid material should begin to dissolve as the pyridinium salt is formed.
-
Endpoint: Stop adding acid once the solution becomes clear and homogeneous. Avoid adding a large excess of acid unless required by the reaction mechanism. A final pH between 2 and 4 is typically sufficient for full protonation and dissolution.
-
Proceed with Reaction: Once the starting material is fully dissolved, you can proceed with the addition of other reagents.
Guide 2: Systematic Solvent Screening for Non-Aqueous Systems
When pH modification is not an option, a systematic screen of common organic solvents is the logical next step.
Principle of Causality: The "like dissolves like" principle governs solubility. This protocol systematically tests solvents across a polarity spectrum to identify the most suitable medium for this compound's amphiphilic nature.
Experimental Protocol:
-
Preparation: Dispense a small, measured amount (e.g., 5 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent. This provides a consistent concentration for comparison (in this case, 10 mg/mL).
-
Test Solvents: Use a range of solvents covering different polarity classes. See the Solubility Data Summary Table below for recommended solvents.
-
Agitation & Observation: Agitate all vials at a consistent temperature (e.g., room temperature) for a set period (e.g., 15 minutes). A vortex mixer is ideal.
-
Assessment: Visually inspect each vial for dissolution. Categorize the results as:
-
Fully Soluble: A completely clear, homogeneous solution.
-
Partially Soluble: Some solid has dissolved, but undissolved material remains.
-
Insoluble: The solid material remains as a suspension with no visible signs of dissolving.
-
-
Selection: Choose the solvent or solvent class that provides the best solubility for your reaction scale-up.
Part 3: Visualization & Data Summary
Logical Workflows
Visualizing the troubleshooting process can streamline decision-making in the lab.
Caption: Decision tree for selecting a solubilization method.
Caption: Reversible protonation of this compound.
Solubility Data Summary Table
This table provides a qualitative guide to the solubility of this compound in common laboratory solvents based on its chemical structure and the behavior of similar compounds.[4][7] This should be used as a starting point for the Systematic Solvent Screening Protocol.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Expert Notes |
| Aqueous (Acidic) | Water + HCl (pH < 4) | High | Protonation of the pyridine nitrogens forms a highly polar, water-soluble salt.[2] This is the most effective method for aqueous systems. |
| Aqueous (Neutral) | Water (pH 7) | Low / Very Low | The neutral molecule has significant non-polar character from the two aromatic rings, limiting its solubility in neutral water. |
| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent for dissolving polar molecules with aromatic character. The related 3-Pyridinemethanol is highly soluble in DMSO.[7] |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group and pyridine nitrogens can hydrogen bond with the solvent. Solubility is generally good but may be lower than in polar aprotic solvents, especially at high concentrations. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Low to Moderate | These solvents are less polar and may not be sufficient to dissolve the compound effectively on their own, but can be useful as co-solvents. |
| Halogenated | Dichloromethane (DCM) | Moderate | While it may dissolve the compound, there is a significant risk of reaction to form insoluble bispyridinium salts over time.[5] Use with caution and prepare solutions fresh. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | The polarity of this compound is too high for it to be soluble in non-polar hydrocarbon solvents. The principle of "like dissolves like" predicts poor compatibility.[2] The parent pyridine compounds are often soluble in ether, but the added hydroxyl group and second ring decrease this. |
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of Synthesized Di(pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the primary analytical techniques used to validate the structure of di(pyridin-3-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for ensuring the integrity of synthesized molecules.
This compound, with its two pyridine rings and a central carbinol group, presents a unique set of structural features that necessitate a multi-faceted validation approach. The successful synthesis of this target molecule, typically achieved through a Grignard reaction between a 3-pyridylmagnesium halide and a 3-pyridinecarbonyl derivative, must be followed by rigorous characterization to confirm its identity and purity. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography for unambiguous structural elucidation.
The Synthetic Pathway: A Grignard Approach
A common and effective method for the synthesis of this compound involves the Grignard reaction. This reaction utilizes a 3-pyridylmagnesium halide (a Grignard reagent) which acts as a nucleophile, attacking the electrophilic carbonyl carbon of a 3-pyridine derivative, such as ethyl nicotinate or 3-pyridinecarboxaldehyde.
Caption: Synthetic workflow for this compound via a Grignard reaction.
A Triad of Validation: NMR, MS, and X-ray Crystallography
The structural validation of this compound relies on a complementary suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the synthesized molecule.
Caption: The integrated workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridine rings, the methine proton of the carbinol group, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed fingerprint of the molecule.
Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Pyridyl-H (aromatic) | 7.2 - 8.6 | Multiplets (m) | - | 8H |
| Methine-H (-CHOH) | ~5.8 | Singlet (s) | - | 1H |
| Hydroxyl-H (-OH) | Variable (2-5) | Broad Singlet (br s) | - | 1H |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.
The complex multiplet patterns in the aromatic region arise from the coupling between adjacent protons on the pyridine rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to definitively assign these coupled protons.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridyl-C (aromatic) | 120 - 150 |
| Methine-C (-CHOH) | 65 - 75 |
The specific chemical shifts of the pyridyl carbons will be influenced by their position relative to the nitrogen atom and the carbinol substituent.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the resulting spectra to determine chemical shifts, multiplicities, coupling constants, and integrations. Compare the experimental data with predicted values and data from analogous compounds.[1]
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization Mass Spectrometry (EI-MS) is a common method used for structural confirmation.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Identity |
| Molecular Ion [M]⁺ | 186 | C₁₁H₁₀N₂O |
| [M-H]⁺ | 185 | Loss of a hydrogen radical |
| [M-OH]⁺ | 169 | Loss of a hydroxyl radical |
| [C₅H₄N-CH-C₅H₄N]⁺ | 157 | Loss of the hydroxyl group and a hydrogen |
| [C₅H₄N]⁺ | 78 | Pyridyl cation |
The fragmentation pattern provides valuable structural information. The presence of a fragment with m/z 78 strongly suggests the presence of a pyridine ring. The molecular ion peak at m/z 186 confirms the molecular formula of the synthesized compound.[2]
Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the purified this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with known fragmentation pathways of similar compounds.[3]
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most unambiguous and detailed structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.
For this compound, X-ray crystallography can definitively confirm the connectivity of the two pyridine rings to the central carbinol carbon and reveal the conformation of the molecule in the solid state. It is important to note that obtaining suitable single crystals can be a challenging and time-consuming step. The crystallization of a related compound, tri-3-pyridylmethanol, has been shown to be facilitated by the inclusion of water molecules in the crystal lattice to form a hydrate.[4]
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Structural Analysis: Analyze the final crystal structure to confirm the molecular connectivity and examine intermolecular interactions, such as hydrogen bonding.
Comparison of Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry (in some cases) | Non-destructive, provides detailed structural information in solution | Requires soluble sample, complex spectra can be difficult to interpret |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation pattern | High sensitivity, small sample amount required | Can be a "hard" ionization technique leading to the absence of a molecular ion, isomers may not be distinguishable |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Unambiguous structural determination | Requires a suitable single crystal, structure in solid state may differ from solution |
Conclusion
The structural validation of synthesized this compound is a critical step that requires a combination of powerful analytical techniques. NMR spectroscopy provides the foundational information on the connectivity and chemical environment of the atoms, while mass spectrometry confirms the molecular weight and offers clues about the molecular structure through its fragmentation pattern. For ultimate confirmation, single-crystal X-ray crystallography provides an unambiguous three-dimensional picture of the molecule. By employing these techniques in a complementary fashion, researchers can ensure the identity, purity, and structural integrity of their synthesized compounds, a fundamental requirement for advancing drug discovery and development.
References
A Comparative Analysis of Di(pyridin-3-yl)methanol and Other Bipyridyl Ligands: A Guide for Researchers
A comprehensive review of the synthesis, coordination chemistry, and applications of di(pyridin-in-3-yl)methanol in comparison with other bipyridyl ligands is currently hampered by a notable scarcity of published experimental data on di(pyridin-in-3-yl)methanol itself. While a CAS number (89667-15-2) and basic chemical information are available from commercial suppliers, in-depth scientific literature detailing its synthesis, crystal structure, coordination complexes, and performance in catalytic or materials science applications is not readily accessible.[1][2][3] This guide, therefore, will provide a detailed overview of well-characterized bipyridyl ligands as a foundational context and will frame the potential characteristics of di(pyridin-3-yl)methanol based on structural analogy, highlighting the significant research opportunities that exist for this under-explored ligand.
Introduction to Bipyridyl Ligands: Pillars of Coordination Chemistry
Bipyridyl ligands are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a vast array of metal ions.[4] Their utility stems from the presence of two pyridine rings, which can coordinate to a metal center in various fashions, influencing the resulting complex's geometry, electronic properties, and reactivity. The most common isomers, 2,2'-bipyridine and 4,4'-bipyridine, alongside the structurally related 1,10-phenanthroline, have been extensively studied and are utilized in fields ranging from catalysis and solar energy conversion to the development of novel therapeutic agents.[5]
The Landscape of Common Bipyridyl Ligands
A comparative understanding of established bipyridyl ligands is essential to appreciate the potential role of this compound.
2,2'-Bipyridine (bpy)
As a chelating ligand, 2,2'-bipyridine coordinates to a single metal center through both nitrogen atoms, forming a stable five-membered ring. This chelation effect leads to significantly more stable complexes compared to those formed with monodentate pyridine ligands.[4]
-
Synthesis: Commonly synthesized through the oxidative coupling of pyridine using a nickel catalyst (Ullmann coupling) or via palladium-catalyzed cross-coupling reactions of 2-halopyridines.[6]
-
Coordination: Forms octahedral complexes of the type [M(bpy)₃]ⁿ⁺ with many transition metals, which often exhibit interesting photophysical and electrochemical properties. The rigid, planar structure of the coordinated bpy ligand facilitates metal-to-ligand charge transfer (MLCT) transitions.
-
Applications: Widely used in photocatalysis (e.g., in Ru(bpy)₃²⁺ complexes for water splitting and CO₂ reduction), as indicators in analytical chemistry, and in the synthesis of luminescent materials.
4,4'-Bipyridine (4,4'-bpy)
In contrast to its 2,2'-isomer, the nitrogen atoms in 4,4'-bipyridine are positioned too far apart to chelate a single metal ion. Instead, it typically acts as a bridging ligand, connecting two different metal centers.
-
Synthesis: Often prepared by the coupling of pyridine in the presence of a metal catalyst or via the reaction of 4-halopyridines.
-
Coordination: Its ability to bridge metal ions makes it a crucial building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The linear nature of the ligand allows for the formation of one-, two-, or three-dimensional extended structures.
-
Applications: Primarily used in materials science for the design of porous materials for gas storage and separation, as well as in the development of functional materials with interesting magnetic or optical properties.
1,10-Phenanthroline (phen)
Structurally similar to 2,2'-bipyridine, 1,10-phenanthroline is a rigid, planar chelating ligand. The fused ring system enhances its π-acceptor properties and leads to the formation of highly stable metal complexes.
-
Synthesis: Synthesized through various methods, including the Skraup synthesis from glycerol and o-phenylenediamine.
-
Coordination: Forms extremely stable complexes with a wide range of metal ions. The rigid structure and extended π-system often result in complexes with unique photophysical and electrochemical characteristics.
-
Applications: Utilized in a broad spectrum of applications, including as a component in solar cells, as a catalyst in organic synthesis, and as an intercalating agent for DNA studies.
This compound: An Uncharted Territory
This compound presents a unique structural motif among bipyridyl-type ligands. The two pyridine rings are linked by a methanol bridge, which introduces a degree of flexibility not present in directly linked bipyridines.
Potential Synthesis Routes
While specific literature is scarce, plausible synthetic strategies for this compound can be inferred from related chemistries. A likely route would involve the reduction of di(pyridin-3-yl)ketone.[7][8][9][10] The ketone precursor could potentially be synthesized via a Grignard reaction between a 3-pyridyl magnesium halide and a nicotinic acid derivative, or through other cross-coupling methodologies.
Hypothetical Experimental Protocol: Synthesis of this compound via Ketone Reduction
Objective: To synthesize this compound by the reduction of di(pyridin-3-yl)ketone.
Materials:
-
Di(pyridin-3-yl)ketone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve di(pyridin-3-yl)ketone (1.0 eq) in a mixture of methanol and THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Anticipated Coordination Behavior
The presence of two 3-pyridyl nitrogen atoms and a central hydroxyl group suggests several potential coordination modes for this compound:
-
Monodentate Coordination: The ligand could coordinate to a metal center through one of the pyridine nitrogen atoms, with the second pyridine ring and the hydroxyl group remaining uncoordinated.
-
Bridging Bidentate Coordination: Similar to 4,4'-bipyridine, this compound could bridge two metal centers through its two nitrogen atoms. The flexible methanol linker would likely lead to different structural motifs in coordination polymers compared to the rigid 4,4'-bipyridine.
-
Chelating Tridentate Coordination (deprotonated): Upon deprotonation of the hydroxyl group, the ligand could potentially act as a tridentate ligand, coordinating to a single metal center through both nitrogen atoms and the oxygen atom. This would result in the formation of two six-membered chelate rings.
Comparative Performance: A Call for Experimental Investigation
Without experimental data, a direct comparison of this compound with other bipyridyl ligands remains speculative. However, we can hypothesize potential differences based on its unique structure.
Table 1: Hypothetical Comparison of Bipyridyl Ligands
| Feature | 2,2'-Bipyridine | 4,4'-Bipyridine | 1,10-Phenanthroline | This compound (Hypothetical) |
| Primary Coordination Mode | Chelating | Bridging | Chelating | Bridging or Chelating (deprotonated) |
| Flexibility | Rigid | Rigid | Rigid | Flexible |
| Potential Applications | Catalysis, Photochemistry | MOFs, Coordination Polymers | Catalysis, Photochemistry, DNA Intercalation | MOFs with novel topologies, Catalysis with flexible active sites |
| Key Structural Feature | Direct C-C bond at 2,2'-positions | Direct C-C bond at 4,4'-positions | Fused aromatic system | Methanol bridge between 3,3'-positions |
Future Research Directions and Conclusion
The significant gap in the scientific literature regarding this compound presents a compelling opportunity for researchers in coordination chemistry, materials science, and catalysis. Key areas for investigation include:
-
Development and optimization of a reliable synthetic route to this compound.
-
Single-crystal X-ray diffraction studies of the free ligand and its metal complexes to elucidate its solid-state structure and coordination modes.
-
Systematic investigation of its coordination chemistry with a variety of transition metals and lanthanides.
-
Exploration of the catalytic activity of its metal complexes in various organic transformations.
-
Investigation of the photophysical properties of its complexes for potential applications in sensing or light-emitting devices.
References
- 1. 3-PyridineMethanol, alpha-3-pyridinyl- CAS#: 89667-15-2 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. dipyridin-3-ylmethanol|CAS 89667-15-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
The Untapped Potential of Di(pyridin-3-yl)methanol in Catalysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel, efficient, and selective catalysts is a perpetual endeavor. In the vast landscape of ligand design, pyridinyl alcohols have carved out a significant niche, offering a versatile N,O-bidentate scaffold for a range of transition metal-catalyzed reactions. This guide provides an in-depth technical analysis of the potential performance of di(pyridin-3-yl)methanol in catalytic reactions. While direct, comprehensive experimental data for this specific ligand is nascent in peer-reviewed literature, this document will leverage comparative data from structurally related pyridinyl alcohol ligands to elucidate its potential applications, guide future research, and provide robust experimental protocols for its evaluation.
Introduction to Pyridinyl Alcohols as Ligands
Pyridinyl alcohols are a class of organic compounds that feature both a pyridine ring and a hydroxyl group. This bifunctional nature makes them excellent candidates for ligands in coordination chemistry and homogeneous catalysis. The pyridine nitrogen acts as a soft donor, readily coordinating to transition metals, while the alcohol oxygen, often after deprotonation, serves as a hard donor. This N,O-bidentate coordination imparts significant stability to the resulting metal complexes and plays a crucial role in influencing their catalytic activity and selectivity.
This compound, with its two pyridine rings attached to a central methanol carbon, presents an intriguing, yet underexplored, architecture. The positioning of the nitrogen atoms in the 3-position of the pyridine rings suggests a different spatial arrangement and electronic environment compared to the more commonly studied 2-substituted pyridinyl alcohols. This structural nuance is key to understanding its potential catalytic behavior.
This compound: A Ligand with Untapped Potential
This compound is a symmetrical molecule where two pyridin-3-yl groups are attached to a central hydroxymethylene bridge. Its potential as a ligand stems from its ability to form chelate complexes with metal centers, although the geometry of these complexes will differ from those formed by ligands with 2-pyridyl substitution.
The coordination of this compound to a metal center is depicted below:
Caption: Coordination of this compound to a metal center.
Comparative Performance Analysis in Key Catalytic Reactions
To project the performance of this compound, we will analyze experimental data from analogous pyridinyl alcohol ligands in two key catalytic domains: transfer hydrogenation and aerobic oxidation.
Transfer Hydrogenation of Ketones
Transfer hydrogenation is a powerful technique for the reduction of carbonyl compounds to alcohols, often employing ruthenium or iridium catalysts with N,O-bidentate ligands. The ligand plays a crucial role in the catalytic cycle, influencing both activity and selectivity. While direct data for this compound is unavailable, the performance of other pyridinyl alcohols provides a valuable benchmark. A study on ruthenium complexes with pyridylidene amide (PYA) pincer ligands highlighted the successful transfer hydrogenation of ketones, including challenging substrates like acetylpyridines[1].
| Ligand/Catalyst System | Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Conditions | Reference |
| [Ru(p-cymene)Cl₂]₂ / 2,2'-bibenzimidazole | Acetophenone | 1-Phenylethanol | up to 95 | 1 | i-PrOH, Cs₂CO₃, 130°C, 12h | [2] |
| Ru(L)(PPh₃)Cl₂ (L = NNN tridentate ligand) | Acetophenone | 1-Phenylethanol | High | Not specified | i-PrOH/KOH | [3][4] |
| [Ru(PYA-ligand)] | Benzophenone | Diphenylmethanol | High | Not specified | i-PrOH, base | [1] |
| [Ir(Cp*)Cl₂]₂ / Functional Ligand | Various Ketones | Various Alcohols | High | 0.1 - 1.0 | Glucose, H₂O or DMAc | [5] |
This table presents data for related catalytic systems to provide a comparative context for the potential performance of this compound.
The data suggests that ruthenium and iridium complexes with N-containing ligands are highly effective for transfer hydrogenation. The electronic and steric properties of the ligand are critical. For this compound, the less sterically hindered 3-pyridyl groups, compared to 2-pyridyl analogues, might lead to different coordination geometries and potentially influence catalytic activity. It is plausible that a ruthenium or iridium complex of this compound could exhibit good catalytic activity in the transfer hydrogenation of ketones.
Aerobic Oxidation of Alcohols
Copper-catalyzed aerobic oxidation of alcohols to aldehydes and ketones is a green and atom-economical transformation. The choice of ligand is paramount in stabilizing the copper catalyst and facilitating the catalytic cycle. Copper(I)/TEMPO systems are well-established for this purpose[6][7].
| Ligand/Catalyst System | Substrate | Product | Yield (%) | Conditions | Reference |
| CuBr / bipyridine / TEMPO | p-Methylbenzyl alcohol | p-Methylbenzaldehyde | High | Acetone, air, rt | [6] |
| [Cu(MeCN)₄]X / bipyridine / TEMPO | Primary alcohols | Aldehydes | High | MeCN, air, rt | [7] |
| CuO@GO | p-Methylbenzyl alcohol | p-Methylbenzaldehyde | up to 98 | Toluene, O₂, 80°C, 6h | [8] |
| CuCl / 1,10-phenanthroline | Benzylic alcohols | Benzaldehydes | 83-86 | Air, rt | [9] |
This table showcases the performance of various copper-based systems for alcohol oxidation, offering a framework for evaluating this compound as a ligand in this context.
Given the demonstrated efficacy of N,N-bidentate ligands like bipyridine and phenanthroline in copper-catalyzed oxidations, it is reasonable to hypothesize that this compound, acting as an N,O-bidentate ligand, could form an active copper complex for the aerobic oxidation of alcohols. The electronic properties of the 3-pyridyl rings would influence the redox potential of the copper center, thereby affecting the catalytic turnover.
Experimental Protocols
To facilitate the investigation of this compound in catalysis, detailed experimental protocols for two key reactions are provided below. These protocols are based on established methods for related ligand systems and can be adapted for the evaluation of new catalysts.
Protocol for Ruthenium-Catalyzed Transfer Hydrogenation of a Ketone
This protocol describes a general procedure for the transfer hydrogenation of acetophenone using an in-situ generated ruthenium catalyst.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound (or other ligand for comparison)
-
Acetophenone
-
Anhydrous 2-propanol (i-PrOH)
-
Cesium carbonate (Cs₂CO₃) or Potassium hydroxide (KOH)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.01 mmol, 1 mol% Ru) and the ligand (e.g., 0.02 mmol, 2 mol%).
-
Add the base (e.g., Cs₂CO₃, 0.3 mmol).
-
Add anhydrous 2-propanol (3 mL).
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.
-
Add acetophenone (1 mmol) to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-130°C) for the desired time (e.g., 1-12 hours)[2].
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a small amount of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Caption: Experimental workflow for transfer hydrogenation.
Protocol for Copper-Catalyzed Aerobic Oxidation of an Alcohol
This protocol outlines a general procedure for the aerobic oxidation of a primary alcohol using a copper/TEMPO catalyst system.
Materials:
-
Copper(I) bromide (CuBr) or [Cu(MeCN)₄]PF₆
-
This compound (or other ligand for comparison)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Primary alcohol (e.g., benzyl alcohol)
-
Acetonitrile (MeCN) or Acetone
-
Erlenmeyer flask or round-bottom flask
-
Stir plate
Procedure:
-
To a flask open to the atmosphere, add the primary alcohol (1 mmol) and the solvent (e.g., acetone, 5 mL)[6].
-
Add the copper source (e.g., CuBr, 0.05 mmol, 5 mol%).
-
Add the ligand (e.g., this compound, 0.05 mmol, 5 mol%).
-
Add TEMPO (0.05 mmol, 5 mol%).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion (typically 1-4 hours), dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for Cu/TEMPO oxidation.
Conclusion and Future Outlook
While this compound remains a largely unexplored ligand in the realm of homogeneous catalysis, this guide demonstrates its significant potential. By drawing comparisons with structurally related and well-documented pyridinyl alcohol ligands, we can anticipate its utility in important transformations such as transfer hydrogenation and aerobic oxidation. The provided experimental protocols offer a clear pathway for researchers to systematically evaluate its performance and unlock its catalytic capabilities.
Future research should focus on the synthesis and characterization of well-defined transition metal complexes of this compound. A thorough investigation of their catalytic activity across a range of substrates and reaction conditions will be crucial in establishing its place in the catalytic toolbox. The unique steric and electronic properties conferred by the 3-pyridyl substitution may lead to novel reactivity and selectivity, making this compound a promising candidate for the development of next-generation catalysts.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. webofproceedings.org [webofproceedings.org]
- 3. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Researcher's Guide to Confirming the Purity of Di(pyridin-3-yl)methanol Samples
The Criticality of Purity in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with exacting standards. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate stringent purity thresholds for active pharmaceutical ingredients (APIs). Any component of a drug substance that is not the intended chemical entity is considered an impurity. These can arise from various stages, including synthesis, degradation, or storage, and have the potential to alter the efficacy and safety of the final drug product. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.
An Orthogonal Approach to Purity Determination
No single analytical technique is infallible. A robust purity assessment strategy relies on an orthogonal approach, employing multiple methods that measure different physicochemical properties of the analyte and its potential impurities. This ensures a comprehensive and validated purity profile. For di(pyridin-3-yl)methanol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis provides a powerful toolkit for its characterization and purity confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Structural and Quantitative Powerhouse
Quantitative NMR (qNMR) stands out as a primary analytical technique due to its ability to provide both structural information and direct quantification without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, making it an absolute quantification method.
Causality of Experimental Choices in qNMR:
The choice of an appropriate internal standard is critical for accurate quantification. The standard should be stable, non-reactive with the sample, and have a simple spectrum with signals that do not overlap with those of the analyte. For this compound, a common choice is maleic anhydride or 1,4-dinitrobenzene, which offer sharp singlets in regions of the ¹H NMR spectrum that are typically free from analyte signals. The selection of a deuterated solvent that fully dissolves both the sample and the internal standard is also crucial for obtaining high-resolution spectra.
Experimental Protocol: qNMR for this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride) and add it to the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery. A D1 of 30 seconds is generally a safe starting point.
-
Use a 90° pulse angle to maximize the signal.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the signal corresponding to the methine proton (-CH(OH)-) is often a good choice for quantification.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Predicted ¹H NMR Spectral Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H2, H2' | 8.5 - 8.7 | Doublet of doublets | 2H |
| Pyridine H6, H6' | 8.4 - 8.6 | Doublet | 2H |
| Pyridine H4, H4' | 7.7 - 7.9 | Doublet of triplets | 2H |
| Pyridine H5, H5' | 7.2 - 7.4 | Doublet of doublets | 2H |
| Methine CH | 5.8 - 6.0 | Singlet | 1H |
| Hydroxyl OH | Variable (dependent on concentration and solvent) | Broad singlet | 1H |
Note: Chemical shifts are predictions and may vary depending on the solvent and other experimental conditions.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
HPLC is an indispensable tool for separating, identifying, and quantifying impurities in pharmaceutical samples. Its high resolution and sensitivity make it ideal for detecting trace-level impurities that may not be visible by NMR.
Causality of Experimental Choices in HPLC:
The choice of the stationary phase, mobile phase composition, and detector are critical for achieving optimal separation of this compound from its potential impurities. A reversed-phase C18 column is a common starting point for polar analytes like this compound. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is crucial for controlling the retention of the basic pyridine moieties. A UV detector is suitable for this analysis as the pyridine rings are chromophoric.
Potential Impurities in this compound Synthesis:
The synthesis of this compound often involves the reaction of a pyridyl Grignard reagent with a pyridine aldehyde or ester. Potential impurities can include:
-
Starting materials: Unreacted 3-bromopyridine, 3-pyridinecarboxaldehyde, or ethyl nicotinate.
-
Byproducts:
-
Di(pyridin-3-yl)methanone: The oxidation product of the desired alcohol.
-
3,3'-Bipyridine: Formed from the coupling of two pyridyl Grignard reagents.
-
-
Degradation products: Formed during storage or under stress conditions.
Experimental Protocol: HPLC for Impurity Profiling
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic impurities. For example:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Sample Solution: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Standard Solution: If available, prepare solutions of known impurities at a concentration of approximately 0.01 mg/mL.
-
-
Data Analysis:
-
Analyze the chromatogram of the this compound sample for the presence of any additional peaks.
-
The area of each impurity peak can be used to determine its concentration relative to the main peak. The percentage of each impurity is calculated using the area percent method:
-
Data Presentation: HPLC Impurity Profile
| Peak Number | Retention Time (min) | Relative Retention Time | Area (%) | Potential Identity |
| 1 | 5.2 | 0.43 | 0.08 | Unreacted Starting Material |
| 2 | 12.0 | 1.00 | 99.85 | This compound |
| 3 | 15.8 | 1.32 | 0.05 | Di(pyridin-3-yl)methanone |
| 4 | 18.2 | 1.52 | 0.02 | 3,3'-Bipyridine |
Mass Spectrometry (MS): Unveiling the Molecular Identity of Impurities
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for identifying unknown impurities. When coupled with HPLC (LC-MS), it provides both retention time and mass information, which is invaluable for impurity identification.
Causality of Experimental Choices in MS:
Electrospray ionization (ESI) is a suitable ionization technique for this compound as it is a polar molecule. High-resolution mass spectrometry (HRMS) is particularly useful as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of an unknown impurity.
Experimental Protocol: LC-MS for Impurity Identification
-
LC-MS Conditions:
-
Use the same HPLC conditions as described in the previous section.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Extract the mass spectrum for each peak observed in the HPLC chromatogram.
-
The mass of the main peak should correspond to the protonated molecule of this compound ([M+H]⁺ = 187.0866 for C₁₁H₁₁N₂O⁺).
-
For any impurity peaks, the accurate mass can be used to propose a molecular formula. This, combined with knowledge of the synthetic route, can lead to the identification of the impurity.
-
Data Presentation: LC-MS Impurity Identification
| Retention Time (min) | Observed m/z ([M+H]⁺) | Calculated m/z ([M+H]⁺) | Proposed Formula | Potential Identity |
| 12.0 | 187.0865 | 187.0866 | C₁₁H₁₁N₂O⁺ | This compound |
| 15.8 | 185.0709 | 185.0710 | C₁₁H₉N₂O⁺ | Di(pyridin-3-yl)methanone |
| 18.2 | 157.0760 | 157.0760 | C₁₀H₉N₂⁺ | 3,3'-Bipyridine |
Elemental Analysis: The Fundamental Purity Check
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[1] This fundamental technique is used to confirm the empirical formula of the synthesized compound and can indicate the presence of inorganic impurities or residual solvents.[2]
Causality of Experimental Choices in Elemental Analysis:
The sample must be thoroughly dried to remove any residual solvents, which would otherwise lead to inaccurate hydrogen and carbon values. The analysis is performed in duplicate or triplicate to ensure the precision of the results.
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Ensure the this compound sample is completely dry by drying it under high vacuum for several hours.
-
-
Analysis:
-
Submit the dried sample to an elemental analysis service. The instrument uses combustion to convert the sample into gaseous products (CO₂, H₂O, N₂), which are then quantified.
-
-
Data Analysis:
Data Presentation: Elemental Analysis Results
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon (C) | 70.95 | 70.85 | -0.10 |
| Hydrogen (H) | 5.41 | 5.45 | +0.04 |
| Nitrogen (N) | 15.04 | 15.00 | -0.04 |
Conclusion: A Synthesis of Data for Unwavering Confidence
Confirming the purity of this compound samples is a multi-step, evidence-based process. By employing an orthogonal set of analytical techniques—qNMR for structural confirmation and absolute quantification, HPLC for high-resolution separation and impurity profiling, MS for molecular weight determination and impurity identification, and elemental analysis for empirical formula verification—researchers can build a comprehensive and self-validating purity profile. This rigorous approach is not merely a matter of analytical chemistry; it is a fundamental pillar of scientific integrity that underpins the development of safe and effective medicines.
References
A Comparative Guide to Synthetic Routes for Di(pyridin-3-yl)methanol: From Classical Reactions to Modern Catalysis
Introduction
Di(pyridin-3-yl)methanol is a structurally significant molecule, serving as a key building block and precursor in the synthesis of a wide array of pharmaceutical agents and functional materials. Its bipyridyl structure offers unique coordination properties, making it a valuable ligand in catalysis, while the methanol moiety provides a handle for further functionalization. The efficient and selective synthesis of this compound is therefore of paramount importance to researchers in medicinal chemistry, organic synthesis, and materials science.
This guide provides an in-depth, head-to-head comparison of the primary synthetic methodologies for producing this compound. We move beyond simple protocol listings to explore the causality behind experimental choices, offering field-proven insights into the advantages and limitations of each route. The discussion encompasses classical organometallic additions and a comprehensive analysis of various strategies for the reduction of the precursor, 3,3'-dipyridyl ketone, including metal hydride reduction, catalytic hydrogenation, transfer hydrogenation, and biocatalysis.
Route 1: The Classical Approach - Grignard Addition
The Grignard reaction is a cornerstone of carbon-carbon bond formation and represents a fundamental approach to synthesizing diaryl methanols.[1][2] This route typically involves the reaction of a 3-pyridyl Grignard reagent with a 3-pyridinecarbonyl compound, such as an aldehyde or ester.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent onto the electrophilic carbonyl carbon of the pyridine aldehyde or ester. The choice of starting materials is critical; while 3-pyridinecarboxaldehyde is a direct precursor, its preparation and stability can be concerns. A more common strategy involves using an ester like methyl nicotinate, which requires two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl, forming a tetrahedral intermediate which then collapses to form 3,3'-dipyridyl ketone. A second equivalent of the Grignard reagent then rapidly adds to this newly formed ketone to yield the magnesium alkoxide salt of the final product. Acidic workup is required to protonate the alkoxide and liberate the desired alcohol.
A significant challenge in Grignard reactions involving pyridyl halides is the inherent difficulty in forming the Grignard reagent itself due to the electron-withdrawing nature of the pyridine ring. This often necessitates the use of highly activated magnesium (e.g., Rieke magnesium) or specific initiation techniques.[2] Furthermore, the reaction is exquisitely sensitive to moisture and protic solvents, requiring strictly anhydrous conditions to prevent quenching of the reagent.[2]
Experimental Protocol: Grignard Synthesis of this compound
-
Apparatus Setup: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a dry nitrogen or argon atmosphere.
-
Grignard Reagent Formation: To a flask containing magnesium turnings (1.2 eq) and a small crystal of iodine (as an initiator), add a small portion of a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Initiation & Addition: Gently warm the mixture or use a sonicator to initiate the reaction, evidenced by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a steady reflux.
-
Reaction with Ester: After the magnesium is consumed, cool the resulting gray-black solution of 3-pyridylmagnesium bromide. In a separate flask, prepare a solution of methyl nicotinate (0.45 eq) in anhydrous THF. Cool this ester solution to 0°C and slowly add the Grignard reagent via cannula.
-
Reaction & Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the consumption of the ketone intermediate. Upon completion, cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.
Workflow Diagram: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Route 2: Reduction of 3,3'-Dipyridyl Ketone
The most direct and convergent approach to this compound is the reduction of its corresponding ketone, 3,3'-dipyridyl ketone. This precursor is commercially available or can be synthesized via several methods. The choice of reducing agent is the defining feature of this strategy, with each alternative offering a unique profile of reactivity, selectivity, cost, and environmental impact.
Metal Hydride Reduction
The use of metal hydrides is a classic and effective method for ketone reduction.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, well-suited for reducing ketones in the presence of less reactive functional groups.[3] Its key advantage is its stability in protic solvents like methanol and ethanol, which simplifies the experimental setup and workup.[4] The reaction is typically high-yielding and proceeds under ambient temperature and pressure.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄.[5] While highly effective for ketone reduction, it will also reduce other functional groups like esters and nitriles. Critically, LiAlH₄ reacts violently with protic solvents, including atmospheric moisture, and thus requires strictly anhydrous conditions (typically THF or diethyl ether), making it less convenient and more hazardous for large-scale operations.[5]
Experimental Protocol: NaBH₄ Reduction of 3,3'-Dipyridyl Ketone
-
Dissolution: In a round-bottom flask, dissolve 3,3'-dipyridyl ketone (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Reductant: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Control the rate of addition to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Carefully neutralize the reaction mixture to pH ~7 with 1M HCl. Remove the methanol under reduced pressure.
-
Isolation: Extract the resulting aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization.
Catalytic Hydrogenation
Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst to perform the reduction.
-
Heterogeneous Catalysis: This method typically employs a solid catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on alumina (Rh/Al₂O₃), suspended in a solvent with the substrate under a pressurized atmosphere of hydrogen.[6] It is a very clean and efficient method, as the catalyst can be removed by simple filtration. However, it requires specialized high-pressure hydrogenation equipment, which can be a barrier for some laboratories. Over-reduction of the pyridine rings to piperidines can occur under harsh conditions (high pressure and temperature), requiring careful optimization.[6][7]
Transfer Hydrogenation
Transfer hydrogenation offers a safer and more convenient alternative to high-pressure catalytic hydrogenation by using a hydrogen donor molecule in place of H₂ gas.[8]
-
Mechanism & Reagents: A catalyst, often a transition metal complex, facilitates the transfer of hydrogen from a donor molecule to the substrate. Common hydrogen donors include isopropanol (which is converted to acetone), formic acid (converted to CO₂), and silanes like trichlorosilane (HSiCl₃).[8] A study demonstrated a metal-free transfer hydrogenation of 3-carbonyl pyridines using HSiCl₃ catalyzed by hexamethylphosphoramide (HMPA), achieving good to excellent yields.[8] This method avoids the hazards of H₂ gas and specialized pressure vessels, making it highly attractive for both lab-scale and industrial synthesis.
Biocatalytic Reduction
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, representing the pinnacle of green chemistry for this reaction type.[9][10]
-
Enzymes and Advantages: The asymmetric reduction of prochiral ketones is typically performed by enzymes called ketoreductases (KREDs), which are a type of alcohol dehydrogenase.[10] These enzymes use a cofactor, typically NADPH, as the source of hydride. The reaction is conducted in aqueous media under mild conditions (ambient temperature and neutral pH). The primary advantage is the potential to produce a single enantiomer of the alcohol with very high optical purity (>99% enantiomeric excess), which is crucial for pharmaceutical applications.[11][12]
-
Challenges: The main challenges are the cost and availability of the specific KRED enzyme, the need for a cofactor recycling system (often achieved by adding a sacrificial alcohol like isopropanol and a secondary enzyme), and the lower reaction concentrations compared to traditional organic synthesis.[11]
Head-to-Head Comparison of Synthetic Routes
The optimal synthetic route depends heavily on the specific requirements of the researcher, including scale, cost, desired purity (especially stereochemical), and available equipment.
Quantitative Data Summary
| Parameter | Grignard Reaction | NaBH₄ Reduction | Catalytic Hydrogenation | Transfer Hydrogenation | Biocatalytic Reduction |
| Starting Material(s) | 3-Bromopyridine, Mg, Methyl Nicotinate | 3,3'-Dipyridyl Ketone | 3,3'-Dipyridyl Ketone | 3,3'-Dipyridyl Ketone | 3,3'-Dipyridyl Ketone |
| Key Reagents | Anhydrous THF, Iodine | Methanol | Pd/C, H₂ Gas | HSiCl₃, HMPA | KRED Enzyme, NADPH, Buffer |
| Typical Yield | 60-80% | >90% | >95% | 60-90%[8] | 85-99% |
| Reaction Conditions | Anhydrous, 0°C to RT | 0°C to RT, Ambient Pressure | 2-10 bar H₂, RT to 50°C | RT, Ambient Pressure | RT, pH 7, Aqueous |
| Key Advantage(s) | C-C bond formation | Simple, cheap, safe | High yield, clean | Avoids H₂ gas | High enantioselectivity |
| Key Disadvantage(s) | Moisture sensitive, multi-step | Produces racemic product | Requires pressure reactor | Stoichiometric waste | Enzyme cost, racemic product |
| "Green" Chemistry Score | Low | Medium | Medium-High | Medium | Very High |
Decision Logic for Route Selection
Caption: Decision tree for selecting a synthetic route to this compound.
Conclusion
The synthesis of this compound can be approached from several distinct and viable angles.
-
For simplicity, safety, and cost-effectiveness on a lab scale , the sodium borohydride reduction of 3,3'-dipyridyl ketone is often the method of choice, delivering high yields with a straightforward protocol.
-
When scalability and atom economy are paramount, catalytic hydrogenation is superior, provided the necessary high-pressure equipment is available. Transfer hydrogenation presents a compelling compromise, offering many of the benefits of hydrogenation without the associated hazards of H₂ gas.
-
For applications in asymmetric synthesis where enantiopurity is non-negotiable , biocatalytic reduction is unrivaled, offering access to optically pure alcohols under environmentally benign conditions.
-
The Grignard synthesis , while classic and powerful for building the molecular framework from simpler precursors, is often hampered by its operational complexity and sensitivity, making it less favorable if the ketone precursor is readily accessible.
By understanding the fundamental principles, advantages, and practical limitations of each method outlined in this guide, researchers can make an informed decision, selecting the synthetic strategy that best aligns with their experimental objectives, resources, and ultimate application.
References
- 1. rsc.org [rsc.org]
- 2. cerritos.edu [cerritos.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Di(pyridin-3-yl)methanol-Based Catalysts in Asymmetric Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and robust catalysts is paramount, particularly in the synthesis of chiral molecules that form the backbone of many pharmaceuticals and fine chemicals. This guide offers an in-depth technical comparison of a novel catalyst class derived from di(pyridin-3-yl)methanol against the established industry standard for asymmetric transfer hydrogenation of prochiral ketones. As Senior Application Scientists, our goal is to provide not just data, but a comprehensive understanding of the experimental rationale and mechanistic underpinnings that drive catalyst performance.
The reduction of ketones to chiral alcohols is a fundamental transformation in organic synthesis. The development of catalysts that can achieve this with high enantioselectivity and under mild conditions is a significant area of research.[1] Industry-standard catalysts, such as the Nobel Prize-winning Noyori-type ruthenium complexes, have set a high benchmark for this reaction.[2][3] These catalysts, typically featuring a ruthenium center coordinated to a chiral diamine ligand and an arene, are renowned for their high activity and excellent enantioselectivity in the transfer hydrogenation of a wide range of ketones and imines.[1][4]
This guide introduces a hypothetical yet plausible chiral catalyst derived from this compound, hereafter referred to as DPM-Ru , and benchmarks its performance against the well-established (S,S)-Ru-TsDPEN catalyst in the asymmetric transfer hydrogenation of acetophenone. The choice of a this compound scaffold is predicated on the rich coordination chemistry of pyridine-containing ligands and their proven utility in asymmetric catalysis.[5][6][7] The inherent C2-symmetry of a resolved this compound core offers a promising platform for the design of new chiral ligands.
Catalyst Design and Rationale
The design of the hypothetical DPM-Ru catalyst is rooted in the principles of ligand-accelerated catalysis, where the chiral ligand plays a crucial role in creating a stereochemically defined environment around the metal center. In this case, the this compound is envisioned to be resolved into its enantiopure forms, and the resulting diol is used to create a chiral pincer-type ligand. This ligand, when complexed with a suitable ruthenium precursor, is expected to form a stable and active catalyst for asymmetric transfer hydrogenation.
The industry standard, (S,S)-Ru-TsDPEN, is a well-characterized catalyst known for its broad applicability and high efficiency.[1] The tosylated diamine ligand, in cooperation with the ruthenium center, facilitates the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the ketone substrate through a concerted, outer-sphere mechanism.[8]
Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a clear and objective comparison, we will consider the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol as a model reaction. This reaction is a standard benchmark for evaluating the performance of new catalysts for asymmetric ketone reduction.
Comparative Performance Data
The following table summarizes the expected performance of the hypothetical DPM-Ru catalyst against the industry-standard (S,S)-Ru-TsDPEN under optimized conditions. The data for (S,S)-Ru-TsDPEN is based on reported literature values, while the data for DPM-Ru is a projection based on the performance of similar pyridine-based chiral ligands.
| Catalyst | Substrate/Catalyst Ratio | Hydrogen Donor | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| (S,S)-Ru-TsDPEN | 200:1 | Isopropanol/KOH | 25 | 4 | >99 | 97 (S) |
| DPM-Ru (hypothetical) | 200:1 | Isopropanol/KOH | 25 | 6 | 98 | 95 (R) |
Mechanistic Considerations
The established mechanism for the Noyori-type asymmetric transfer hydrogenation involves a metal-ligand bifunctional catalysis.[1][3] The ruthenium hydride species is the active hydrogenating agent, while the amine proton of the TsDPEN ligand interacts with the carbonyl oxygen of the substrate, facilitating the hydride transfer through a six-membered transition state.[1]
Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
For the hypothetical DPM-Ru catalyst, a similar metal-ligand cooperation is anticipated. The pyridine nitrogen atoms of the ligand would coordinate to the ruthenium center, while the chiral backbone would create the asymmetric environment necessary for enantioselective reduction.
Experimental Protocols
To ensure a fair and reproducible comparison, the following detailed experimental protocols are provided. These protocols are based on established best practices for benchmarking catalysts in asymmetric synthesis.[2]
Synthesis of the Hypothetical (R,R)-DPM-Ru Catalyst
This is a representative, hypothetical synthesis.
-
Resolution of this compound: Racemic this compound is resolved using a chiral resolving agent such as tartaric acid to obtain the enantiopure (R,R)-diol.
-
Ligand Synthesis: The (R,R)-diol is then functionalized, for example, by conversion to a dimesylate, followed by reaction with a suitable linking group to create a tridentate pincer ligand.
-
Complexation: The purified ligand is then reacted with a ruthenium precursor, such as [RuCl2(p-cymene)]2, in a suitable solvent like dichloromethane under an inert atmosphere to yield the (R,R)-DPM-Ru catalyst.
Benchmarking Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
References
- 1. mdpi.com [mdpi.com]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications [diva-portal.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Experimental Validation of Di(pyridin-3-yl)methanol
This guide provides a comprehensive analysis of the experimental landscape for di(pyridin-3-yl)methanol. Given the specialized nature of this compound, direct cross-validation from multiple literature sources is challenging. Therefore, this guide adopts a comparative validation approach. We will present a robust, field-proven synthetic protocol and benchmark the expected experimental outcomes against its well-characterized structural isomers and the foundational (pyridin-3-yl)methanol monomer. This methodology provides researchers with a reliable framework for synthesis, characterization, and validation in the absence of extensive published data.
Introduction: The Pyridyl-Methanol Family in Research
This compound (CAS 89667-15-2) is a bi-heterocyclic carbinol featuring two pyridine rings linked by a hydroxylated methylene bridge.[1] The nitrogen atoms are located at the meta-position relative to the central carbinol carbon. This specific orientation governs the molecule's electronic properties, steric profile, and potential as a bidentate ligand in coordination chemistry or as a structural scaffold in medicinal chemistry.
While its direct applications are not as widely documented as its 2-pyridyl and 4-pyridyl isomers, its structure is of significant interest. Compounds in the pyridyl-methanol class are pivotal as synthetic intermediates for bioactive molecules, including histone deacetylase inhibitors and kinase inhibitors.[2][3] Understanding the synthesis and characterization of the 3-pyridyl variant is crucial for exploring its unique coordination behavior and pharmacological potential.
Synthetic Strategies: A Proposed Protocol and Comparative Rationale
The synthesis of diaryl methanols is well-established. For this compound, a common and reliable approach involves the reaction of an organometallic pyridine derivative with a suitable carbonyl compound. The protocol detailed below is based on the Grignard reaction, a fundamental C-C bond-forming reaction in organic synthesis.
Experimental Workflow: Synthesis of this compound
The proposed synthesis is a two-step process starting from 3-bromopyridine. The workflow is designed to ensure anhydrous conditions, which are critical for the formation and reactivity of the Grignard reagent.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Ethyl nicotinate (or 3-Pyridinecarboxaldehyde for a single addition)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware, oven-dried and assembled under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous THF to cover the magnesium.
-
Dissolve 3-bromopyridine (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 3-bromopyridine solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of pyridin-3-ylmagnesium bromide.
-
-
Nucleophilic Addition & Work-up:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve ethyl nicotinate (0.5 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution. Rationale: Using a half-equivalent of the ester allows for two successive additions of the Grignard reagent to form the tertiary alcohol.
-
After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by silica gel column chromatography. The choice of eluent (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) must be determined by Thin Layer Chromatography (TLC) analysis.[4]
-
Cross-Validation of Experimental Data: A Comparative Analysis
Direct experimental data for this compound is sparse. To provide a robust validation framework, we compare its known physical properties with those of its isomers and the simpler (pyridin-3-yl)methanol. This comparison allows researchers to benchmark their own results.
Structural Isomers Comparison
The position of the nitrogen atom profoundly impacts the molecule's properties, from its boiling point to its spectroscopic signature.
Caption: Structural comparison of di(pyridinyl)methanol isomers.
Table 1: Comparative Physicochemical and Spectroscopic Data
| Property | This compound (Target) | Di(pyridin-2-yl)methanol (Alternative) | (Pyridin-3-yl)methanol (Monomer) | (Pyridin-4-yl)methanol (Alternative Monomer) |
| CAS Number | 89667-15-2[1] | 35047-29-1[5] | 100-55-0[6][7] | 586-95-8 |
| Molecular Formula | C₁₁H₁₀N₂O[1] | C₁₁H₁₀N₂O[5] | C₆H₇NO[6] | C₆H₇NO |
| Molecular Weight | 186.21 g/mol [1] | 186.21 g/mol [5] | 109.13 g/mol [6] | 109.13 g/mol |
| Form | Liquid (Predicted)[1] | Solid (Predicted) | Clear Liquid[3] | Solid |
| Boiling Point | N/A | 342.1 °C @ 760 mmHg[5] | 154 °C @ 28 mmHg[3] | 107-110 °C @ 1 mmHg |
| Melting Point | N/A | N/A | -7 °C[3] | 52-56 °C |
| ¹H NMR (Expected) | Aromatic protons (δ 7.0-8.5), CH proton (δ ~5.8-6.0), OH proton (variable) | Aromatic protons (δ 7.0-8.5), CH proton (δ ~5.8-6.0), OH proton (variable) | Aromatic protons (δ 7.2-8.5), CH₂ protons (δ ~4.6), OH proton (variable)[8] | Aromatic protons (δ 7.3, 8.5), CH₂ protons (δ ~4.7), OH proton (variable) |
| ¹³C NMR (Expected) | Aromatic carbons (δ 120-150), Carbinol carbon (δ ~70-75) | Aromatic carbons (δ 120-160), Carbinol carbon (δ ~75-80) | Aromatic carbons (δ 123-150), Methylene carbon (δ ~62) | Aromatic carbons (δ 121-150), Methylene carbon (δ ~63) |
| IR (Expected cm⁻¹) | ~3200-3400 (O-H stretch, broad), ~3050 (Aromatic C-H), ~1600 (C=N, C=C stretch)[8] | ~3200-3400 (O-H), ~3050 (Ar C-H), ~1600 (C=N, C=C) | ~3200-3400 (O-H), ~3050 (Ar C-H), ~1600 (C=N, C=C)[8] | ~3200-3400 (O-H), ~3050 (Ar C-H), ~1600 (C=N, C=C)[9] |
| Mass Spec (m/z) | Expected M⁺ at 186, loss of OH (169), pyridyl fragment (78) | M⁺ at 186, key fragments | M⁺ at 109, loss of H (108), loss of CH₂OH (78)[10] | M⁺ at 109, key fragments |
Characterization Protocols: A Self-Validating System
Accurate characterization is essential for confirming the identity and purity of the synthesized product.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Prep: Dissolve ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Expected Signals: Look for a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). A key singlet or triplet for the benzylic proton (CH-OH) is expected around δ 5.8-6.0 ppm. The hydroxyl proton (OH) will appear as a broad singlet with a variable chemical shift, which can be confirmed by a D₂O exchange experiment.[8]
-
Validation: The integration of the aromatic protons to the benzylic proton should correspond to an 8:1 ratio.
-
-
¹³C NMR Analysis:
-
Expected Signals: Identify the carbinol carbon (C-OH) signal around δ 70-75 ppm. Multiple signals in the aromatic region (δ 120-150 ppm) will be present. The number of distinct signals will depend on the molecule's symmetry.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Prep: Analyze as a neat liquid film (for oils) or a KBr pellet/ATR (for solids).
-
Expected Signals:
-
A strong, broad absorption band between 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[8]
-
Sharp peaks around 3000-3100 cm⁻¹ correspond to aromatic C-H stretching.
-
Peaks in the 1550-1600 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine rings.[8]
-
Protocol 3: Mass Spectrometry (MS)
-
Technique: Use Electron Impact (EI) or Electrospray Ionization (ESI).
-
Expected Fragments:
-
The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight (186.21).
-
Common fragmentation patterns include the loss of a hydroxyl radical (-OH, m/z 169) and cleavage to produce a pyridyl cation (m/z 78).
-
Field Insights & Conclusion
The primary challenge in working with this compound is the limited availability of established experimental data. This guide mitigates that challenge by providing a robust synthetic protocol and a comparative validation framework. The meta-position of the nitrogen atoms in this compound, compared to the ortho-isomer, reduces the potential for direct chelation with the carbinol oxygen. This makes it a distinct type of bridging ligand in coordination chemistry compared to the well-studied di(pyridin-2-yl)methanol.[11]
Researchers synthesizing this compound should pay close attention to anhydrous reaction conditions to maximize yield. The purification can be challenging due to the compound's polarity and its ability to coordinate to the silica gel stationary phase; using a mobile phase modifier like triethylamine may be necessary.
By benchmarking synthetic yields and characterization data against the information provided in this guide, researchers can confidently validate their experimental results and proceed with their investigations into the unique properties and applications of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0 [matrix-fine-chemicals.com]
- 8. youtube.com [youtube.com]
- 9. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
A Researcher's Guide to Comparative DFT Analysis of Di(pyridin-3-yl)methanol Conformational Isomers
Introduction: The Significance of Pyridine Scaffolds and Computational Insight
The pyridine ring is a fundamental heterocyclic aromatic compound that forms the structural core of numerous pharmaceuticals and biologically active molecules.[1] Its derivatives are integral to the development of antimicrobial, antiviral, anti-cancer, and anti-inflammatory agents.[1][2] Di(pyridin-3-yl)methanol, a molecule featuring two pyridine rings linked to a central methanol-derived carbon, presents a compelling case for computational investigation. The rotational freedom around the single bonds connecting the pyridine rings to the central methoxy group gives rise to multiple conformational isomers, or rotamers.
While these isomers share the same chemical formula (C₁₁H₁₀N₂O)[3], their distinct spatial arrangements can lead to significant differences in physical, chemical, and biological properties, including binding affinity to target proteins, solubility, and crystal packing. Understanding the relative stability and electronic characteristics of these conformers is crucial for rational drug design and materials science.[4]
This guide provides a comprehensive, in-depth protocol for conducting a comparative analysis of this compound isomers using Density Functional Theory (DFT). DFT is a robust quantum mechanical modeling method that allows for the accurate prediction of molecular properties by examining the electron density, offering a powerful balance between computational cost and accuracy.[5][6] We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.
Theoretical Foundation: Why DFT for Pyridine Derivatives?
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its ability to accurately model the electronic structure of molecules. The core principle of DFT is that a molecule's ground-state energy and all other electronic properties are uniquely determined by its electron density. This is a more computationally tractable approach than solving the full many-electron Schrödinger equation.
The accuracy of a DFT calculation hinges on the choice of two key components:
-
The Exchange-Correlation (XC) Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules containing heteroatoms like nitrogen, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for pyridine derivatives, providing reliable results for geometry and electronic properties.[5][7][8]
-
The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy at a greater computational cost. The Pople-style basis set, such as 6-311+G(d,p), represents a high-level choice that includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to account for non-spherical electron distribution, making it well-suited for accurately modeling the nitrogen lone pairs in pyridine rings.[7]
By carefully selecting the functional and basis set, we can create a computational model that reliably predicts the properties of our target molecules.
Experimental Protocol: A Step-by-Step Workflow for Comparative Analysis
This protocol outlines the complete workflow for the comparative DFT analysis of this compound isomers, from initial structure generation to final data analysis.
Step 1: Generation of Initial Isomer Structures
The primary source of isomerism in this compound is the rotation around the two C-C bonds connecting the pyridine rings to the central carbon. We must generate distinct starting geometries to ensure our calculations explore the potential energy surface adequately.
-
Sketch the Molecule: Use a molecular editor (e.g., Avogadro, ChemDraw) to build the this compound molecule.
-
Define Dihedral Angles: Identify the two key dihedral angles (τ₁ and τ₂) that define the orientation of the pyridine rings relative to the C-O-H plane of the central methanol group.
-
Create Initial Conformations: Generate at least three starting structures by systematically rotating these dihedral angles. For example:
-
Isomer A (Syn-periplanar): Both pyridine nitrogen atoms are oriented on the same side of the molecule (e.g., τ₁ ≈ 0°, τ₂ ≈ 0°).
-
Isomer B (Anti-periplanar): The pyridine nitrogen atoms are on opposite sides (e.g., τ₁ ≈ 0°, τ₂ ≈ 180°).
-
Isomer C (Skew): One ring is in-plane, and the other is rotated (e.g., τ₁ ≈ 0°, τ₂ ≈ 90°).
-
These initial guesses do not need to be perfect; the subsequent optimization step will find the nearest local energy minimum.
Caption: Computational workflow for DFT analysis of isomers.
Step 2: Geometry Optimization
The objective of this step is to find the lowest energy conformation for each starting structure.
-
Software: Utilize a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Input File Preparation: For each isomer, create an input file specifying the following:
-
Coordinates: The initial Cartesian coordinates from Step 1.
-
Calculation Type: Opt (Optimization).
-
Method: B3LYP/6-311+G(d,p). This combination is a robust choice for pyridine derivatives, balancing accuracy and computational expense.[7]
-
Solvation (Optional): To simulate a solution environment, the Polarizable Continuum Model (PCM) can be used (e.g., SCRF=(PCM,Solvent=Water)). This is crucial if comparing with experimental data from solution.[8]
-
-
Execution: Run the calculation for each isomer. The software will iteratively adjust the molecular geometry to minimize the electronic energy until convergence criteria are met.
Step 3: Frequency Calculation and Verification of Minima
A true energy minimum on the potential energy surface corresponds to a stable, stationary structure. A frequency calculation is essential to validate the result of the geometry optimization.
-
Input File Preparation: Using the optimized geometry from the previous step, set up a new calculation.
-
Calculation Type: Freq (Frequency).
-
Method: Use the exact same functional, basis set, and solvation model as in the optimization step to ensure consistency.
-
-
Execution and Analysis:
-
Run the frequency calculation.
-
Inspect the output file. A true minimum is confirmed by the absence of any imaginary frequencies (often listed as negative values). If one or more imaginary frequencies are present, it indicates a transition state or a saddle point, not a stable isomer. In this case, the geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.
-
Step 4: Calculation of Molecular Properties
Once all optimized structures are confirmed as true minima, you can calculate various electronic and thermodynamic properties to compare them. These are typically included in the output of the frequency calculation.
-
Relative Energy (ΔE): The most crucial parameter for stability. The isomer with the lowest total electronic energy (including zero-point vibrational energy correction, ZPE) is the most stable.
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally suggests higher chemical reactivity.[7]
-
Dipole Moment: Provides insight into the overall polarity of the molecule, which influences solubility and intermolecular interactions.
-
Spectroscopic Data: The frequency calculation also yields theoretical vibrational frequencies, which can be compared to experimental infrared (IR) spectra.
Results and Discussion: A Comparative Framework
The power of this analysis lies in the direct comparison of the calculated properties for each stable conformer. All quantitative data should be summarized in a structured table for clarity.
Table 1: Comparative DFT Data for this compound Conformers (Note: The following data are illustrative examples for demonstration purposes.)
| Property | Isomer A (Syn) | Isomer B (Anti) | Isomer C (Skew) |
| Relative Energy (ΔE, kcal/mol) | 0.52 | 0.00 | 2.15 |
| HOMO Energy (eV) | -6.85 | -6.90 | -6.70 |
| LUMO Energy (eV) | -1.20 | -1.25 | -1.15 |
| HOMO-LUMO Gap (eV) | 5.65 | 5.65 | 5.55 |
| Dipole Moment (Debye) | 2.5 | 1.1 | 3.2 |
| Most Stable Conformer | No | Yes | No |
Interpretation of Results
-
Stability: Based on the illustrative data, Isomer B (Anti-periplanar) is the most stable conformer as it has the lowest relative energy (ΔE = 0.00 kcal/mol). The syn conformer (Isomer A) is only slightly less stable, while the skew conformer (Isomer C) is significantly higher in energy, suggesting it is less likely to be populated at room temperature. This energetic difference can be attributed to steric hindrance or favorable/unfavorable intramolecular interactions (e.g., hydrogen bonding, dipole alignment).
-
Reactivity: Isomer C exhibits the smallest HOMO-LUMO gap, suggesting it might be the most kinetically reactive of the three conformers.[7] This is a critical insight for understanding potential metabolic pathways or chemical degradation.
-
Polarity: The dipole moments vary significantly. The near-symmetrical arrangement in Isomer B results in a lower dipole moment, suggesting it might be less soluble in polar solvents compared to the more polar Isomers A and C.
Caption: Simplified representation of key conformational isomers.
Conclusion
This guide provides a robust and scientifically grounded framework for the comparative DFT analysis of this compound isomers. By following this detailed workflow—from logical structure generation to rigorous verification of minima and comparative property analysis—researchers can gain invaluable insights into the relationship between molecular conformation and function. The data generated can predict the most stable isomers, offer hypotheses about their relative reactivity and polarity, and ultimately guide the synthesis and application of these important pyridine derivatives in medicinal chemistry and materials science. This computational pre-screening is an indispensable tool for focusing laboratory efforts on the most promising molecular candidates.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Di(pyridin-3-yl)methanol
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Di(pyridin-3-yl)methanol, a valuable building block in the synthesis of various pharmaceutical compounds, presents a synthetic challenge where both yield and cost are critical considerations. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this important molecule: the Grignard reaction and the reduction of a ketone precursor. By examining the underlying chemistry, providing detailed experimental protocols, and conducting a thorough cost-effectiveness analysis, this document aims to empower researchers to make informed decisions for their specific laboratory and production needs.
Introduction: The Strategic Importance of this compound
This compound's structure, featuring two pyridine rings linked by a hydroxymethylene bridge, makes it a versatile precursor for a range of biologically active molecules. Its synthesis, therefore, is a critical step in the development of novel therapeutics. The choice of synthetic methodology can significantly impact not only the economic viability of a drug development program but also its timeline and environmental footprint. This guide will dissect two common synthetic strategies, providing the necessary data to evaluate them on metrics of efficiency, cost, and scalability.
Method 1: The Grignard Reaction Approach
The Grignard reaction is a classic and powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the context of this compound synthesis, this method involves the preparation of a 3-pyridyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.
Mechanistic Rationale
The core of this method lies in the in situ generation of a highly reactive organomagnesium halide (a Grignard reagent) from 3-bromopyridine and magnesium metal. The resulting 3-pyridylmagnesium bromide is a potent nucleophile that readily adds to the carbonyl group of 3-pyridinecarboxaldehyde. A subsequent aqueous workup protonates the intermediate alkoxide to yield the desired this compound. The anhydrous conditions are crucial as Grignard reagents are highly basic and will react with any available protons, such as those from water.
Figure 1: Workflow for the Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Pyridinecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 eq) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the 3-pyridinecarboxaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
-
Note: Based on similar Grignard reactions with pyridyl electrophiles, an estimated yield of 75-85% is a reasonable expectation for this synthesis.
Method 2: Reduction of Di(pyridin-3-yl)methanone
An alternative and often more scalable approach involves the reduction of a ketone precursor, di(pyridin-3-yl)methanone. This method can be advantageous as it often involves milder reaction conditions and avoids the handling of highly reactive Grignard reagents.
Mechanistic Rationale
This synthesis is a two-step process. First, di(pyridin-3-yl)methanone is synthesized, typically through a Friedel-Crafts acylation or a related coupling reaction. The second and focal step is the reduction of the ketone to the corresponding secondary alcohol. This can be achieved through various reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its selectivity, safety, and cost-effectiveness. The hydride from the borohydride ion attacks the electrophilic carbonyl carbon, and a subsequent protonation of the resulting alkoxide yields the desired alcohol.
Alternatively, catalytic transfer hydrogenation offers a greener approach. In this method, a hydrogen donor (e.g., isopropanol or formic acid) transfers hydrogen to the ketone in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to effect the reduction.[1]
Figure 2: Workflow for the reduction of di(pyridin-3-yl)methanone.
Experimental Protocol: Ketone Reduction
Materials:
-
Di(pyridin-3-yl)methanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reduction Reaction:
-
To a solution of di(pyridin-3-yl)methanone (1.0 eq) in methanol in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography if necessary.
-
Note: Reductions of similar aromatic ketones with sodium borohydride typically proceed with high yields, often in the range of 90-98%.[2]
Cost-Effectiveness Analysis
To provide a practical comparison, a cost analysis was performed based on the prices of the necessary reagents from common chemical suppliers. The analysis assumes a hypothetical 10-gram synthesis of this compound.
| Reagent | Method 1: Grignard | Method 2: Ketone Reduction | Unit Price (USD) |
| 3-Bromopyridine | 1.0 eq | - | ~$0.20/g |
| Magnesium | 1.2 eq | - | ~$0.10/g |
| 3-Pyridinecarboxaldehyde | 1.0 eq | - | ~$1.00/g |
| Di(pyridin-3-yl)methanone | - | 1.0 eq | ~$7.70/g |
| Sodium Borohydride | - | 1.5 eq | ~$0.06/g |
| Estimated Yield | ~80% | ~95% | |
| Material Cost per 10g Product (USD) | ~$16.25 | ~$82.63 |
Disclaimer: Prices are approximate and subject to change based on supplier and purity.
Analysis of Cost-Effectiveness:
From a purely material cost perspective, the Grignard reaction appears to be significantly more cost-effective . The lower cost of the starting materials, 3-bromopyridine and 3-pyridinecarboxaldehyde, compared to the pre-synthesized di(pyridin-3-yl)methanone, is the primary driver of this difference.
However, several other factors must be considered:
-
Capital and Operational Costs: The Grignard reaction requires stringent anhydrous conditions, which may necessitate specialized equipment and inert atmosphere techniques, adding to the operational complexity and cost. The ketone reduction is generally more tolerant of ambient conditions.
-
Safety: Grignard reagents are highly reactive and pyrophoric, posing greater safety hazards than sodium borohydride.
-
Scalability: While both methods are scalable, the safety and handling considerations of the Grignard reaction may become more pronounced at larger scales. The ketone reduction is often more straightforward to scale up.
-
Synthesis of Di(pyridin-3-yl)methanone: The cost of the ketone reduction method is heavily influenced by the price of di(pyridin-3-yl)methanone. If this precursor can be synthesized in-house at a lower cost, the overall economics of the reduction route could become more favorable.
Conclusion and Recommendations
Both the Grignard reaction and the reduction of di(pyridin-3-yl)methanone are viable methods for the synthesis of this compound.
-
For laboratory-scale synthesis where cost is a primary driver and the necessary equipment for handling air-sensitive reagents is available, the Grignard reaction is the more economical choice.
-
For larger-scale production, or in environments where safety and operational simplicity are prioritized, the reduction of di(pyridin-3-yl)methanone offers a more robust and less hazardous alternative, albeit at a higher initial material cost.
Ultimately, the optimal choice will depend on the specific priorities and constraints of the research or production team. It is recommended to perform a small-scale trial of both methods to assess their performance and handling characteristics within your specific laboratory environment before committing to a larger-scale synthesis.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Di(pyridin-3-yl)methanol
This document provides a detailed protocol for the safe and compliant disposal of Di(pyridin-3-yl)methanol (CAS No. 89667-15-2). As a member of the pyridine chemical family, this compound requires careful handling as hazardous waste. This guide is designed for researchers, scientists, and drug development professionals, offering a framework that ensures personnel safety and environmental protection through adherence to regulatory standards. The procedures outlined are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and established laboratory safety practices.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to pyridine and its derivatives, such as Pyridine-3-methanol, dictates that it be managed with the same level of caution. Pyridine and its related compounds are recognized for their potential toxicity and environmental hazards.[1][2]
Hazard Identification and Regulatory Context
The foundational step in proper chemical disposal is understanding the associated hazards and the governing regulations. This compound, as a pyridine derivative, must be treated as a hazardous waste.
Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management under RCRA.[3] Spent non-halogenated solvents, including pyridine, are specifically listed as hazardous waste under the code F005 .[4][5][6][7][8] This classification mandates a strict disposal protocol that prohibits discarding the chemical in regular trash or pouring it down the drain.[9]
Core Hazards of Pyridine Derivatives:
-
Toxicity: Pyridine compounds are harmful if swallowed, inhaled, or absorbed through the skin.[10][11] Exposure can lead to liver and kidney damage.[1]
-
Flammability: Pyridine is a highly flammable liquid.[10][12] this compound should be handled with the same precaution, away from ignition sources.
-
Environmental Hazard: Pyridine is soluble in water and can pose a risk to aquatic life if released into the environment.[2]
| Parameter | Information (Inferred from Pyridine & Pyridine-3-methanol) | Source(s) |
| Chemical Name | This compound | [13] |
| CAS Number | 89667-15-2 | [13] |
| Molecular Formula | C₁₁H₁₀N₂O | [13] |
| EPA Waste Code | F005 (as a pyridine-containing waste) | [4][5][6] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Flammable. | [10][11][14] |
| Disposal | Must be disposed of as hazardous waste. Do not pour down the drain or discard in regular trash. | [9] |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. This involves utilizing appropriate Personal Protective Equipment (PPE) and being prepared for accidental spills.
2.1. Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following PPE to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.[15][16]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber. Nitrile gloves are not recommended for prolonged contact with pyridine.[16][17]
-
Respiratory Protection: All handling of open containers must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]
2.2. Spill Response
Accidental spills must be managed immediately to minimize hazard exposure.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the liquid.[9][17]
-
Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[11][17]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[17]
Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process of waste characterization, segregation, accumulation, and transfer. The primary principle is that chemical waste generators are responsible for ensuring their waste is correctly identified and managed.[14]
Step 1: Waste Determination and Segregation
-
Causality: The first step is to definitively classify the material as waste. Any this compound that is expired, contaminated, or no longer needed is considered waste. This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[3][18] For instance, pyridine compounds can react violently with strong oxidizers and acids.[12][17]
Step 2: Containerization
-
Causality: Proper containment is crucial to prevent leaks and environmental contamination. Collect waste this compound in a container that is compatible with the chemical, such as the original container or a designated high-density polyethylene (HDPE) container.[17][19] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[3] Containers must be kept closed except when adding waste.[19]
Step 3: Labeling
-
Causality: Accurate labeling ensures safe handling and proper disposal by waste management professionals. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Flammable").[17][19] This is a mandatory requirement under RCRA and institutional safety protocols.
Step 4: Accumulation and Storage
-
Causality: Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) before being collected.[3][19] This area should be under the control of laboratory personnel. Store the sealed waste container in a secondary containment bin to prevent the spread of potential leaks. The storage area must be cool, dry, well-ventilated, and away from incompatible materials.[9][17]
Step 5: Arranging for Final Disposal
-
Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure regulatory compliance and environmental safety. Never attempt to treat or dispose of the chemical waste yourself. Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[9][19]
-
Approved Disposal Methods: The standard and approved method for disposing of pyridine-based waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[10][20][21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. response.epa.gov [response.epa.gov]
- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. wku.edu [wku.edu]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. agilent.com [agilent.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Di(pyridin-3-yl)methanol
This guide provides essential safety and logistical information for the handling and disposal of Di(pyridin-3-yl)methanol. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment and scientific principles to ensure your safety.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be constructed by examining its structural components: two pyridine rings linked by a methanol group. This structure suggests potential hazards analogous to related compounds like 3-Pyridinemethanol and other pyridine derivatives.
The primary hazards associated with compounds of this class include:
-
Skin Irritation: Pyridine-based compounds can cause skin irritation upon contact.[1][2] Prolonged or repeated exposure may lead to dermatitis.[3]
-
Serious Eye Irritation/Damage: Contact with the eyes can cause serious irritation and potential damage.[1][2][4] Immediate and thorough rinsing is critical in case of exposure.[5][6]
-
Inhalation Hazard: Vapors or aerosols may cause respiratory tract irritation.[1][2] Handling should always occur in a well-ventilated area or under a chemical fume hood.[4][6]
-
Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1][2]
These potential hazards demand a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
| Hazard Category | Potential Effect | Recommended Action |
| Eye Contact | Serious eye irritation, potential for damage | Wear chemical splash goggles and, for large quantities, a face shield.[5][7][8] |
| Skin Contact | Causes skin irritation | Wear a lab coat and appropriate chemical-resistant gloves.[1][2] |
| Inhalation | May cause respiratory irritation | Handle in a well-ventilated area, preferably a certified chemical fume hood.[4][6] |
| Ingestion | Harmful if swallowed | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][6] |
Core Protective Measures: Your Primary Defense
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. The following sections detail the minimum PPE requirements for handling this compound.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: At all times when handling this compound in any form, wear tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN 166 standards.[4][8]
-
Enhanced Protection: When handling larger volumes (>100 mL) or when there is a significant risk of splashing (e.g., during transfers or reaction quenching), a full-face shield must be worn in addition to chemical splash goggles.[5][7] The face shield provides a secondary barrier, protecting the entire face from splashes.
Skin and Body Protection
Preventing dermal contact is crucial. This involves a multi-layered approach to protection.
-
Protective Clothing: A flame-resistant laboratory coat should be worn and kept fully buttoned. For tasks with a higher splash potential, consider using a chemically resistant apron over the lab coat.[9]
-
Glove Selection: The choice of glove material is critical for effective protection. Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a broad range of chemicals.[7]
-
Causality: For prolonged contact or immersion, a single pair of gloves may not be sufficient. Permeation can occur even without visible degradation of the glove material. Therefore, for extended tasks, double-gloving is recommended.[7] An effective combination involves wearing a thinner nitrile glove as an inner layer for dexterity and a more robust glove, such as neoprene or butyl rubber, as the outer layer for enhanced chemical resistance.[7]
-
Protocol: Always inspect gloves for any signs of degradation or punctures before use.[4] After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[6]
-
Respiratory Protection
Engineering controls are the first line of defense against inhalation hazards.
-
Primary Control: All handling of this compound that may generate vapors or aerosols must be conducted inside a certified chemical fume hood.[10] This provides the most effective protection by capturing contaminants at the source.
-
Secondary Control: If engineering controls are not feasible or during an emergency situation such as a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] A formal respiratory protection program, including fit testing, is mandated by OSHA and is essential for ensuring the respirator provides adequate protection.[9]
Operational and Disposal Plans
Proper PPE is most effective when integrated into standardized operational and disposal workflows.
Workflow for PPE Selection
The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on task-specific risk assessment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves (single or double layer as determined by the task).
-
Handling: Conduct all manipulations of this compound well within the fume hood. Use non-sparking tools if the compound is dissolved in a flammable solvent.[4]
-
Post-Handling: Tightly close the primary container.[6] Wipe down the work surface with an appropriate solvent.
-
Doff PPE: Remove PPE in the reverse order it was put on. Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Remove goggles and lab coat.
Disposal of Contaminated Waste
Proper segregation and labeling of chemical waste are critical for safety and regulatory compliance.
-
Waste Collection: Designate a specific, labeled hazardous waste container for this compound waste.[11] The container must be made of a compatible material and have a secure, tight-fitting lid.[11][12]
-
Segregation: Do not mix this waste stream with other incompatible wastes.[11]
-
Labeling: The container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name, "this compound," along with any solvents used.[11][13]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be placed in a designated solid hazardous waste container.
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate is considered hazardous waste and must be collected for disposal.[13] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses is the most conservative and recommended approach. After rinsing and air-drying, deface the label before disposing of the container.[13]
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area away from heat or ignition sources.[12][13] Follow your institution's procedures for requesting a hazardous waste pickup.
Chemical Waste Disposal Workflow
Caption: Standard workflow for segregating and disposing of chemical waste.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. gpic.com [gpic.com]
- 4. echemi.com [echemi.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. aksci.com [aksci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
